Deta-NO
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H15N5O2+2 |
|---|---|
Molecular Weight |
165.2 g/mol |
IUPAC Name |
2-[2-azaniumylethyl-[hydroxy(nitroso)amino]amino]ethylazanium |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h11H,1-6H2/p+2 |
InChI Key |
HMRRJTFDJAVRMR-UHFFFAOYSA-P |
Canonical SMILES |
C(CN(CC[NH3+])N(N=O)O)[NH3+] |
Synonyms |
1-hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene 2,2'-(hydroxynitrosohydrazono) bis-ethanimine DETA-NO diethylenetriamine-NO |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DETA-NO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are widely utilized in biomedical research as nitric oxide (NO) donors due to their ability to release NO spontaneously under physiological conditions. This compound is particularly noted for its slow and prolonged release of NO, making it an invaluable tool for studying the long-term effects of NO in various biological systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its decomposition and NO release kinetics, its downstream signaling pathways, and the experimental protocols used to elucidate these mechanisms.
Decomposition and Nitric Oxide Release
The pharmacological activity of this compound stems from its decomposition in aqueous solutions to release nitric oxide. This process is pH-dependent and follows first-order kinetics.[1]
Decomposition Pathway
This compound is stable in alkaline solutions but spontaneously decomposes at physiological pH (7.4) and temperature (37°C). The decomposition process involves the protonation of the diazeniumdiolate functional group, leading to the liberation of two moles of NO per mole of the parent compound.[1] The remaining diethylenetriamine (B155796) backbone is the other product of this decomposition.
Decomposition of this compound to release nitric oxide.
Nitric Oxide Release Kinetics
The rate of NO release from this compound is a critical parameter for its application in experimental settings. The following table summarizes the key kinetic parameters of this compound.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 20 hours | 37°C, pH 7.4 | [1] |
| 56 hours | 22-25°C, pH 7.4 | [1] | |
| NO molecules released per molecule of this compound | ~2 | Physiological conditions | [1] |
| First-order decomposition rate constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [2] |
| Steady-state NO concentration from 1 mM this compound | 0.5 µM | Over a 24-hour period | [3] |
| Peak NO concentration from 100 µM this compound | 400-500 nM | pH 7.4, 37°C |
Core Signaling Pathways
The biological effects of this compound are primarily mediated by the released nitric oxide. NO is a versatile signaling molecule that can influence a wide range of cellular processes through both cGMP-dependent and cGMP-independent pathways.
cGMP-Dependent Pathway
The most well-characterized signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.
-
Activation of sGC: NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), an enzyme present in the cytoplasm.[4]
-
cGMP Production: This binding allosterically activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]
-
Activation of PKG: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).[5]
-
Downstream Effects: Activated PKG phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[6][7]
The cGMP-dependent signaling pathway of this compound.
cGMP-Independent Pathways
Nitric oxide can also exert its effects through mechanisms that do not involve cGMP. These include direct modification of proteins, such as S-nitrosylation, and regulation of gene expression.
S-nitrosylation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[7] This reversible post-translational modification can alter protein function, stability, and localization. While specific protein targets of this compound-induced S-nitrosylation are still under extensive investigation, proteomic studies have identified numerous proteins involved in metabolism, redox homeostasis, and cellular signaling as potential targets.[8][9]
Mechanism of protein S-nitrosylation by this compound.
This compound has been shown to induce cytostasis and cell cycle arrest, particularly in the G1 phase, in various cancer cell lines.[3][9] This effect is often associated with the downregulation of key cell cycle regulatory proteins.
-
Downregulation of Cyclin D1: Treatment with this compound leads to a decrease in the synthesis of Cyclin D1 protein.[3]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is responsible for phosphorylating the retinoblastoma protein (Rb). The reduction in Cyclin D1 levels leads to the accumulation of hypophosphorylated (active) Rb.
-
Inhibition of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for entry into the S phase.
-
G1 Phase Arrest: The inhibition of E2F activity results in the arrest of the cell cycle in the G1 phase.
This compound-induced G1 cell cycle arrest pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the mechanism of action of this compound.
Measurement of Nitric Oxide Release
This method allows for the real-time, direct measurement of NO release from this compound.
Materials:
-
Amperometric NO sensor (e.g., ISO-NOP series from World Precision Instruments) and meter.
-
Calibration solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, or KNO₂).
-
Reaction vessel with a stir bar.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution (prepared fresh in 0.01 M NaOH).
Procedure:
-
Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a known concentration of NO from a standard (e.g., decomposition of SNAP in the presence of CuCl₂ or reduction of nitrite (B80452) in an acidic iodide solution).
-
Setup: Add a defined volume of PBS (pH 7.4) to the reaction vessel and maintain the temperature at 37°C with constant stirring.
-
Baseline Recording: Immerse the calibrated NO sensor into the buffer and allow the baseline current to stabilize.
-
Initiate Reaction: Inject a known concentration of the this compound stock solution into the reaction vessel to achieve the desired final concentration.
-
Data Acquisition: Record the current output from the sensor over time. The current is directly proportional to the concentration of NO.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve. This will generate a real-time profile of NO release.
Workflow for electrochemical detection of NO.
This is an indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solution.
-
96-well microplate.
-
Microplate reader.
-
Cell culture medium or buffer in which this compound is dissolved.
Procedure:
-
Sample Preparation: Incubate this compound in the desired medium for various time points. At each time point, collect an aliquot of the supernatant.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same medium as the samples.
-
Griess Reaction:
-
Add 50 µL of the standards and samples to separate wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.
Quantification of Intracellular cGMP
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP levels.
Materials:
-
cGMP ELISA kit.
-
Cell culture plates.
-
This compound.
-
Cell lysis buffer (e.g., 0.1 M HCl).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with this compound for the desired time periods.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer (e.g., 0.1 M HCl) to stop phosphodiesterase activity and stabilize cGMP.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris. The supernatant contains the intracellular cGMP.
-
ELISA: Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a cGMP antibody.
-
Adding a cGMP-acetylcholinesterase conjugate (tracer).
-
Incubating to allow competition between the sample/standard cGMP and the tracer for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate for acetylcholinesterase to develop a colorimetric signal.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples based on the standard curve.
Detection of Protein S-Nitrosylation (Biotin-Switch Assay)
The biotin-switch technique is a widely used method to specifically detect S-nitrosylated proteins.
Materials:
-
Blocking buffer (HEN buffer with S-methyl methanethiosulfonate, MMTS).
-
Reducing agent (e.g., ascorbate).
-
Biotinylating agent (e.g., biotin-HPDP).
-
NeutrAvidin or streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-biotin antibody or streptavidin-HRP.
Procedure:
-
Blocking Free Thiols: Lyse cells in HEN buffer containing MMTS to block all free cysteine thiols.
-
Acetone (B3395972) Precipitation: Remove excess MMTS by acetone precipitation of the proteins.
-
Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in HENS buffer and add ascorbate (B8700270) to selectively reduce the S-nitrosothiols back to free thiols.
-
Biotinylation: Add a thiol-reactive biotinylating agent (e.g., biotin-HPDP) to label the newly formed free thiols.
-
Detection/Purification:
-
Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-biotin antibody or streptavidin-HRP to visualize all S-nitrosylated proteins.
-
Affinity Purification: Incubate the biotinylated protein lysate with NeutrAvidin or streptavidin-agarose beads to enrich for S-nitrosylated proteins. The captured proteins can then be eluted and identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.
-
Workflow of the biotin-switch assay.
Concluding Remarks
This compound serves as a powerful research tool for investigating the multifaceted roles of nitric oxide in biology. Its well-defined and prolonged release kinetics allow for the study of both acute and chronic effects of NO. The primary mechanisms of action involve the activation of the canonical sGC-cGMP-PKG pathway and cGMP-independent pathways, including the regulation of protein function via S-nitrosylation and the control of cell proliferation through modulation of cell cycle machinery. A thorough understanding of these mechanisms, coupled with the rigorous application of the experimental protocols detailed in this guide, is essential for advancing our knowledge of NO signaling and for the development of novel NO-based therapeutics.
References
- 1. Dephosphorylation of threonine-821 of the retinoblastoma tumor suppressor protein (Rb) is required for apoptosis induced by UV and Cdk inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous S-nitrosocysteine proteomic inventories identify a core of proteins in heart metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of human endothelial cell focal adhesion sites and migration by cGMP-dependent protein kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Identification of S-Nitrosylated Proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Nitric Oxide Release Kinetics of DETA-NO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the release of nitric oxide (NO) from the donor compound (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18. This compound is a member of the diazeniumdiolate (NONOate) class of compounds, valued in research for its slow, sustained, and predictable release of NO.
Chemical Properties and Decomposition Mechanism
This compound is a zwitterionic compound that spontaneously decomposes in aqueous solutions to liberate nitric oxide. This process does not require enzymatic activity. The decomposition is a pH-dependent, first-order process where one mole of the parent compound yields two moles of NO and one mole of the corresponding polyamine, diethylenetriamine.
The stability of this compound is significantly higher in basic solutions, while acidic conditions accelerate its decomposition and subsequent NO release. This characteristic allows for precise control over the initiation of NO delivery in experimental settings.
Caption: Decomposition pathway of this compound initiated by protons.
Quantitative Kinetics of Nitric Oxide Release
The defining characteristic of this compound is its long half-life, which facilitates sustained, low-level NO exposure in vitro and in vivo. The rate of NO release is critically dependent on temperature and pH.
Table 1: Half-Life of this compound Under Various Conditions
| Temperature | pH | Half-Life (t½) | Reference(s) |
| 37°C | 7.4 | ~20 hours | [1][2] |
| 22-25°C (Room Temp) | 7.4 | ~56 hours | [2][3] |
| 37°C | 5.0 | Essentially instantaneous |
Table 2: Experimental Data on NO Release from this compound
| Initial this compound Conc. | Experimental Conditions | Measured NO Concentration | Reference(s) |
| 100 µM | DMEM + 10% FBS, pH 7.4, 37°C | Peak: 400-500 nM | [4] |
| 500 µM | pH 7 solution | Slow, continuous release reaching equilibrium after ~30 min | [1] |
| Not Specified | pH 11 to 4 | Faster release as pH decreases; little change below pH 7 | [1] |
One study kinetically modeled the decomposition of diethylamine (B46881) NONOate (a related but distinct compound) at pH 7.4 and 37°C, determining a first-order decomposition rate constant of 0.47 ± 0.10 min⁻¹ and a release of 1.5 ± 0.2 moles of NO per mole of the parent compound.[5][6] While not specific to this compound, this highlights the kinetic modeling approaches used for this class of compounds.
Experimental Protocols for Measuring NO Release
Accurate quantification of NO release is critical for interpreting experimental results. Several methods are commonly employed, each with distinct advantages and limitations.
Electrochemical Detection using an ISO-NO Electrode
This method provides direct, real-time measurement of NO concentration in solution.
Methodology:
-
Polarization: Before use, the ISO-NO sensor must be polarized in the appropriate solution (e.g., 0.1 M CuCl₂) for at least one hour until a stable background current is achieved.[7]
-
Calibration: A calibration curve is generated using a standard NO source, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or by injecting known amounts of NO-saturated water.[8][9] This should be performed at the experimental temperature.[7]
-
Sample Preparation: The experimental solution (e.g., cell culture medium, buffer) is placed in a measurement chamber maintained at the desired temperature (e.g., 37°C).[4]
-
Measurement: The calibrated electrode is immersed in the sample solution to establish a baseline reading.
-
Initiation of Release: this compound is added to the solution, and the resulting change in current (pA or nA), which is proportional to the NO concentration, is recorded continuously over time.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. wpiinc.com [wpiinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]
The Aqueous Stability of DETA-NO: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the half-life of the nitric oxide (NO) donor, DETA-NO (diethylenetriamine/nitric oxide adduct), in aqueous solutions. A thorough understanding of its stability and decomposition kinetics is critical for its application in experimental biology and therapeutic development. This document summarizes key quantitative data, details common experimental protocols for half-life determination, and illustrates the relevant biochemical pathways influenced by NO release.
Quantitative Analysis of this compound Half-Life
The decomposition of this compound, a member of the diazeniumdiolate (NONOate) class of compounds, is a first-order process that is highly dependent on the pH and temperature of the aqueous environment.[1] This decomposition results in the release of two moles of nitric oxide per mole of the parent compound.[1]
The stability of NONOates, including this compound, is significantly influenced by pH. They are relatively stable in alkaline solutions (pH > 8.0) but their decomposition accelerates as the pH becomes more acidic.[1][2] At a pH of 5.0, the decomposition of most NONOates is nearly instantaneous.[2]
The following table summarizes the reported half-life of this compound under various conditions:
| Temperature (°C) | pH | Buffer Condition | Half-life (t½) | Reference(s) |
| 37 | 7.4 | 0.1 M Phosphate (B84403) Buffer | 20 hours | [1][3] |
| 22-25 | 7.4 | 0.1 M Phosphate Buffer | 56 hours | [1][3] |
| 37 | 7.4 | Not Specified | 20 hours | [1] |
| 22-25 | 7.4 | Not Specified | 56 hours | [1] |
Experimental Protocols for Half-Life Determination
The half-life of this compound is typically determined by monitoring either the disappearance of the parent compound or the appearance of its breakdown products, namely nitric oxide (NO) or its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
UV-Visible Spectrophotometry
This direct method measures the decrease in absorbance of the NONOate functional group over time.
Principle: Diazeniumdiolates possess a characteristic UV absorbance maximum around 250-252 nm.[4] As this compound decomposes, this absorbance decreases, allowing for the calculation of its decomposition rate and half-life.
Protocol:
-
Preparation of this compound Stock Solution: A concentrated stock solution of this compound is prepared in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability.
-
Initiation of Decomposition: The decomposition is initiated by diluting the alkaline stock solution into a pre-warmed aqueous buffer of the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4) at a specific temperature.
-
Spectrophotometric Monitoring: The absorbance of the solution at the λmax (around 252 nm) is measured at regular intervals using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: The natural logarithm of the absorbance is plotted against time. For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope of this line. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.
Indirect Measurement of Nitric Oxide Release
These methods quantify the amount of NO released from this compound.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[5][6] The assay involves a two-step diazotization reaction where sulfanilamide (B372717) is converted to a diazonium salt by nitrite in an acidic medium. This salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at approximately 540 nm.[6]
Protocol:
-
Sample Preparation: A solution of this compound is prepared in the desired aqueous buffer and incubated at a specific temperature. Aliquots of the solution are collected at various time points.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) is added to each aliquot.[5]
-
Colorimetric Measurement: After a short incubation period at room temperature to allow for color development, the absorbance of the solution is measured at 540 nm using a microplate reader or spectrophotometer.[5]
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The rate of NO release and the half-life of this compound can then be calculated.
Principle: This highly sensitive method directly measures NO in the gas or liquid phase. The technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[7][8]
Protocol:
-
Experimental Setup: A solution of this compound is placed in a sealed, temperature-controlled reaction vessel. The headspace of the vessel is continuously purged with an inert gas (e.g., nitrogen or argon).
-
NO Detection: The purge gas carries the released NO from the solution to a chemiluminescence NO analyzer.
-
Signal Measurement: Inside the analyzer, the gas stream is mixed with ozone, and the resulting light emission is detected by a photomultiplier tube.[9]
-
Data Analysis: The signal from the detector is recorded over time, providing a real-time profile of NO release. This data is then used to calculate the decomposition kinetics and half-life of this compound.
Visualizations of Pathways and Processes
Decomposition of this compound
The decomposition of this compound is initiated by protonation, leading to the release of nitric oxide.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decomposition of amino diazeniumdiolates (NONOates): molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NOx and O3 Chemiluminescence | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]
The Stability and Storage of DETA-NO: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and proper storage of diethylenetriamine/nitric oxide adduct (DETA-NO) is critical for ensuring the reliability and reproducibility of experimental results. As a widely used nitric oxide (NO) donor, the integrity of this compound directly impacts its efficacy in studying the multifaceted roles of NO in physiological and pathological processes.
This technical guide provides an in-depth overview of the stability profile of this compound under various conditions, recommended storage protocols, and methodologies for assessing its integrity.
Core Stability Profile of this compound
This compound is a diazeniumdiolate that spontaneously dissociates in aqueous solutions to release nitric oxide. This process is highly dependent on pH and temperature, following first-order kinetics. The stability of this compound is a key consideration in experimental design, as the rate of NO release will dictate the concentration and duration of NO exposure in a given system.
Solid-State Stability and Storage
In its solid, crystalline form, this compound is relatively stable when stored under appropriate conditions. To prevent degradation, it is imperative to minimize exposure to moisture and air.
Recommended Storage Conditions for Solid this compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal decomposition. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Prevents oxidation.[1] |
| Light | Store in the dark | Protects against light-induced degradation. |
| Moisture | Store under desiccating conditions | The compound is sensitive to moisture.[1] |
With proper storage, solid this compound can be stable for at least one to two years.[2][3][4]
Stability in Solution
The stability of this compound in solution is significantly lower than in its solid state and is primarily influenced by pH and temperature. Aqueous solutions of this compound are generally unstable and should be prepared fresh before use.[5]
Half-Life of this compound in Aqueous Solution (pH 7.4):
| Temperature | Half-Life |
| 37°C | 20 hours[2][3][6] |
| 22-25°C (Room Temperature) | 56 hours[2][3][7] |
The decomposition of this compound is pH-dependent. While relatively stable in alkaline solutions (0.01 M NaOH), its decomposition is nearly instantaneous at a pH of 5.0.[1][2] This property can be utilized for controlled, rapid release of NO in specific experimental setups.
Experimental Protocols for Stability Assessment
To ensure the quality and consistency of this compound solutions, researchers can employ several methods to assess stability and quantify NO release.
Spectrophotometric Quantification of this compound Concentration
The intact this compound molecule has a characteristic UV absorbance at 252 nm.[1][3] This property can be used to determine the concentration of the parent compound in a solution.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.01 M NaOH for temporary stability).
-
Dilute the stock solution to the desired concentration in the experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Immediately measure the absorbance of the solution at 252 nm using a UV-Vis spectrophotometer.
-
The concentration can be calculated using the Beer-Lambert law, provided the molar extinction coefficient is known.
-
Periodic measurements of the absorbance at 252 nm over time will indicate the rate of this compound decomposition.
Quantification of Nitric Oxide Release
The amount of NO released from this compound can be indirectly measured by quantifying its stable breakdown products, nitrite (B80452) and nitrate (B79036). The Griess assay is a common colorimetric method for this purpose.
Methodology (Griess Assay):
-
Prepare a solution of this compound in the desired buffer and incubate under controlled temperature conditions.
-
At various time points, collect aliquots of the solution.
-
To each aliquot, add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
In the presence of nitrite, a pink to magenta azo compound will form.
-
Measure the absorbance of the solution at approximately 540 nm.
-
The concentration of nitrite can be determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
To measure total nitrate and nitrite, nitrate must first be converted to nitrite using a nitrate reductase.
Direct Measurement of Nitric Oxide
Real-time measurement of NO release can be achieved using an NO-selective electrode.
Methodology:
-
Calibrate the NO electrode according to the manufacturer's instructions.
-
Prepare the this compound solution in the experimental buffer within a sealed reaction vessel to prevent the escape of gaseous NO.
-
Immerse the NO electrode in the solution and record the NO concentration over time.
-
This method provides a direct kinetic profile of NO release.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and stability assessment, the following diagrams illustrate the primary signaling pathway of nitric oxide and a conceptual workflow for evaluating this compound stability.
The primary signaling pathway initiated by NO from this compound involves the activation of soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP).[8][9][10][11][12] cGMP, in turn, activates Protein Kinase G (PKG), leading to various physiological effects.[9][10] A secondary, cGMP-independent pathway involves the direct modification of proteins through S-nitrosylation.[13][14][15][16]
This workflow outlines the key steps in an experiment designed to determine the stability and nitric oxide release profile of a this compound solution. The process involves careful preparation, controlled incubation, systematic sampling, and analysis using various quantitative techniques.
By adhering to the storage and handling guidelines and employing rigorous stability assessment protocols, researchers can ensure the consistent and effective use of this compound in their studies, leading to more accurate and reliable data on the diverse biological roles of nitric oxide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO/cGMP: the past, the present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NO-cGMP pathway: Significance and symbolism [wisdomlib.org]
- 13. S-Nitrosylation: An Emerging Paradigm of Redox Signaling [mdpi.com]
- 14. Protein S-nitrosylation: role for nitric oxide signaling in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide, S-nitrosylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitric oxide‑mediated S‑Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of DETA-NO
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of nitric oxide (NO) donors is paramount. Diethylenetriamine/nitric oxide adduct (DETA-NO or NOC-18) is a widely utilized NONOate that spontaneously releases nitric oxide under physiological conditions. Its efficacy in experimental models is critically dependent on its solubility and stability in various solvent systems. This guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols, and relevant biological pathways.
Quantitative Solubility Data
The solubility of this compound has been reported in a range of common laboratory solvents. The data, compiled from various technical datasheets and scientific suppliers, is summarized below for easy comparison. It is important to note that solubility can be influenced by factors such as purity, temperature, pH, and the physical state of the compound (e.g., crystalline vs. amorphous).
| Solvent | Reported Solubility | Molar Concentration (approx.) | References |
| Aqueous Buffers | > 100 mg/mL | > 613 mM | [1][2] |
| Water | Soluble to 100 mM | 100 mM | |
| > 20 mg/mL | > 122 mM | ||
| 50 mg/mL (with sonication) | 306 mM | [3] | |
| 30 mg/mL (at pH 9 with NaOH) | 184 mM | [2] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | approx. 10 mg/mL | approx. 61 mM | [4] |
| 0.01 M Sodium Hydroxide (NaOH) | Highly Soluble; Stable for 24h at 0°C | Not specified | [5] |
| 1 M Sodium Hydroxide (NaOH) | 120 mg/mL | 735 mM | [2] |
| Ethanol (B145695) | approx. 25 mg/mL | approx. 153 mM | [4] |
| Soluble to 100 mM | 100 mM | ||
| Methanol | Soluble | Not specified | [6] |
| Dimethyl Sulfoxide (DMSO) | approx. 2 mg/mL | approx. 12 mM | [4] |
| < 1 mg/mL (Insoluble/Slightly Soluble) | < 6 mM | [2][3] | |
| Dimethylformamide (DMF) | approx. 2 mg/mL | approx. 12 mM | [4] |
Note: The molecular weight of this compound (C₄H₁₃N₅O₂) is 163.18 g/mol . Molar concentrations are calculated based on this value. There are conflicting reports regarding the solubility in DMSO, with some sources indicating poor solubility.[2][3][7][8] Researchers are advised to perform preliminary solubility tests for their specific application.
Experimental Protocols
Accurate preparation of this compound solutions is crucial for reproducible experimental results. Below are detailed methodologies for solubility determination and solution preparation.
Protocol 1: General Solubility Determination
This protocol outlines a stepwise procedure for determining the qualitative and quantitative solubility of this compound.
Materials:
-
This compound solid
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials or test tubes
-
Vortex mixer
-
Water bath sonicator
-
Thermostatic shaker/water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Appropriate analytical instrument for quantification (e.g., UV-Vis Spectrophotometer)
Procedure:
-
Qualitative Assessment (Tiered Approach): a. Weigh a precise amount of this compound (e.g., 10 mg) into a glass vial. b. Add the solvent of choice in a stepwise manner to achieve target concentrations (e.g., 20 mg/mL, then 10 mg/mL, then 1 mg/mL). c. After each solvent addition, apply a sequence of mechanical mixing procedures: i. Vortex at room temperature for 1-2 minutes. ii. If not dissolved, sonicate in a water bath for up to 5 minutes. iii. If still not dissolved, warm the solution to 37°C for up to 60 minutes.[9] d. Visually inspect the solution against a dark background for any undissolved particles. A clear solution with no visible particulates indicates dissolution.[9]
-
Quantitative Assessment (Equilibrium Solubility Method): a. Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). c. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-72 hours). This allows the solution to become saturated.[10] d. After equilibration, cease agitation and allow the undissolved solid to settle.[10] e. Centrifuge the vial to pellet the remaining solid. f. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining microparticulates. g. Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 252 nm).[1][5]
Protocol 2: Preparation of Stock Solutions
Aqueous Stock Solution: Due to the pH-dependent decomposition of this compound, which is rapid at acidic pH and slow at physiological pH, a two-step procedure is recommended for preparing aqueous solutions for biological experiments.[5][11]
-
Preparation of a Stable Alkaline Stock: Prepare a concentrated stock solution (e.g., 100 mM) by dissolving this compound in cold (0-4°C) 0.01 M NaOH. This alkaline solution is stable for up to 24 hours when stored at 0°C.[5]
-
Initiation of NO Release: For experiments, dilute the alkaline stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium at pH 7.0-7.4) to the final working concentration. This pH shift will initiate the controlled, first-order release of NO.[5]
Organic Stock Solution:
-
If using an organic solvent like ethanol or DMSO, weigh the desired amount of solid this compound in a suitable vial.
-
Add the solvent, which should ideally be purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[4]
-
Vortex or sonicate until the solid is completely dissolved.
-
Store organic stock solutions at -80°C.[4] It is recommended to make further dilutions into aqueous buffers immediately before use, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[4]
Visualization of Pathways and Workflows
Nitric Oxide Signaling Pathway
This compound serves as an exogenous donor of nitric oxide. Once released, NO activates the canonical NO/sGC/cGMP signaling pathway, which is crucial for many physiological processes, including vasodilation.[12][13]
Caption: Canonical signaling pathway of Nitric Oxide (NO).
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the quantitative determination of this compound solubility.
Caption: Workflow for quantitative solubility measurement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DETA NONOate | NO Synthase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DETA NONOate, 95% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Theoretical and experimental determination of solubility of the NaNO3-Mn(NO3)2-H2O system at 25 °C and its application to phase change materials [scielo.org.bo]
- 11. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Biomedical Research Applications of DETA-NO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18, is a pivotal tool in biomedical research, valued for its role as a reliable, slow-release nitric oxide (NO) donor. Nitric oxide is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and carcinogenesis. The utility of this compound stems from its predictable and prolonged release of NO, which allows researchers to mimic physiological and pathophysiological concentrations of this critical molecule in a controlled in vitro or in vivo setting. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and an exploration of the key signaling pathways it modulates.
Core Properties and Handling of this compound
This compound belongs to the class of diazeniumdiolates (NONOates) which spontaneously decompose under physiological conditions to release nitric oxide. Its defining characteristic is its long half-life, making it ideal for experiments requiring sustained NO exposure.
Preparation and Storage of this compound Solutions
Proper preparation and storage of this compound are critical for obtaining reproducible experimental results.
Stock Solution Preparation:
-
Solvent: this compound is soluble in water and can be prepared in a slightly basic solution to ensure stability. A common practice is to dissolve this compound in 0.01 M NaOH to create a concentrated stock solution (e.g., 100 mM). This basic pH prevents the premature release of NO.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of cold 0.01 M NaOH to achieve the target concentration.
-
Gently vortex until the powder is completely dissolved.
-
It is recommended to prepare fresh solutions for each experiment. Solutions are unstable and should be prepared fresh or purchased in small, pre-packaged sizes. If storage is necessary, aliquots of the stock solution can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
Immediately before use, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer (e.g., PBS). The physiological pH of the medium (around 7.4) will initiate the spontaneous decomposition of this compound and the release of nitric oxide.
Quantitative Data on this compound
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Conditions |
| Molecular Formula | C4H13N5O2 | |
| Molecular Weight | 163.18 g/mol | |
| Half-life (t½) | ~20 hours | 37°C, pH 7.4[1] |
| ~56 hours | 22-25°C, pH 7.4 | |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound |
Table 2: Nitric Oxide Release Characteristics of this compound
| Condition | Observation |
| pH Dependence | NO release is pH-dependent, with a faster release rate at lower pH. |
| Temperature Dependence | Decomposition and NO release are temperature-dependent, with a faster rate at higher temperatures. |
| Light Sensitivity | The breakdown of this compound is not significantly affected by light.[1] |
| Stability in Culture Media | The composition of cell culture media can influence the steady-state concentration of NO. For instance, components like riboflavin (B1680620) can lead to photo-induced generation of superoxide, which can react with and consume NO. |
Key Biomedical Research Applications and Experimental Protocols
This compound is utilized across various fields of biomedical research, primarily to investigate the multifaceted roles of nitric oxide.
Cancer Research
In oncology, the effect of nitric oxide is concentration-dependent. High concentrations of NO, often achieved with donors like this compound, are generally pro-apoptotic and can inhibit cancer cell proliferation, invasion, and angiogenesis.
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of NaOH used to prepare the this compound stock).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.
This assay assesses the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium at 37°C.
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentration of this compound to the cell suspension.
-
Assay Setup: Add 500 µL of the cell suspension containing this compound to the upper chamber of the insert. In the lower chamber, add 750 µL of complete medium (containing FBS as a chemoattractant).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. The results can be expressed as the percentage of invading cells compared to the control.
Activation of caspase-3 is a key event in the apoptotic cascade. Western blotting can be used to detect the cleaved (active) form of caspase-3.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C. Also, probe for total caspase-3 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be used to quantify the levels of cleaved caspase-3 relative to the loading control.
Cardiovascular Research
Nitric oxide is a potent vasodilator and plays a crucial role in maintaining cardiovascular homeostasis. This compound is used to study NO-mediated vasorelaxation and its underlying signaling pathways.
NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in vasodilation.
Protocol:
-
Cell/Tissue Preparation: Culture vascular smooth muscle cells or use isolated blood vessel segments.
-
Treatment: Treat the cells or tissues with this compound for various time points.
-
Lysis: Lyse the cells or homogenize the tissues in 0.1 M HCl to stop phosphodiesterase activity and stabilize cGMP.
-
Sample Preparation: Centrifuge the lysates/homogenates to pellet debris. The supernatant contains the cGMP. If necessary, acetylate the samples to increase the sensitivity of the assay.
-
ELISA: Perform a competitive ELISA for cGMP according to the manufacturer's instructions. This typically involves adding the samples, cGMP standards, and a cGMP-HRP conjugate to an antibody-coated plate.
-
Absorbance Measurement: After washing and adding a substrate, measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve.
Neuroscience Research
In the nervous system, NO acts as a neurotransmitter and neuromodulator. This compound is employed to investigate the roles of NO in synaptic plasticity, neuroprotection, and neurotoxicity.
Immunology and Inflammation Research
Nitric oxide is a key mediator in the immune response and inflammation. This compound is used to study the effects of NO on immune cell function and inflammatory signaling pathways.
Nitric oxide can modulate the NF-κB signaling pathway, a central regulator of inflammation.
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Prepare whole-cell, cytoplasmic, and nuclear extracts.
-
Western Blot Analysis: Perform Western blotting as described previously, using primary antibodies against key NF-κB pathway proteins such as phospho-IκBα, total IκBα, and the p65 subunit in both cytoplasmic and nuclear fractions. Use appropriate loading controls for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).
-
Analysis: Analyze the changes in phosphorylation, degradation of IκBα, and the nuclear translocation of p65 to determine the effect of this compound on NF-κB activation.
Signaling Pathways Modulated by this compound
This compound, through the release of nitric oxide, influences several critical signaling pathways.
The cGMP Signaling Pathway
This is the canonical pathway through which NO exerts many of its effects, particularly in the cardiovascular system.
References
The In Vitro Biological Effects of DETA-NO: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Effects of the Nitric Oxide Donor DETA-NO in In Vitro Models.
Introduction
Diethylenetriamine/nitric oxide adduct (this compound) is a well-characterized diazeniumdiolate that functions as a potent and long-acting nitric oxide (NO) donor. In aqueous solutions, this compound spontaneously decomposes to release two moles of NO per mole of the parent compound, with a half-life of approximately 20 hours at 37°C and pH 7.4. This predictable and sustained release of NO makes this compound an invaluable tool for investigating the multifaceted roles of nitric oxide in a wide range of biological processes in vitro. This technical guide provides a comprehensive overview of the core biological effects of this compound, focusing on its cytotoxic, cytostatic, and signaling modulation properties. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and interpreting their own studies.
Core Biological Effects of this compound
The biological effects of nitric oxide are highly concentration-dependent. At low concentrations (picomolar to nanomolar), NO can promote cell survival and proliferation, while at higher concentrations (micromolar to millimolar), it induces cytostatic and cytotoxic effects, including apoptosis.[1][2] this compound, by releasing significant and sustained levels of NO, is primarily associated with anti-proliferative and pro-apoptotic outcomes in various cell types, particularly in cancer cell lines.
Cytotoxicity and Anti-Proliferative Effects
This compound exhibits dose- and time-dependent cytotoxicity against a variety of cancer cell lines. This effect is a cornerstone of its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this cytotoxicity.
Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| AN3CA | Endometrial Cancer | 120 | ~250 | [1] |
| KLE | Endometrial Cancer | 120 | ~250 | [1] |
| Ishikawa | Endometrial Cancer | 120 | ~250 | [1] |
| HEC-1B | Endometrial Cancer | 120 | ~250 | [1] |
| MDA-MB-231 | Breast Cancer | 48 | ~1000 (cytostatic) | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | [3] |
| Jurkat | Acute T-cell Leukemia | Not Specified | Not Specified | [3] |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.
Induction of Apoptosis
A primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis. This programmed cell death is characterized by a series of biochemical events, including the activation of caspases and alterations in the expression of key regulatory proteins.
Key Apoptotic Events Induced by this compound:
-
Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This can be observed through Western blot analysis by detecting the cleaved fragments of caspase-3.
-
Modulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. While direct quantitative data on the Bax/Bcl-2 ratio following this compound treatment is not consistently reported in the initial search results, the induction of apoptosis strongly suggests a shift towards a pro-apoptotic balance.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This cytostatic effect contributes to its overall anti-proliferative activity.
Data Presentation: Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference | |---|---|---|---|---| | AN3CA | Vehicle | 55.2 | 30.1 | 14.7 |[1] | | AN3CA | this compound | 72.3 | 15.4 | 12.3 |[1] | | KLE | Vehicle | 60.1 | 25.4 | 14.5 |[1] | | KLE | this compound | 75.8 | 13.2 | 11.0 |[1] | | Ishikawa | Vehicle | 58.7 | 28.9 | 12.4 |[1] | | Ishikawa | this compound | 70.1 | 18.5 | 11.4 |[1] | | HEC-1B | Vehicle | 62.3 | 24.8 | 12.9 |[1] | | HEC-1B | this compound | 78.2 | 12.1 | 9.7 |[1] |
Data from a study on endometrial cancer cells showing a significant increase in the G0/G1 population and a decrease in the S and G2/M populations after this compound treatment.[1] In breast cancer cells (MDA-MB-231), this compound has been shown to induce G1 arrest, which is associated with the downregulation of cyclin D1.[1]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The sustained release of nitric oxide can lead to post-translational modifications of proteins, such as S-nitrosylation, and can also influence kinase cascades.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. The effect of this compound on this pathway can be cell-type specific. In some contexts, high concentrations of NO can inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects. Conversely, in other scenarios, NO has been shown to activate Akt.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the activation of NF-κB, which may contribute to its anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro biological effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
This compound treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cyclin D1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
Nitric Oxide Measurement (Griess Assay)
This colorimetric assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound treated and control cells
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solutions
-
96-well plate
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from this compound treated and control wells.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of each supernatant sample and standard to a 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a powerful tool for investigating the in vitro biological effects of sustained, high concentrations of nitric oxide. Its well-documented ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines makes it a subject of ongoing research for its therapeutic potential. By modulating key signaling pathways such as PI3K/Akt and NF-κB, this compound provides valuable insights into the complex role of nitric oxide in cell fate decisions. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug development, facilitating the design and execution of robust and informative in vitro studies.
References
An In-depth Technical Guide to DETA-NO: Chemical Structure, Properties, and Biological Actions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nitric oxide (NO) donor, DETA-NO (diethylenetriamine/nitric oxide adduct). It details its chemical structure, physicochemical properties, and its significant role in biological systems through various signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Chemical Structure and Identification
This compound, also known as NOC-18, is a member of the NONOate class of compounds, which are characterized by their ability to spontaneously release nitric oxide in aqueous solutions. Its chemical structure consists of a diethylenetriamine (B155796) backbone linked to a diazen-1-ium-1,2-diolate functional group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (Z)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium[1] |
| Other Names | Diethylenetriamine NONOate, NOC-18[2][3] |
| CAS Number | 146724-94-9[1][2][3] |
| Molecular Formula | C₄H₁₃N₅O₂[1][2] |
| Molecular Weight | 163.18 g/mol [1] |
| Canonical SMILES | C(CN(CCN)--INVALID-LINK--[O-])N[1] |
| InChI | InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7-[1] |
Physicochemical Properties
The utility of this compound as a research tool and potential therapeutic agent is largely dictated by its physicochemical properties, particularly its solubility, stability, and the kinetics of NO release.
| Property | Value/Description |
| Appearance | Off-white solid[4] |
| Solubility | Soluble in water (>100 mg/mL) and ethanol.[1][2][3][5] |
| Stability | Solid form is stable for at least 2 years when stored at -20°C to -80°C under desiccating conditions and protected from light.[2][3] Solutions are unstable and should be prepared fresh.[6] |
| NO Release | Spontaneously dissociates in a pH-dependent, first-order process to liberate 2 moles of NO per mole of the parent compound.[2][3] |
| Half-life (t½) | - 20 hours at 37°C, pH 7.4 - 56 hours at 22-25°C, pH 7.4[2][3] |
| Decomposition | The decomposition is nearly instantaneous at pH 5.0.[2] The breakdown products are NO and the non-toxic diethylenetriamine (DETA).[1] |
Biological Properties and Mechanism of Action
This compound serves as an exogenous source of nitric oxide, a critical signaling molecule involved in a vast array of physiological and pathological processes. The biological effects of this compound are primarily mediated by the nitric oxide it releases.
Overview of Nitric Oxide Signaling
Nitric oxide is a short-lived, gaseous signaling molecule that readily diffuses across cell membranes.[7] Its biological effects are multifaceted and concentration-dependent. At low concentrations, NO is involved in physiological processes such as vasodilation and neurotransmission.[8] At higher concentrations, it can induce apoptosis and cytotoxicity, which has implications for its potential use in cancer therapy.[6]
Key Signaling Pathways
The biological actions of NO released from this compound are primarily transduced through two major signaling pathways:
-
The sGC-cGMP Pathway: This is the canonical pathway for many of the physiological effects of NO.
-
S-Nitrosylation: A cGMP-independent mechanism involving the covalent modification of proteins.
This pathway is fundamental to NO-mediated vasodilation, neurotransmission, and other physiological responses.
Caption: The sGC-cGMP signaling pathway activated by NO released from this compound.
In this pathway, NO diffuses into target cells and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), leading to its activation. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, resulting in a range of physiological responses, most notably the relaxation of vascular smooth muscle, leading to vasodilation.[8]
S-nitrosylation is a post-translational modification where a nitric oxide moiety is covalently attached to the thiol group of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[9] This modification can alter the protein's function, stability, or localization, thereby providing a cGMP-independent mechanism for NO signaling. S-nitrosylation has been implicated in the regulation of a wide range of cellular processes and is increasingly recognized as a key mechanism in NO-mediated cytotoxicity.[1]
Caption: A simplified representation of the S-nitrosylation pathway.
The precise chemical mechanisms of S-nitrosylation in a biological context are complex. One proposed mechanism involves the reaction of the NO radical with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosylating agent that can then react with protein thiols.[1] S-nitrosylation of key proteins, such as p53 and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been implicated in the cytotoxic and apoptotic effects of this compound.[1]
Experimental Protocols
This section provides an overview of common experimental methodologies for working with this compound.
Preparation of this compound Solutions
Objective: To prepare a stock solution of this compound for use in cell culture or other biological assays.
Materials:
-
This compound solid
-
Sterile, deionized water or 0.01 M NaOH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Due to the instability of this compound in neutral pH solutions, it is recommended to prepare a concentrated stock solution in 0.01 M NaOH, in which it is more stable.
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.01 M NaOH to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
This stock solution should be prepared fresh before each experiment. For short-term storage (up to 24 hours), it can be kept at 0°C.
-
To initiate NO release, dilute the alkaline stock solution into the experimental buffer or cell culture medium at the desired final concentration (e.g., pH 7.4).
Measurement of Nitric Oxide Release
Objective: To quantify the amount of nitric oxide released from this compound in a given solution.
Method 1: Griess Assay
This colorimetric assay indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Materials:
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for samples containing nitrate)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Incubate the this compound solution in the desired buffer or medium for the desired time period.
-
If measuring total NO release (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase according to the manufacturer's instructions.
-
Add the Griess reagent to the standards and samples in a 96-well plate.
-
Incubate at room temperature for the time specified in the kit instructions (typically 10-30 minutes), allowing for the development of a magenta color.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Method 2: Hemoglobin Capture Assay
This method relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.
Method 3: NO-Specific Electrode
An electrochemical sensor can be used for real-time, direct measurement of NO concentration in a solution.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cultured cells.
Method: MTS Assay
This is a colorimetric assay that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan (B1609692) product.
Materials:
-
Cultured cells in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in its signaling pathways (e.g., components of the sGC-cGMP pathway or targets of S-nitrosylation).
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cultured cells with this compound for the desired time and at the desired concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
cGMP Measurement
Objective: To quantify the intracellular levels of cGMP in response to this compound treatment.
Method: cGMP ELISA Kit
This is a competitive immunoassay for the quantitative determination of cGMP.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (often provided in the kit)
-
cGMP ELISA kit (containing a cGMP-coated plate, cGMP standard, anti-cGMP antibody, and detection reagents)
-
Microplate reader
Protocol:
-
Treat cells with this compound for the desired time. It is often recommended to pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Perform the competitive ELISA according to the kit's instructions. This typically involves adding the cell lysates, a fixed amount of a labeled cGMP conjugate, and a specific antibody to the wells of the microplate.
-
After incubation and washing steps, a substrate is added to generate a signal that is inversely proportional to the amount of cGMP in the sample.
-
Measure the signal using a microplate reader and determine the cGMP concentration by comparison to a standard curve.
Conclusion
This compound is a versatile and widely used nitric oxide donor that has proven invaluable for studying the diverse biological roles of NO. Its well-characterized physicochemical properties, including its long half-life and predictable NO release, make it a reliable tool for in vitro and in vivo research. Understanding its mechanisms of action, primarily through the sGC-cGMP and S-nitrosylation pathways, is crucial for interpreting experimental results and for exploring its therapeutic potential in a range of diseases, from cardiovascular disorders to cancer. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound in their studies. As research into the multifaceted roles of nitric oxide continues, this compound will undoubtedly remain a key compound in the pharmacologist's and cell biologist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novateinbio.com [novateinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. arborassays.com [arborassays.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Decomposition of DETA-NO: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriamine (B155796) nitric oxide adduct (DETA-NO), a member of the NONOate class of compounds, serves as a critical tool in biomedical research due to its ability to spontaneously release nitric oxide (NO) in a controlled and predictable manner. This property makes it an invaluable asset for investigating the multifaceted roles of NO in various physiological and pathological processes. Understanding the kinetics and mechanisms of its decomposition is paramount for the accurate design and interpretation of experiments, as well as for the development of novel therapeutic strategies leveraging NO-based interventions. This in-depth technical guide provides a comprehensive overview of the spontaneous decomposition of this compound, including quantitative data on its stability, detailed experimental protocols for its study, and a visual representation of its chemical breakdown and subsequent biological signaling pathways.
Core Concepts of this compound Decomposition
The decomposition of this compound is a spontaneous, first-order process that is highly dependent on environmental conditions, primarily pH and temperature.[1][2] In aqueous solutions, the this compound molecule undergoes hydrolysis to release two moles of nitric oxide (NO) and one mole of the parent amine, diethylenetriamine (DETA).[2][3] The decomposition is initiated by protonation, making the rate of NO release faster at lower pH values.[4]
Quantitative Data on this compound Decomposition
The stability of this compound is most commonly expressed in terms of its half-life (t½), the time required for half of the compound to decompose. This parameter is crucial for determining the duration and concentration of NO exposure in experimental systems.
| Temperature (°C) | pH | Half-life (t½) | Reference(s) |
| 37 | 7.4 | 20 hours | [2] |
| 22-25 | 7.4 | 56 hours | [1][2] |
| 37 | 5.0 | Instantaneous |
Decomposition Products and Stoichiometry:
The overall decomposition reaction of this compound can be summarized as follows:
(C₂H₅)₂N-N(O)=NO⁻Na⁺ + H₂O → (C₂H₅)₂NH + 2NO + Na⁺ + OH⁻
For every one mole of this compound that decomposes, two moles of nitric oxide and one mole of diethylenetriamine are produced.[2][3] The remaining decomposition product, diethylenetriamine, is generally considered to be non-toxic and inert in most biological systems at the concentrations typically used.[5]
Experimental Protocols
Accurate measurement of NO release from this compound and the assessment of its biological effects are critical for research applications. The following are detailed methodologies for key experiments.
Measurement of Nitric Oxide Release using an Electrochemical Sensor
This protocol describes the real-time measurement of NO release from a solution of this compound using a nitric oxide-selective electrode.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide-selective electrode and meter
-
Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, with CuCl₂)
-
Stir plate and stir bar
-
Beaker or reaction vessel
Procedure:
-
Electrode Calibration: Calibrate the NO electrode according to the manufacturer's instructions. This typically involves the chemical decomposition of a standard NO donor (e.g., SNAP) in the presence of a catalyst (e.g., CuCl₂) to generate known concentrations of NO.[6]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM NaOH to ensure stability). Immediately before the experiment, dilute the stock solution into pre-warmed (37°C) PBS (pH 7.4) in the reaction vessel to the desired final concentration.
-
Measurement:
-
Place the reaction vessel on a stir plate and add a stir bar to ensure gentle mixing.
-
Immerse the calibrated NO electrode into the this compound solution.
-
Begin recording the NO concentration in real-time using the connected meter and data acquisition software.
-
Continue monitoring until the NO concentration reaches a plateau or for the desired experimental duration.
-
-
Data Analysis: The output will be a curve of NO concentration versus time. From this data, the rate of NO release and the total amount of NO released can be calculated.
Quantification of Nitrite (B80452) using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.[7]
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[7][8]
-
Sodium nitrite (NaNO₂) standard solution
-
Samples containing nitrite from this compound decomposition
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same buffer as the samples.[7]
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Collect aliquots of the this compound solution at various time points during its decomposition.
-
If the samples contain proteins (e.g., cell culture media), deproteinize them using a spin filter.[3]
-
Add 50 µL of each sample to separate wells of the microplate.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.[9]
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.[7]
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in the unknown samples.
-
Western Blot Analysis of sGC-cGMP Pathway Activation
This protocol outlines the steps to assess the activation of the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VASP (Ser239), anti-sGCα1)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11]
-
Visualizations
Spontaneous Decomposition of this compound
Caption: Spontaneous decomposition pathway of this compound in aqueous solution.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for investigating the effects of this compound.
Signaling Pathways of Nitric Oxide
Canonical sGC-cGMP Pathway:
Caption: The canonical nitric oxide signaling pathway via sGC and cGMP.
S-Nitrosylation Pathway:
Caption: S-Nitrosylation of target proteins as a downstream effect of NO.[1][12]
Conclusion
This compound is a powerful tool for nitric oxide research, offering a prolonged and controlled release of this vital signaling molecule. A thorough understanding of its decomposition kinetics, influenced by factors such as pH and temperature, is essential for its effective use. The experimental protocols provided in this guide offer robust methods for quantifying NO release and assessing its biological consequences. Furthermore, the visualization of the decomposition process and the subsequent signaling pathways, both canonical and non-canonical, provides a clear framework for comprehending the multifaceted actions of nitric oxide in biological systems. This guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of this compound in their scientific endeavors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abcam.cn [abcam.cn]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Molecular patterns of the NO-sGC-cGMP pathway in progressive and regressive liver fibrosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the pH-Dependent Nitric Oxide Release from DETA/NO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pH-dependent nitric oxide (NO) release from the donor compound (Z)-1-[2-(2-Aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA/NO or NOC-18. The predictable, slow-release kinetics of DETA/NO, particularly its sensitivity to pH, make it an invaluable tool in biomedical research and a candidate for therapeutic applications. This document outlines the core chemical principles, quantitative release data, experimental protocols, and relevant biological signaling pathways.
Core Principles of DETA/NO Decomposition
DETA/NO belongs to the class of N-diazeniumdiolates (NONOates), which are compounds that spontaneously release nitric oxide in aqueous solutions. The decomposition of NONOates is critically dependent on pH and temperature.[1] The release of NO is initiated by the protonation of the diazeniumdiolate structure.[2] At physiological pH, the protonation of the secondary amine nitrogen is the primary determinant of NO generation.[2] Under acidic conditions (e.g., pH 5.0), this decomposition is nearly instantaneous, whereas the compound is more stable at a basic pH.[1][3] One mole of DETA/NO liberates two moles of NO upon complete decomposition.[1][3]
Quantitative Release Data
The rate of NO release from DETA/NO is typically characterized by its half-life (t½), which varies significantly with pH and temperature. The following tables summarize the quantitative data available from literature.
Table 1: Half-life of DETA/NO at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| 7.4 | 37 | ~20 hours | [3][4] |
| 7.4 | 22-25 | ~56 hours | [1][3] |
| 6.0 | Not Specified | ~15.86 hours | [2] |
| 5.0 | Not Specified | Nearly instantaneous | [3] |
Table 2: Quantitative Analysis of NO Generation from 25 µM DETA/NO
| Condition | Total NO (mol) | Average Flux (mol/cm²/sec) | Max Flux (mol/cm²/sec) | Duration (h) | Reference(s) |
| pH 7.4 PBS | 9.30E-08 (± 1.30E-08) | 8.11E-14 (± 1.14E-14) | 1.19E-13 (± 1.32E-14) | > 24 | [2] |
| pH 6.0 PBS | 1.31E-07 (± 1.81E-08) | 1.69E-13 (± 2.63E-14) | 5.48E-13 (± 2.59E-14) | 15.86 (± 1.19) | [2] |
Experimental Protocols
-
DETA/NO Stock Solution: Due to its instability in aqueous solution, DETA/NO should be prepared fresh before each experiment. Dissolve solid DETA/NO in 0.01 M NaOH to create a concentrated stock solution. The basic pH of the NaOH solution prevents premature decomposition. Store this stock solution on ice and protected from light.
-
Buffer Preparation: Prepare the desired buffers (e.g., phosphate-buffered saline, PBS) and adjust to the target pH values (e.g., 5.0, 6.0, 7.4) using a calibrated pH meter. Degassing the buffer prior to use can minimize the autoxidation of released NO.
The Griess assay is a common colorimetric method that indirectly quantifies NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[5]
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NEDD) in an acidic buffer (e.g., phosphoric acid).[6] Commercial kits are widely available.
-
Sodium Nitrite (NaNO₂) for standard curve.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~540 nm.[6]
Protocol:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards with known concentrations (e.g., 0-100 µM) using the same buffer as the experimental samples.[6]
-
Initiate NO Release: Add a small aliquot of the DETA/NO stock solution to the pre-warmed (e.g., 37°C), pH-adjusted buffer to achieve the final desired concentration.
-
Sample Collection: At predetermined time points, collect aliquots (e.g., 50 µL) from the DETA/NO solution.
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[5]
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
-
Oxyhemoglobin Assay: This spectroscopic method monitors the conversion of oxyhemoglobin to methemoglobin as it reacts with NO, providing high sensitivity in the nanomolar range.[5][7]
-
Electrochemical Sensors: Amperometric NO-selective electrodes allow for real-time, direct measurement of NO concentration in solution.[7][8]
Biological Signaling Activated by Released NO
The primary and most well-studied signaling pathway activated by nitric oxide is the canonical NO/sGC/cGMP pathway, which is crucial for processes like vasodilation.[9][10]
-
Diffusion: Being a small, lipophilic gas, NO released from DETA/NO readily diffuses across cell membranes into target cells.[9]
-
sGC Activation: Inside the cell, NO binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme.[9]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11]
-
Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[11] PKG then phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation.[11]
Conclusion
DETA/NO is a versatile and predictable source of nitric oxide, distinguished by its pH-sensitive decomposition kinetics. The ability to control the rate of NO release by adjusting the pH of the medium allows researchers to mimic both transient and sustained physiological NO production. A thorough understanding of its release profile, coupled with robust experimental protocols for quantification, is essential for its effective use in studying the multifaceted roles of nitric oxide in biology and for the development of novel NO-based therapeutics.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. cusabio.com [cusabio.com]
- 10. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Nitric Oxide Signaling Pathway [jove.com]
Temperature Effects on the Stability of Diethylenetriamine/Nitric Oxide Adduct (DETA-NO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the temperature-dependent stability of the nitric oxide (NO) donor, Diethylenetriamine/Nitric Oxide (DETA-NO). A comprehensive overview of the thermal decomposition kinetics, including quantitative data on half-life and calculated rate constants at various temperatures, is presented. Detailed experimental protocols for monitoring this compound stability and quantifying nitric oxide release are outlined, including UV-Vis spectrophotometry, the Griess assay, and chemiluminescence. Furthermore, this guide illustrates the key signaling pathways of nitric oxide and provides a logical framework for understanding the critical influence of temperature on the efficacy and storage of this widely used NO donor.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] The transient and reactive nature of NO necessitates the use of donor compounds, or "NO-donors," that can release NO in a controlled manner for research and therapeutic applications. Diethylenetriamine/nitric oxide adduct (this compound) is a popular diazeniumdiolate, or "NONOate," that spontaneously decomposes in aqueous solution to release two molecules of NO.[1]
The rate of NO release from this compound is critically dependent on environmental conditions, most notably temperature and pH.[1] Understanding the kinetics of this thermal decomposition is paramount for researchers and drug development professionals to ensure accurate dosing, predict biological activity, and establish appropriate storage and handling conditions. This guide provides a detailed technical overview of the effects of temperature on this compound stability, presenting quantitative data, experimental methodologies, and visual representations of key processes.
Mechanism of Temperature-Dependent Decomposition
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by temperature. The following tables summarize the reported half-life of this compound at different temperatures and the calculated first-order rate constants.
Table 1: Half-Life of this compound at Various Temperatures in Aqueous Solution (pH 7.4)
| Temperature (°C) | Temperature (K) | Half-Life (t½) |
| 22-25 | 295-298 | 56 hours[1] |
| 37 | 310 | 20 hours[1] |
Table 2: Calculated First-Order Rate Constants (k) for this compound Decomposition
| Temperature (°C) | Temperature (K) | Half-Life (t½) (s) | Rate Constant (k) (s⁻¹) |
| 22-25 | 295-298 | 201600 | 3.44 x 10⁻⁶ |
| 37 | 310 | 72000 | 9.63 x 10⁻⁶ |
Note: The rate constant (k) was calculated from the half-life (t½) using the formula k = 0.693 / t½ for a first-order reaction.
Experimental Protocols for Stability Assessment
Accurate assessment of this compound stability and NO release is crucial for its effective use. The following are detailed methodologies for key experiments.
UV-Vis Spectrophotometry for Monitoring this compound Decomposition
This method directly measures the decrease in this compound concentration over time by monitoring its characteristic UV absorbance.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Temperature-controlled UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in 10 mM NaOH to prevent premature decomposition.
-
Dilute the this compound stock solution in pre-warmed PBS (pH 7.4) to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at 252 nm.
-
Immediately transfer the solution to a quartz cuvette and place it in the temperature-controlled chamber of the UV-Vis spectrophotometer set to the desired temperature.
-
Record the absorbance at 252 nm at regular time intervals.
-
Continue measurements for at least two half-lives of the compound at the given temperature.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The negative slope of the resulting linear plot represents the first-order rate constant (k).
Griess Assay for Quantification of Nitrite (B80452)
This colorimetric assay indirectly measures NO release by quantifying its stable oxidation product, nitrite (NO₂⁻), in the solution.
Materials:
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite (NaNO₂) for standard curve
-
Deionized water
-
96-well microplate reader
Procedure:
-
Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration and incubate at the test temperature.
-
At various time points, collect aliquots of the this compound solution.
-
Prepare a standard curve of sodium nitrite in PBS with concentrations ranging from 1 to 100 µM.
-
In a 96-well plate, add a specific volume of the collected samples and the nitrite standards to individual wells.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Chemiluminescence for Direct Detection of Nitric Oxide
This highly sensitive method allows for the real-time detection of NO gas as it is released from the this compound solution.
Materials:
-
Chemiluminescence NO analyzer
-
Reaction vessel with a gas inlet and outlet
-
Inert gas (e.g., nitrogen or argon)
-
This compound solution
Procedure:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions.
-
Prepare the this compound solution in a suitable buffer and place it in the temperature-controlled reaction vessel.
-
Purge the headspace of the reaction vessel with an inert gas to remove any atmospheric oxygen.
-
Continuously flow the inert gas through the headspace of the reaction vessel and into the chemiluminescence analyzer.
-
The analyzer will detect the NO in the gas stream, which is produced from the decomposition of this compound.
-
Record the NO concentration over time to obtain a real-time release profile.
Mandatory Visualizations
Signaling Pathway of Nitric Oxide
Caption: Canonical nitric oxide signaling pathway.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Relationship Between Temperature and this compound Stability
Caption: Impact of temperature on this compound stability.
Conclusion
The stability of this compound is unequivocally dependent on temperature. As demonstrated by the quantitative data and the principles of chemical kinetics, an increase in temperature leads to a significant decrease in the half-life of this compound and a corresponding increase in the rate of nitric oxide release. This technical guide provides researchers, scientists, and drug development professionals with the essential knowledge and experimental methodologies to accurately characterize and control the behavior of this compound in their studies. Careful consideration of temperature effects is critical for the reproducible and effective application of this important nitric oxide donor in both basic research and therapeutic development.
References
The Nitric Oxide Donor DETA-NO: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nitric oxide (NO) donor, DETA-NO (also known as diethylenetriamine (B155796) NONOate or NOC-18). It details its chemical properties, including molecular weight and formula, and explores its mechanism of action as a slow-releasing NO agent. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its application in in vitro studies, including solution preparation, quantification of nitric oxide release, and assessment of cellular apoptosis. Furthermore, this guide illustrates the primary signaling pathway of this compound and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in pharmacology, cell biology, and drug development.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO gas makes its direct administration challenging. Nitric oxide donors, such as the class of diazeniumdiolates (NONOates), provide a reliable method for the controlled release of NO in experimental settings. This compound is a well-characterized NONOate that spontaneously decomposes in aqueous solutions at physiological pH and temperature to release nitric oxide with a relatively long half-life, making it a valuable tool for studying the prolonged effects of NO.
Chemical and Physical Properties of this compound
This compound is a synthetic compound that serves as a reliable source of exogenous nitric oxide. Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C4H13N5O2 | [1][2][3][4][5][6] |
| Molecular Weight | 163.18 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95% to >98% | [1][2][3] |
| CAS Number | 146724-94-9 | [1][2][3][4][5] |
| Solubility | Soluble in water (>20 mg/mL) | [4] |
| Half-life (t½) | ~20 hours at 37°C, pH 7.4 | [3][7] |
| ~56 hours at 22-25°C, pH 7.4 | [3][7] |
Mechanism of Action and Signaling Pathway
This compound functions as a nitric oxide donor through spontaneous, pH-dependent decomposition in aqueous solutions. Upon dissolution, it releases two moles of NO per mole of the parent compound. The liberated NO can then diffuse across cell membranes to elicit its biological effects, primarily through the canonical NO/cGMP signaling pathway.
The NO/cGMP Signaling Pathway
The most well-characterized signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC). This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates various downstream targets, resulting in a range of cellular responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of gene expression.
Figure 1: The canonical this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the preparation and use of this compound in a research setting.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid
-
0.01 M NaOH
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for Stock Solution (e.g., 100 mM):
-
Due to the pH-dependent decomposition of this compound, stock solutions should be prepared in a basic solution to inhibit premature NO release.
-
Weigh the appropriate amount of this compound solid in a sterile tube. For a 100 mM stock solution, this would be 16.32 mg per 1 mL of solvent.
-
Add the desired volume of cold 0.01 M NaOH.
-
Vortex briefly until the solid is completely dissolved.
-
It is recommended to prepare fresh stock solutions for each experiment. However, for short-term storage, aliquots can be stored at -80°C. Thaw on ice immediately before use.
Protocol for Working Solution:
-
Dilute the stock solution to the desired final concentration in your experimental medium (e.g., cell culture medium or buffer at pH 7.4).
-
The dilution into a neutral pH buffer will initiate the release of NO.
-
Use the working solution immediately after preparation.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a common colorimetric method to indirectly quantify NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).
Materials:
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in an acidic solution; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540-570 nm)
-
Sample supernatants (e.g., from cell cultures treated with this compound)
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium as your samples.
-
Add 50 µL of each standard to separate wells of a 96-well plate.
-
-
Sample Preparation:
-
Add 50 µL of your sample supernatants to separate wells.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement:
-
Read the absorbance at 540-570 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples from the standard curve.
-
Assessment of Apoptosis using Annexin V Staining
Annexin V staining is a common method to detect early apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or 7-AAD (for distinguishing necrotic cells)
-
1X Binding Buffer
-
Flow cytometer or fluorescence microscope
Protocol:
-
Induce apoptosis in your cell culture by treating with the desired concentration of this compound for a specified time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to investigate its effects on a specific cell line.
Figure 2: A generalized experimental workflow.
Conclusion
This compound is a versatile and widely used nitric oxide donor with a slow and predictable release profile, making it an invaluable tool for investigating the long-term biological effects of nitric oxide. This guide provides essential technical information, including its physicochemical properties, mechanism of action, and detailed experimental protocols. The structured data tables and workflow diagrams are intended to facilitate the design and execution of robust and reproducible experiments for researchers in various fields of biomedical science. As with any potent biological effector, careful consideration of concentration, timing, and appropriate controls is paramount for the accurate interpretation of experimental results.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Griess Test [protocols.io]
- 4. himedialabs.com [himedialabs.com]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Pharmacology of Diethylenetriamine/Nitric Oxide Adduct (DETA-NO)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the chemical properties, pharmacokinetics, pharmacodynamics, and key experimental findings related to DETA-NO, a long-acting nitric oxide donor.
Introduction
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as this compound or NOC-18, is a chemical compound belonging to the diazeniumdiolate (NONOate) family of nitric oxide (NO) donors.[1][2] NONOates are prized in biomedical research for their ability to release NO, a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3][4] this compound is distinguished by its slow, predictable, and prolonged release of NO under physiological conditions, making it an invaluable tool for studying the long-term effects of NO in various biological systems.[2][5][6]
This guide synthesizes current knowledge on the pharmacology of this compound, presenting quantitative data, experimental methodologies, and an exploration of its diverse biological effects.
Physicochemical Properties and Pharmacokinetics
This compound is a zwitterionic polyamine adduct that is stable in solid form but spontaneously decomposes in aqueous solutions to release nitric oxide.[4][6] This decomposition does not require enzymatic activation, a key characteristic of NONOates that prevents the development of tolerance seen with other NO donors like organic nitrates.[6]
2.1 NO Release Kinetics
The release of NO from this compound follows first-order kinetics and is highly dependent on pH and temperature.[3][7] The decomposition is nearly instantaneous at a pH of 5.0 but proceeds at a much slower, controlled rate at physiological pH (7.4).[8] Under these conditions, one mole of the parent compound liberates two moles of nitric oxide.[7][8] This predictable release profile allows for consistent and sustained NO delivery in experimental settings.
2.2 Quantitative Pharmacokinetic Data
The following table summarizes the key physicochemical and pharmacokinetic properties of this compound.
| Parameter | Value | Conditions | Citations |
| Molecular Formula | C₄H₁₃N₅O₂ | - | [9] |
| Molecular Weight | 163.18 Da | - | [5][9] |
| Solubility | Soluble in water | - | [9] |
| Half-life (t½) | 20 hours | 37°C, pH 7.4 | [7][8] |
| Half-life (t½) | 56 hours | 22-25°C, pH 7.4 | [7][8] |
| NO Release Stoichiometry | 2 moles NO / 1 mole this compound | Aqueous solution | [7][8] |
Pharmacodynamics and Mechanism of Action
The pharmacological effects of this compound are primarily mediated by the nitric oxide it releases. NO is a small, uncharged, and lipophilic gas, allowing it to diffuse freely across cell membranes to interact with various intracellular targets.[3]
3.1 Canonical cGMP-Mediated Signaling
The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).[4] NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels then activate cGMP-dependent protein kinases (PKG), which phosphorylate downstream targets to elicit a range of physiological responses, including smooth muscle relaxation (vasodilation).[4][10] This pathway is central to the cardiovascular and neuroprotective effects of this compound.
3.2 S-Nitrosylation and Redox-Based Signaling
Beyond cGMP signaling, NO can directly modify proteins through S-nitrosylation, the covalent attachment of an NO group to a cysteine thiol. This post-translational modification can alter protein function, localization, and stability. Under hypoxic conditions, this compound-mediated cytotoxicity is enhanced, a process linked to the formation of dinitrogen trioxide (N₂O₃) which promotes S-nitrosylation.[11] Key proteins targeted by this mechanism include the tumor suppressor p53 and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the activation of apoptotic pathways.[11]
3.3 NO-Independent Effects
Notably, some studies suggest that at high concentrations (in the millimolar range), the this compound molecule itself, independent of NO release, can directly activate cation-selective channels in neurons, causing an inward current.[12][13] This highlights the need for caution when interpreting results from studies using high concentrations of NO donors.[12][13]
Key Biological and Therapeutic Effects
This compound has been investigated across a wide range of biological models, demonstrating diverse pharmacological activities.
4.1 Cardiovascular Effects
This compound is a potent vasodilator. In vivo studies in both normotensive and hypertensive mice have demonstrated that this compound induces a profound, dose-dependent decrease in blood pressure and a corresponding increase in heart rate.[14] This effect is a direct consequence of NO-mediated relaxation of vascular smooth muscle.
4.2 Neurological Effects
The role of this compound in the central nervous system is multifaceted.
-
Neuroprotection: At low micromolar concentrations (1-10 µM), this compound protects cortical neurons from hydrogen peroxide-induced neurotoxicity.[10] This protective effect is mediated by the sGC-cGMP-PKG pathway.[10]
-
Antidepressant-like Effects: In animal models of depression, administration of this compound (0.4 mg/kg, i.p.) has been shown to produce antidepressant-like effects by stimulating neurogenesis in the hippocampus.[15]
4.3 Anti-Cancer Effects
High concentrations of NO are generally pro-apoptotic.[16] this compound has been shown to inhibit the growth of endometrial cancer cells in a dose- and time-dependent manner.[16] This anti-cancer activity is associated with the activation of caspase-3, cell cycle arrest, and the upregulation of tumor suppressor genes such as RASSF1 and CDKN1A.[16]
4.4 Antimicrobial Activity
Nitric oxide is a key component of the innate immune response to pathogens.[17] this compound has demonstrated efficacy against both gram-negative and gram-positive bacteria.[17] It also inhibits the growth of Candida and can act synergistically with azole antifungals.[17]
4.5 Summary of Pharmacodynamic Effects
The following table summarizes key pharmacodynamic findings for this compound from various experimental models.
| Biological System | Model | Concentration / Dose | Observed Effect | Citations |
| Cardiovascular | Normotensive Mice | 60 mg/kg i.p. | ↓ Systolic BP by ~40%; ↓ Diastolic BP by ~52% | [14] |
| Neurology | Rat Cortical Neurons | 1-10 µM | Inhibition of H₂O₂-induced neurotoxicity | [10] |
| Neurology | Mice (Depression Model) | 0.4 mg/kg i.p. | Antidepressant effect; increased hippocampal neurogenesis | [15] |
| Oncology | Endometrial Cancer Cells | Varies (µM to mM) | Dose-dependent reduction in cell viability; apoptosis | [16] |
| Oncology | Trophoblastic BeWo Cells | 3-10 mM | Suppression of cell proliferation | [18] |
| Microbiology | E. coli | 8 mM | ~80% inhibition of bacterial growth at 2 hours | [19] |
| Inflammation | Rat Aortic SMCs | Varies | Decreased expression of MMP-9 induced by IL-1β | [3][20] |
Common Experimental Protocols
The study of this compound pharmacology employs a variety of standard and specialized methodologies.
5.1 In Vivo Hemodynamic Assessment
-
Objective: To determine the effect of this compound on cardiovascular parameters like blood pressure and heart rate.
-
Methodology:
-
Male Swiss Outbred mice are surgically implanted with telemetric blood pressure devices (e.g., TA11PA-C20).[14]
-
Following a recovery period of 7-10 days, baseline blood pressure and heart rate are monitored continuously.[14]
-
Mice are administered this compound (e.g., 60 mg/kg) via intraperitoneal (i.p.) injection.[14]
-
Hemodynamic parameters are recorded continuously post-injection to measure changes from baseline. Control groups receive saline or the inactive DETA metabolite.[14]
-
5.2 Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cell lines.
-
Methodology:
-
Cells (e.g., endometrial cancer cells) are seeded in 96-well plates and allowed to adhere.[16][21]
-
Cells are treated with a range of this compound concentrations for specified time periods (e.g., 24 to 120 hours).[16]
-
Cell viability is assessed using a colorimetric assay such as MTS (e.g., CellTiter 96® AQueous One Solution) or CCK8, which measures mitochondrial activity in living cells.[16][21]
-
Absorbance is read on a plate reader, and viability is calculated as a percentage relative to untreated control cells.
-
5.3 Nitric Oxide Measurement
-
Objective: To quantify the amount of NO released or its stable metabolites (nitrite/nitrate).
-
Methodology: The Griess assay is a common colorimetric method for measuring nitrite (B80452) concentration in cell culture media or other biological fluids.[21]
-
A sample is collected from the experimental system (e.g., cell culture supernatant).
-
The Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the sample.
-
In an acidic environment, nitrite reacts with the reagent to form a pink/magenta azo compound.
-
The absorbance is measured spectrophotometrically (typically at ~540 nm), and the nitrite concentration is determined by comparison to a standard curve of sodium nitrite.[21]
-
Conclusion
This compound is a potent and long-acting nitric oxide donor with a well-defined, pH-dependent mechanism of NO release. Its predictable pharmacokinetic profile makes it an essential tool for investigating the diverse biological roles of NO. Research has demonstrated its significant effects on the cardiovascular, nervous, and immune systems, as well as its potential as an anti-cancer and antimicrobial agent. The primary mechanism of action involves the activation of the sGC/cGMP pathway, though cGMP-independent mechanisms like S-nitrosylation are also critically important, particularly in mediating cytotoxicity. For drug development professionals and researchers, this compound remains a cornerstone compound for elucidating the complex pharmacology of nitric oxide and exploring its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 9. DETA-NONOate, Nitric oxide donor (CAS 146724-94-9) | Abcam [abcam.com]
- 10. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The contribution of N₂O₃ to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of the nitric oxide donor DETA/NO in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Topic: DETA-NO for Studying Nitric Oxide Signaling Pathways
An In-depth Technical Guide for Researchers
This guide provides a comprehensive overview of Diethylenetriamine/Nitric Oxide (DETA-NO), a crucial tool for investigating the complex roles of nitric oxide (NO) in cellular signaling. It is intended for researchers, scientists, and drug development professionals engaged in understanding and manipulating NO-mediated biological processes.
Introduction to this compound
Nitric oxide (NO) is a highly reactive and diffusible gaseous signaling molecule that plays a pivotal role in a vast array of physiological and pathophysiological processes, including neurotransmission, immune responses, and cardiovascular homeostasis[1][2][3]. Due to its short half-life, researchers rely on NO donor compounds to achieve sustained and controlled release for experimental studies[4].
This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is a widely used NO donor distinguished by its slow and predictable release of nitric oxide.[5][6] Upon contact with water or physiological fluids, it undergoes a pH-dependent decomposition to release two moles of NO per mole of the parent compound, with a long half-life that mimics the steady-state production of NO by activated macrophages.[6][7] This characteristic makes this compound an invaluable tool for studying the long-term effects of NO on cellular signaling pathways, particularly in apoptosis, cell cycle regulation, and protein modification.
Chemical Properties and Release Kinetics
The utility of this compound in experimental biology is defined by its chemical structure and predictable decomposition kinetics. Understanding these properties is essential for accurate experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂N₆O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Half-life (t½) | ~20 hours (at 37°C, pH 7.4) | [6] |
| Half-life (t½) | ~56 hours (at 22-25°C, pH 7.4) | [6] |
| NO Release | 2 moles of NO per mole of this compound | [6] |
| Release Kinetics | First-order, pH-dependent | [6][8][9] |
Core Signaling Pathways Modulated by this compound
This compound is extensively used to probe NO's dual role in cellular survival and death. NO can either promote or inhibit apoptosis depending on its concentration, the cellular environment, and the specific cell type.[10][11] High concentrations of NO, as can be achieved with this compound, generally induce apoptosis through the intrinsic pathway.
The Intrinsic Apoptotic Pathway
High concentrations of NO generated from this compound can trigger the intrinsic apoptotic pathway.[7] A key mechanism involves the ASK1-JNK1 signaling axis, which leads to the degradation of the anti-apoptotic protein MCL-1.[7] This allows for the activation of pro-apoptotic proteins BAX and BAK, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[7][12] Cytochrome c then contributes to the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[7][13] Caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, leading to the systematic dismantling of the cell.[13][14]
S-Nitrosylation of Signaling Proteins
Beyond cGMP-dependent pathways, NO exerts significant regulatory effects through S-nitrosylation, a post-translational modification where an NO group is covalently attached to the thiol group of a cysteine residue on a target protein.[15][16] This modification can alter a protein's function, stability, or localization. A critical target in the apoptotic cascade is caspase-3 itself. NO can directly S-nitrosylate the catalytic cysteine residue of caspase-3, thereby inhibiting its protease activity and providing a mechanism for NO-mediated cytoprotection.[17] This direct inhibition highlights the complex, context-dependent role of NO in regulating apoptosis.[1][18]
Quantitative Data from this compound Studies
The effects of this compound are dose-dependent. The following tables summarize quantitative data from representative studies, illustrating its impact on cell viability and gene expression.
Table 1: Dose-Dependent Effect of this compound on Cell Death Cell Type: Mouse Embryonic Fibroblasts (MEFs) Assay: Lactate Dehydrogenase (LDH) Release Time Point: 24 hours
| This compound Concentration (µM) | % LDH Release (Cell Death) | Reference |
| 0 | ~5% | [7] |
| 100 | ~10% | [7] |
| 200 | ~20% | [7] |
| 400 | ~40% | [7] |
Table 2: Dose-Dependent Effect of this compound on Cell Viability Cell Type: Endometrial Cancer Cells Assay: MTS Assay Time Point: 24 hours
| This compound Concentration (µM) | % Decrease in Cell Proliferation | Reference |
| 250 | 40% - 45% | [19] |
Table 3: Dose-Dependent Effect of this compound on MMP-9 Expression Cell Type: Rat Aortic Smooth Muscle Cells (RA-SMCs), IL-1β induced Assay: Quantitative RT-PCR Time Point: 48 hours
| This compound Concentration (µM) | Effect on MMP-9 mRNA | Reference |
| 0 | Baseline | [20] |
| 1.0 | Decrease | [20] |
| 10 | Significant Decrease | [20] |
| 100 | Strongest Decrease | [20] |
Experimental Protocols
Precise and reproducible protocols are essential for studying NO signaling. Below are detailed methodologies for a typical cell culture experiment using this compound to assess apoptosis via Western blotting for cleaved caspase-3.
General Cell Culture and Seeding
-
Cell Maintenance : Culture cells of interest (e.g., HeLa, MEFs, or a specific cancer cell line) in the appropriate complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.[21]
-
Passaging : Subculture adherent cells when they reach 80-90% confluency using standard trypsinization methods.[22][23]
-
Seeding for Experiment : Seed cells into 6-well plates at a density that will allow them to reach 60-70% confluency on the day of the experiment. Allow cells to adhere and recover for at least 24 hours post-seeding.[21]
Preparation and Application of this compound
-
Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile, cell-culture grade 10 mM NaOH immediately before use. NONOates are more stable at a basic pH.[6]
-
Working Solution : Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentrations (e.g., 100 µM, 200 µM, 400 µM). Prepare a vehicle control using the same volume of 10 mM NaOH without this compound.
-
Treatment : Aspirate the old medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation : Return the plates to the incubator and incubate for the desired time period (e.g., 24 or 48 hours).
Western Blotting for Cleaved Caspase-3
This protocol outlines the detection of activated caspase-3, a key marker of apoptosis.
-
Cell Lysis :
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard method, such as the BCA assay.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity to quantify the levels of cleaved caspase-3.
-
Conclusion
This compound is a powerful and reliable tool for investigating the multifaceted roles of nitric oxide in cell signaling. Its slow, sustained release of NO allows for the study of long-term cellular responses, providing critical insights into pathways governing apoptosis, cell proliferation, and inflammation. By using the quantitative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to further elucidate the complex and vital functions of nitric oxide in health and disease. However, researchers should remain aware that at high concentrations, some effects of this compound may be independent of NO release, warranting careful controls in experimental design.[4][24]
References
- 1. The role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 8. Half-life - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of P53, BAX, and BCL-2 in human malignant melanoma and squamous cell carcinoma cells after tea tree oil treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. S-Nitrosylation - Wikipedia [en.wikipedia.org]
- 16. S-Nitrosylation: An Emerging Paradigm of Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The nitric oxide donor DETA-NONOate decreases matrix metalloproteinase-9 expression and activity in rat aortic smooth muscle and abdominal aortic explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 23. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DETA-NO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the nitric oxide (NO) donor, DETA-NO ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data on its effects on various cell lines.
Introduction to this compound
This compound is a well-characterized diazeniumdiolate that spontaneously decomposes in aqueous solutions to release nitric oxide (NO). The release of NO is slow and sustained, making it a valuable tool for studying the long-term effects of controlled NO exposure in cellular systems. At physiological pH and temperature, this compound has a half-life of approximately 20 hours, allowing for prolonged and consistent NO delivery in cell culture experiments.
Nitric oxide is a pleiotropic signaling molecule involved in a wide range of physiological and pathological processes. Its effects are highly concentration-dependent. At low concentrations, NO can promote cell survival and proliferation, while at higher concentrations, it can induce cytostasis, apoptosis, and cell death.[1] This dual functionality makes this compound a versatile compound for investigating the multifaceted roles of NO in cancer biology, neuroscience, and immunology.
Mechanism of Action
This compound exerts its biological effects primarily through the release of nitric oxide. NO can directly interact with various cellular components or be converted into other reactive nitrogen species (RNS). The primary mechanisms of action include:
-
Guanylate Cyclase Activation: NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets involved in vasodilation, neurotransmission, and other physiological processes.
-
Protein S-Nitrosylation: NO can covalently modify cysteine residues in proteins, a post-translational modification known as S-nitrosylation. This can alter protein function, localization, and stability, thereby modulating various signaling pathways.
-
Induction of Oxidative and Nitrosative Stress: At higher concentrations, NO can react with superoxide (B77818) anions to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent. This can lead to cellular damage, including lipid peroxidation, DNA damage, and protein modification, ultimately triggering apoptosis.
-
Modulation of Gene Expression: NO can influence the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. For instance, in some cancer cells, high concentrations of NO from this compound have been shown to upregulate the expression of tumor suppressor genes like RASSF1A and the cyclin-dependent kinase inhibitor CDKN1A.[1] It has also been observed to down-regulate the expression of key cell cycle proteins like cyclin D1.[1][2]
Data Presentation
Dose-Dependent Effect of this compound on Cancer Cell Viability
The following table summarizes the dose-dependent effect of this compound on the viability of various endometrial cancer cell lines after 120 hours of treatment, as determined by the MTS assay.[3]
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| AN3CA | 37.1 | ~100% |
| 62.5 | ~100% | |
| 125 | ~90% | |
| 250 | ~55% | |
| 500 | ~30% | |
| 1000 | ~25% | |
| KLE | 37.1 | ~100% |
| 62.5 | ~100% | |
| 125 | ~95% | |
| 250 | ~60% | |
| 500 | ~35% | |
| 1000 | ~25% | |
| HEC-1B | 37.1 | ~100% |
| 62.5 | ~100% | |
| 125 | ~98% | |
| 250 | ~65% | |
| 500 | ~40% | |
| 1000 | ~30% | |
| Ishikawa | 37.1 | ~100% |
| 62.5 | ~100% | |
| 125 | ~95% | |
| 250 | ~60% | |
| 500 | ~35% | |
| 1000 | ~28% |
Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cells
Treatment with this compound can induce cell cycle arrest, particularly at the G0/G1 phase. The table below shows the percentage of cells in each phase of the cell cycle after treatment with 500 µM this compound for 24 hours.[3]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| AN3CA | Control | 57.32 ± 0.34 | 28.15 ± 0.21 | 14.53 ± 0.13 |
| This compound (500 µM) | 75.12 ± 0.45 | 15.23 ± 0.18 | 9.65 ± 0.27 | |
| KLE | Control | 60.18 ± 0.29 | 25.43 ± 0.17 | 14.39 ± 0.12 |
| This compound (500 µM) | 78.34 ± 0.51 | 12.87 ± 0.23 | 8.79 ± 0.28 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
This protocol describes the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 100 mM in 10 mM NaOH)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of NaOH as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, 96, or 120 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium with MTS but no cells) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol outlines the procedure for analyzing changes in protein expression in response to this compound treatment using Western blotting.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RASSF1, anti-CDKN1A, anti-cleaved caspase-3, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Extraction: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualization
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Cell Viability (MTS) Assay.
References
Preparation of DETA-NO Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of the nitric oxide (NO) donor, (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA-NO or DETA NONOate). This compound is a widely used compound in biomedical research to study the physiological and pathological effects of NO. Proper preparation and storage of the stock solution are critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing aqueous and organic stock solutions of this compound.
Introduction
This compound is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) in a pH- and temperature-dependent manner.[1][2] It is a valuable tool for in vitro and in vivo studies requiring a controlled and sustained release of NO.[3][4] The half-life of this compound at 37°C in 0.1 M phosphate (B84403) buffer (pH 7.4) is approximately 20 hours, and at 22-25°C, it is 56 hours.[1][2][5] This slow release profile makes it suitable for a variety of experimental applications.[4][6]
Accurate preparation of the stock solution is the first and most critical step in any experiment involving this compound. This protocol provides clear instructions to ensure the integrity and stability of the prepared stock solution.
Physicochemical and Solubility Data
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 146724-94-9 | [7][8][9] |
| Molecular Formula | C4H13N5O2 | [7][8][9] |
| Molecular Weight | 163.18 g/mol | [3][7][8] |
| Appearance | Crystalline solid | [1][10] |
| Purity | >98% | [8] |
| Solubility in Water | Soluble up to 100 mM | [7] |
| Solubility in Aqueous Buffers | >100 mg/mL | [2][4] |
| Solubility in Ethanol | ~25 mg/mL | [10][11] |
| Solubility in DMSO | ~2 mg/mL | [10][11] |
| Solubility in DMF | ~2 mg/mL | [10][11] |
Experimental Protocol: Preparation of this compound Stock Solution
This section provides two protocols for preparing this compound stock solutions: an aqueous-based stock for immediate or short-term use, and an organic-based stock for longer-term storage.
Materials
-
This compound (solid)
-
Sterile, deionized water
-
0.01 M Sodium Hydroxide (NaOH), chilled to 0°C
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a hazardous substance and should be handled with care.[1]
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.[1]
-
Review the Safety Data Sheet (SDS) for this compound before use.
Protocol 1: Preparation of Aqueous this compound Stock Solution (for short-term storage)
Aqueous solutions of this compound are unstable at neutral pH.[12] For enhanced stability, it is recommended to prepare the stock solution in a chilled, alkaline solution such as 0.01 M NaOH.[1]
Step-by-Step Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture, as the compound is sensitive to air and moisture.[1]
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve in Alkaline Solution: Add the weighed this compound to a sterile conical tube. Add the calculated volume of chilled (0°C) 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM, 100 mM).
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the alkaline stock solution at 0°C for up to 24 hours.[1] For use, dilute the alkaline stock into your experimental buffer (pH 7.0-7.4) to initiate the release of NO.[1]
Molarity Calculation Example for a 10 mM Aqueous Stock:
To prepare 1 mL of a 10 mM this compound stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 163.18 g/mol x 1000 mg/g = 1.6318 mg
Therefore, dissolve 1.63 mg of this compound in 1 mL of chilled 0.01 M NaOH.
Protocol 2: Preparation of Organic this compound Stock Solution (for longer-term storage)
For longer-term storage, a concentrated stock solution can be prepared in an anhydrous organic solvent such as DMSO or DMF and stored at -80°C.[10][13]
Step-by-Step Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to reach room temperature before opening.
-
Weigh this compound: In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Dissolve in Organic Solvent: Add the weighed this compound to a sterile conical tube. Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration.
-
Vortex: Vortex the solution thoroughly until all the solid has dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[6][14]
-
Usage: When needed, thaw an aliquot and dilute it into the aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is not detrimental to your experimental system.
Storage and Stability
The stability of this compound is highly dependent on the solvent and storage conditions.
| Solution | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 1 year | [9] |
| Alkaline Aqueous Stock (0.01 M NaOH) | 0°C | Up to 24 hours | [1] |
| Neutral Aqueous Solution (pH 7.4) | Not Recommended for Storage | Unstable, NO release begins | [12] |
| Organic Stock (DMSO or DMF) | -80°C | Up to 6 months | [6][14] |
Note: Solid this compound is sensitive to moisture and air and should be stored under desiccating conditions.[1][8] Solutions are generally unstable and should be prepared fresh whenever possible.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Conclusion
The proper preparation of this compound stock solutions is fundamental for the success of experiments investigating the effects of nitric oxide. By following the detailed protocols and adhering to the safety and storage guidelines presented in this application note, researchers can ensure the preparation of high-quality, reliable this compound stock solutions for their scientific investigations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DETA NONOate | NO Synthase | TargetMol [targetmol.com]
- 5. DETA NONOate | CAS 146724-94-9 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DETA-NONOate, Nitric oxide donor (CAS 146724-94-9) | Abcam [abcam.com]
- 9. astorscientific.us [astorscientific.us]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of DETA-NO in Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylenetriamine/nitric oxide adduct (DETA-NO) is a well-characterized nitric oxide (NO) donor belonging to the NONOate class of compounds. It spontaneously decomposes in aqueous solutions at physiological pH and temperature to release NO with a predictable and slow rate, having a half-life of approximately 20 hours at 37°C. This property makes this compound an invaluable tool for in vitro studies requiring sustained exposure of cells to controlled concentrations of NO. In the context of endothelial cell biology, this compound is widely used to investigate the multifaceted roles of NO in regulating vascular tone, inflammation, proliferation, apoptosis, and migration. These application notes provide a comprehensive overview of the working concentrations of this compound for various endothelial cell-based assays, detailed experimental protocols, and insights into the key signaling pathways modulated by this NO donor.
Data Presentation: Working Concentrations of this compound in Endothelial Cells
The optimal working concentration of this compound can vary significantly depending on the endothelial cell type, the specific biological process being investigated, and the duration of exposure. The following table summarizes reported working concentrations of this compound for various applications in endothelial cells. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Application/Assay | Endothelial Cell Type | This compound Concentration | Incubation Time | Outcome | Reference(s) |
| Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs), Human Dermal Microvascular Endothelial Cells | 100 µM | Not Specified | Reduced VCAM-1 and ICAM-1 gene expression induced by TNF-α. | |
| Signaling | Primary Human Endothelial Cells | 100 µM - 1 mM | Up to 16 hours | Time- and concentration-dependent phosphorylation of AMPK. Attenuation of TNF-α-induced NF-κB activation. | [1] |
| Angiogenesis (Tube Formation) | Mouse Brain-Derived Endothelial Cells | 0.1 - 0.2 µM | Not Specified | Induced capillary-like tube formation. | [2] |
| Proliferation | Endometrial Cancer Cells (as a model for proliferation) | 37.1 - 1000 µM | 24 - 120 hours | Dose-dependent decrease in cell viability. | [3][4] |
| Invasion | Endometrial Cancer Cells (as a model for invasion) | Not Specified | Not Specified | Inhibition of invasiveness. | [3] |
| Vascular Remodeling | Rat Aortic Smooth Muscle Cells (relevant to vascular biology) | Not Specified | Not Specified | Inhibition of MMP-9-dependent vessel wall remodeling. | |
| Neuroprotection (relevant to cerebrovascular endothelium) | Rat Cortical Neurons | 1 - 10 mM | Not Specified | Inhibition of H₂O₂-induced neurotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a crystalline solid that is sensitive to moisture and air.[5] Proper handling and preparation of stock solutions are critical for obtaining reproducible results.
Materials:
-
This compound solid (e.g., Cayman Chemical Item No. 82120)[5]
-
0.01 M NaOH, sterile
-
Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.4
-
Inert atmosphere glove box (recommended)[5]
Procedure:
-
Handle the solid this compound in a glove box with an inert atmosphere if available. If not, work quickly to minimize exposure to air and moisture.[5]
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the solid in ice-cold, sterile 0.01 M NaOH. Alkaline solutions of NONOates are stable and can be stored at 0°C for up to 24 hours.[5]
-
Store the stock solution in small aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
To prepare a working solution, dilute the alkaline stock solution into your cell culture medium or buffer (pH 7.0-7.4) immediately before use. The release of NO will be initiated upon dilution into the neutral pH solution.[5]
Endothelial Cell Proliferation Assay (MTS/CCK-8 Assay)
This protocol is adapted from a general cell viability assay and can be used to assess the effect of this compound on endothelial cell proliferation.[3]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound working solutions (prepared as described above)
-
MTS or CCK-8 proliferation assay kit (e.g., Promega)[3]
-
Microplate reader
Procedure:
-
Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a range of this compound working concentrations (e.g., 10 µM to 1 mM) by diluting the stock solution in fresh, complete growth medium. Also, prepare a vehicle control (medium with the same concentration of NaOH used for the stock solution).
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in endothelial cells treated with this compound using flow cytometry.[6][7]
Materials:
-
Endothelial cells
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed endothelial cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on the directional migration of endothelial cells.[8]
Materials:
-
Endothelial cells
-
6-well or 24-well cell culture plates
-
Sterile 200 µL pipette tip
-
This compound working solutions (in serum-free or low-serum medium)
-
Microscope with a camera
Procedure:
-
Seed endothelial cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Quantify the migration by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
Signaling Pathways and Visualizations
This compound, through the release of nitric oxide, modulates several key signaling pathways in endothelial cells. Two prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the AMP-activated protein kinase (AMPK) pathways.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
This compound Signaling in Endothelial Cells
Caption: this compound signaling pathways in endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Nitric oxide regulates adhesiveness, invasiveness, and migration of anoikis-resistant endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Intraperitoneal Administration of DETA-NO in Rats: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of the nitric oxide (NO) donor, Diethylenetriamine/NO adduct (DETA-NO), in rat models. This document is intended for researchers, scientists, and drug development professionals investigating the physiological and pathological effects of nitric oxide.
Introduction
Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. This compound is a well-established NO donor known for its relatively long half-life, making it a valuable tool for in vivo studies requiring sustained NO release. Intraperitoneal injection is a common and effective route for administering therapeutic and research compounds in rodents, offering rapid absorption into the systemic circulation. This document outlines the established protocols for IP injection of this compound in rats, summarizes key quantitative data from relevant studies, and illustrates the primary signaling pathway of nitric oxide.
Data Presentation
The following tables summarize quantitative data from studies involving the intraperitoneal administration of this compound and related experimental models in rats.
Table 1: Hemodynamic Parameters in Rats
| Parameter | Strain | Condition | Value (mean ± SEM/SD) | Citation |
| Systolic Blood Pressure (SBP) | Wistar | Baseline | 144.5 ± 0.4 mmHg | [1] |
| Diastolic Blood Pressure (DBP) | Wistar | Baseline | 101.4 ± 0.3 mmHg | [1] |
| Mean Arterial Pressure (MAP) | Wistar | Baseline | 131.1 ± 0.5 mmHg | [1] |
| Systolic Blood Pressure (SBP) | Sprague-Dawley | Baseline | 112.7 ± 11.4 mmHg | [2] |
| Diastolic Blood Pressure (DBP) | Sprague-Dawley | Baseline | 71.1 ± 10.3 mmHg | [2] |
| Systolic Blood Pressure (SBP) | Wistar | Baseline | 114.2 ± 8.9 mmHg | [2] |
| Diastolic Blood Pressure (DBP) | Wistar | Baseline | 82.5 ± 10.9 mmHg | [2] |
Note: Data from studies specifically administering this compound and measuring these exact parameters in a single cohort were not available in the searched literature. The presented data provides baseline hemodynamic values for commonly used rat strains.
Table 2: Inflammatory Markers in Rat Serum
| Marker | Condition | Time Point | Concentration (pg/mL) (mean ± SEM) | Citation |
| TNF-α | Control | Baseline | ~50 | [3] |
| TNF-α | LPS-induced inflammation | 72.1 min post-injection | Peak elevation | [3] |
| IL-6 | Control | Baseline | ~100 | [3] |
| IL-6 | LPS-induced inflammation | 129.6 min post-injection | Peak elevation | [3] |
| TNF-α | Fecal Peritonitis (Control) | 12 hours post-induction | ~150 | [4][5] |
| IL-6 | Fecal Peritonitis (Control) | 12 hours post-induction | ~450 | [4][5] |
Note: This table presents baseline and inflammation-induced levels of key cytokines. A study on the co-administration of this compound with prednisolone (B192156) showed a reduction in leukocyte infiltration, suggesting an anti-inflammatory effect, but did not quantify specific cytokine levels[6].
Table 3: Pharmacokinetic Parameters of Intraperitoneally Administered Compounds in Rats
| Compound | Dose | Cmax | Tmax | AUC | Citation |
| Puerarin | 20 mg/kg | 1.52 ± 0.28 µg/mL | 0.48 ± 0.13 h | 4.89 ± 0.76 µg·h/mL | |
| Puerarin | 40 mg/kg | 2.89 ± 0.51 µg/mL | 0.52 ± 0.15 h | 9.87 ± 1.54 µg·h/mL | |
| Puerarin | 80 mg/kg | 5.43 ± 0.98 µg/mL | 0.61 ± 0.18 h | 18.54 ± 3.21 µg·h/mL |
Note: Specific pharmacokinetic data for intraperitoneally administered this compound in rats was not available in the searched literature. The data presented for Puerarin, another compound administered intraperitoneally, is to provide a representative example of pharmacokinetic parameters in rats.
Experimental Protocols
Protocol 1: General Intraperitoneal Injection in Rats
This protocol is a standard procedure for administering substances via the intraperitoneal route in rats, compiled from multiple institutional guidelines.
Materials:
-
Sterile this compound solution (dissolved in a suitable sterile vehicle, e.g., phosphate-buffered saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Properly restrain the rat. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection. The rat should be held securely with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located in the left lower quadrant, and the urinary bladder, which is situated along the midline.
-
-
Injection Technique:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle smoothly and return the rat to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Protocol 2: Induction of Hypertension and Treatment with this compound
This protocol is based on a study investigating the anti-hypertensive effects of this compound in a rat model of chronic kidney disease-induced hypertension.
Model: Adenine-induced chronic kidney disease in young rats. Dosage: 10 mg/kg/day of this compound administered via intraperitoneal injection. Duration: Daily for 3 weeks.
Procedure:
-
Induce chronic kidney disease in rats according to the established model (e.g., adenine-rich diet).
-
Monitor blood pressure regularly using a non-invasive tail-cuff method or invasive arterial catheterization to confirm the development of hypertension.
-
Once hypertension is established, begin daily intraperitoneal injections of this compound at a dose of 10 mg/kg.
-
Continue to monitor blood pressure and other relevant physiological parameters throughout the treatment period.
-
At the end of the study, collect blood and tissue samples for analysis of markers related to the renin-angiotensin system and oxidative stress.
Protocol 3: Carrageenan-Induced Air Pouch Model of Inflammation
This protocol is adapted from a study that demonstrated the anti-inflammatory effects of co-administering this compound.
Procedure:
-
Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air.
-
After a few days, inject a pro-inflammatory agent, such as carrageenan, into the air pouch to induce an inflammatory response.
-
Administer this compound intraperitoneally at the desired dose (e.g., 1.4 µmol/kg as used in the combination study) at a specified time relative to the carrageenan injection[6].
-
At a predetermined time point (e.g., 6 hours post-carrageenan), collect the exudate from the air pouch.
-
Analyze the exudate for the total number of leukocytes and the concentration of inflammatory mediators such as TNF-α and IL-6 using appropriate assays (e.g., ELISA).
Signaling Pathways and Experimental Workflows
The primary signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of plasma cytokine response to intraperitoneally administered LPS & subdiaphragmatic branch vagus nerve stimulation in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of interleukin 6 (IL-6) and tumor necrosis factor alpha (TNF-α) serum levels in rats subjected to fecal peritonitis and treated with intraperitoneal ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. spandidos-publications.com [spandidos-publications.com]
Deta-NO Protocol for Angiogenesis Tube Formation Assay: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis. The endothelial cell tube formation assay is a widely utilized in vitro method to assess the pro- or anti-angiogenic potential of various compounds. Nitric oxide (NO) is a key signaling molecule that modulates angiogenesis. Deta-NO (also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate or DETA/NONOate) is a well-characterized NO donor that spontaneously releases NO with a long half-life (approximately 20 hours at 37°C, pH 7.4), making it a suitable tool for studying the effects of sustained NO exposure on endothelial cell behavior.
These application notes provide a detailed protocol for utilizing this compound in an endothelial cell tube formation assay to quantitatively assess its impact on angiogenesis.
Signaling Pathway of Nitric Oxide in Angiogenesis
Nitric oxide plays a pivotal role in angiogenesis primarily through the activation of soluble guanylate cyclase (sGC) in endothelial cells. This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinases (PKG). This signaling cascade can promote endothelial cell proliferation, migration, and differentiation, which are all crucial steps in the formation of new blood vessels. The NO signaling pathway can also interact with other pro-angiogenic pathways, such as the one mediated by Vascular Endothelial Growth Factor (VEGF).
Caption: this compound releases nitric oxide, activating the sGC-cGMP-PKG pathway to promote angiogenesis.
Experimental Workflow for this compound Tube Formation Assay
The following workflow outlines the key steps for performing the angiogenesis tube formation assay with this compound. The entire procedure should be conducted under sterile conditions in a laminar flow hood.
Caption: Experimental workflow for the this compound angiogenesis tube formation assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be scaled for other plate sizes.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells (e.g., HMVEC, HMEC-1)[1]
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (BME), such as Matrigel® or a similar product[1]
-
This compound (DETA/NONOate)[1]
-
Sterile, tissue culture-treated 96-well plates
-
Sterile, pre-chilled pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Inverted microscope with a camera
-
Image analysis software with angiogenesis quantification capabilities (e.g., ImageJ with the Angiogenesis Analyzer plugin)
Procedure:
-
Preparation of Basement Membrane Matrix-Coated Plates:
-
Thaw the Basement Membrane Matrix (BME) on ice overnight at 4°C. It is crucial to keep the BME and pipette tips cold to prevent premature gelation.[4]
-
Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.[5]
-
Ensure the BME is spread evenly across the bottom of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[4]
-
-
Endothelial Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency. It is recommended to use cells from early passages (P2-P6) for optimal tube formation.[3]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a trypsin neutralizing solution or complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in a serum-free or low-serum (0.5-2% FBS) medium to a concentration of 2-4 x 10^5 cells/mL.[5]
-
-
This compound Treatment Preparation:
-
Prepare a stock solution of this compound in sterile, cold PBS or basal medium immediately before use. This compound solutions are unstable and should be prepared fresh.[6]
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations for the experiment. A wide range of concentrations should be tested to observe potential dose-dependent effects (e.g., 0.1 µM to 100 µM).
-
-
Seeding Cells and Treatment:
-
To each well of the BME-coated plate, add the desired amount of this compound solution.
-
Immediately after, add 100 µL of the HUVEC suspension (2-4 x 10^4 cells) to each well.
-
Include appropriate controls:
-
Negative Control: Cells with medium only (no this compound).
-
Positive Control: Cells with a known pro-angiogenic factor like VEGF (e.g., 50 ng/mL), if necessary for your experimental design.[7]
-
-
-
Incubation:
-
Visualization and Imaging:
-
After incubation, examine the plate under an inverted phase-contrast microscope.
-
Capture images of the tube-like structures in each well. It is recommended to take multiple images from different fields of view per well for robust quantification.
-
(Optional) For fluorescent visualization, the cells can be pre-labeled with Calcein AM before seeding, or stained after tube formation.[3]
-
-
Quantitative Analysis:
-
Use image analysis software to quantify the extent of tube formation. Common parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points (Nodes): The number of intersections between tube segments.
-
Number of Loops (Meshes): The number of enclosed areas formed by the tubes.[3]
-
-
Quantitative Data Summary
The effect of this compound on angiogenesis is concentration-dependent. Low concentrations are generally pro-angiogenic, while higher concentrations can be inhibitory. The following table summarizes quantitative data from various studies.
| This compound Concentration | Cell/System Type | Observed Effect | Quantitative Measurement | Citation |
| 0.2 µmol/L | Mouse brain-derived endothelial cells | Pro-angiogenic | Significant increase in capillary-like tube formation | [9] |
| 10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic (rescued inhibition) | Restored tube formation to control levels | [1] |
| 10 µM | Rat Aortic Rings | Inhibitory | Significant decrease in the length of new vessels | [10] |
| 100 µM | Rat Aortic Rings | Inhibitory | Significant decrease in the length of new vessels | [10] |
| Up to 50 µg/mL (nanoparticles) | Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic | Increased tube formation compared to control | [2] |
| 75-200 µg/mL (nanoparticles) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibitory | Gradual inhibition of tube formation | [2] |
Note: The pro- or anti-angiogenic effects of this compound can vary depending on the experimental system (e.g., cultured cells vs. aortic rings), the specific cell type used, and whether this compound is delivered as a free compound or via a carrier like nanoparticles. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific model.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducing angiogenesis with the controlled release of nitric oxide from biodegradable and biocompatible copolymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. ibidi.com [ibidi.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Deta-NO in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deta-NO, a member of the NONOate class of compounds, serves as a valuable tool in the study of smooth muscle physiology and pharmacology. Its utility lies in its ability to spontaneously release nitric oxide (NO) in a controlled and sustained manner under physiological conditions.[1][2] Nitric oxide is a critical signaling molecule that mediates smooth muscle relaxation across various tissues, including vascular, airway, gastrointestinal, and corpus cavernosum smooth muscle.[3][4][5] These application notes provide a comprehensive guide to utilizing this compound for in vitro smooth muscle relaxation studies, detailing its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action: The NO-cGMP Signaling Pathway
This compound exerts its relaxant effects by donating nitric oxide, which in turn activates the canonical NO-cGMP signaling cascade within smooth muscle cells.[3]
-
NO Release: this compound, upon exposure to an aqueous environment at physiological pH (7.4), undergoes a pH-dependent decomposition to release two molecules of nitric oxide per molecule of the parent compound.[1]
-
Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), a cytosolic enzyme.[3]
-
cGMP Production: This binding allosterically activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]
-
Activation of Protein Kinase G (PKG): Elevated intracellular levels of cGMP act as a second messenger, primarily activating cGMP-dependent protein kinase (PKG).[3]
-
Induction of Smooth Muscle Relaxation: PKG activation leads to a series of downstream phosphorylation events that collectively decrease intracellular calcium concentration ([Ca2+]) and desensitize the contractile machinery to Ca2+, ultimately resulting in smooth muscle relaxation. Key targets of PKG include:
-
Ion channels: Activation of potassium channels, leading to hyperpolarization and closure of voltage-gated Ca2+ channels.
-
Calcium pumps: Stimulation of Ca2+-ATPases that sequester Ca2+ into the sarcoplasmic reticulum.
-
Myosin Light Chain Phosphatase (MLCP): Activation of MLCP, which dephosphorylates the myosin light chain, leading to dissociation of actin-myosin cross-bridges.
-
Caption: NO-cGMP Signaling Pathway.
Quantitative Data: Potency of this compound in Various Smooth Muscle Tissues
The potency of this compound, typically expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), can vary depending on the tissue type and experimental conditions. The following table summarizes available data on the effects of this compound on smooth muscle.
| Tissue Type | Species | Parameter | Value (µM) | Reference |
| Aortic Smooth Muscle Cells (in vitro) | Rat | IC50 (inhibition of DNA synthesis) | 40 | [6] |
| Corpus Cavernosum (in vitro) | Rabbit | EC50 (relaxation) | Not explicitly found for this compound, but other NO donors are effective. | [7] |
| Tracheal Smooth Muscle | Guinea Pig | - | Data for direct this compound EC50 not readily available in searched literature. | |
| Ileal Smooth Muscle | Guinea Pig | - | Studies indicate NO involvement in relaxation, but specific this compound EC50 values are not detailed. | [4] |
Note: The provided data is for comparative purposes. Actual values may vary based on experimental setup, pre-contraction agent, and tissue viability. Researchers are encouraged to determine the concentration-response curve for their specific model.
Experimental Protocols
Preparation of this compound Stock Solution
This compound solutions are pH-sensitive and should be prepared fresh for each experiment to ensure accurate and reproducible results.[1]
-
Materials:
-
This compound solid
-
High-purity, deionized water or desired buffer (e.g., PBS)
-
0.1 M NaOH solution (for stabilization if needed for short-term storage)
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure for Immediate Use:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 163.18 g/mol .
-
Just prior to the experiment, dissolve the weighed this compound in the appropriate volume of buffer at room temperature.
-
Vortex briefly to ensure complete dissolution.
-
Keep the stock solution on ice and protected from light until use.
-
-
Procedure for Aliquoting and Storage (Short-term):
-
For longer-term stability, this compound can be dissolved in a basic solution (e.g., 0.1 M NaOH) to inhibit spontaneous NO release.
-
Prepare a concentrated stock solution in 0.1 M NaOH.
-
Immediately aliquot the stock solution into smaller volumes in microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
-
When needed, thaw an aliquot rapidly and dilute it into the physiological buffer for the experiment. Note that the pH of the final solution should be verified.
-
Organ Bath Assay for Smooth Muscle Relaxation
This protocol outlines a standard organ bath experiment to determine the relaxant effect of this compound on pre-contracted smooth muscle strips.
1. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Rapidly dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, corpus cavernosum, or ileum) and place it in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Carefully clean the tissue of adhering connective and adipose tissue under a dissecting microscope.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm rings for aorta). For tissues like the corpus cavernosum or trachea, longitudinal or circular strips can be prepared.
2. Experimental Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60-90 minutes. The optimal tension varies by tissue type and should be determined empirically (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce a stable contraction using a contractile agonist. The choice of agonist depends on the tissue and receptors being studied (e.g., phenylephrine (B352888) or KCl for vascular smooth muscle, carbachol (B1668302) for airway smooth muscle).
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10 nM to 100 µM) to construct a concentration-response curve.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the isometric tension continuously using a data acquisition system.
4. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a sigmoidal curve using a non-linear regression analysis to determine the EC50 value and the maximum relaxation (Emax).
Caption: Experimental Workflow.
Chemical Decomposition of this compound
The decomposition of this compound is a pH-dependent process that results in the release of nitric oxide. The diazeniumdiolate functional group [N(O)NO]⁻ is stable in basic conditions but undergoes protonation in neutral or acidic solutions, leading to the liberation of NO.[8]
Caption: this compound Decomposition.
Conclusion
This compound is a reliable and effective tool for investigating NO-mediated smooth muscle relaxation. Its slow and sustained release of nitric oxide makes it particularly suitable for prolonged in vitro experiments. By following the detailed protocols and understanding the underlying mechanism of action presented in these application notes, researchers can effectively utilize this compound to explore the intricate roles of nitric oxide in smooth muscle physiology and pathophysiology, aiding in the development of novel therapeutic strategies for a range of disorders characterized by smooth muscle dysfunction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide-mediated contraction in enteric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide as a mediator of relaxation of the corpus cavernosum in response to nonadrenergic, noncholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide (NO) donor molecules: effect of NO release rate on vascular smooth muscle cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decomposition of amino diazeniumdiolates (NONOates): molecular mechanisms [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DETA-NO Treatment of Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Diethylamine NONOate (DETA-NO), a long-acting nitric oxide (NO) donor, in primary neuronal cultures. This document outlines the dual neuroprotective and neurotoxic effects of this compound, details the underlying signaling pathways, and provides specific protocols for assessing its impact on neuronal viability, apoptosis, and morphology.
Introduction to this compound in Neuronal Cultures
This compound serves as a critical tool for investigating the multifaceted roles of nitric oxide in the central nervous system. With a half-life of approximately 20 hours, it provides a sustained release of NO, mimicking physiological and pathological conditions. Depending on the concentration and the specific neuronal population, this compound can elicit either neuroprotective or neurotoxic effects, making it a valuable compound for studying mechanisms of neuronal injury and survival.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the concentration-dependent effects of this compound on primary neuronal cultures as reported in the literature. These data provide a reference for experimental design and interpretation.
Table 1: Effect of this compound on Neuronal Viability and Neuroprotection
| Cell Type | Insult | This compound Concentration (µM) | Incubation Time | Effect on Viability | Assay | Reference |
| Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) (20-100 µM) | 1 - 10 | Co-incubation with H₂O₂ | Inhibition of H₂O₂-induced neurotoxicity | Not Specified | [1] |
| Rat Embryonic Motor Neurons | l-NAME (NOS inhibitor) | 20 | 24 hours | Prevented l-NAME-induced cell death | Cell Counting | [2] |
Table 2: Neurotoxic Effects of this compound
| Cell Type | This compound Concentration | Incubation Time | Effect on Viability | Assay | Reference |
| Rat Cerebellar Granule Neurons | 100 µM - 10 mM | Not Specified | Delayed cell death | Not Specified | [3] |
Table 3: Electrophysiological and Signaling Effects of this compound
| Cell Type | this compound Concentration | Effect | Measurement | Reference | | :--- | :--- | :--- | :--- | | Rat Cerebellar Granule Neurons | 100 µM - 10 mM | Concentration-dependent inward current | Whole-cell patch-clamp |[3] | | Rat Cortical Neurons | 1 - 3 µM | Elevation of cGMP concentrations | Not Specified |[1] |
Signaling Pathways Modulated by this compound
This compound-mediated effects in neurons are primarily orchestrated through the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1] This canonical pathway can influence various downstream targets, including protein kinase G (PKG), to promote cell survival. Additionally, NO can modulate other critical signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of neuronal growth, differentiation, and apoptosis.
References
- 1. Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 3. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Nitric Oxide Release from DETA-NO in Real-Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the real-time measurement of nitric oxide (NO) released from the donor compound DETA-NO ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate). This compound is a valuable tool in research due to its slow and spontaneous release of NO under physiological conditions, mimicking endogenous NO production.[1][2] Accurate real-time monitoring of this release is crucial for understanding its biological effects and for the development of NO-based therapeutics.
This guide covers three primary methods for real-time NO detection: electrochemical sensing, fluorescent probes, and chemiluminescence. Each section includes a detailed protocol, a summary of quantitative data, and a discussion of the advantages and limitations of the technique.
Overview of this compound as a Nitric Oxide Donor
This compound belongs to the class of diazeniumdiolates (NONOates) that spontaneously decompose in aqueous solutions at physiological pH and temperature to release nitric oxide.[1] The rate of NO release is pH-dependent, with faster decomposition at lower pH.[3]
Key Properties of this compound:
| Property | Value | Reference |
| Half-life (t½) at 37°C, pH 7.4 | ~20 hours | [4] |
| Half-life (t½) at 22-25°C, pH 7.4 | ~56 hours | [1] |
| Moles of NO released per mole of this compound | ~1.5 - 2.0 | [4] |
| Decomposition products | Nitric oxide (NO) and Diethylenetriamine (DETA) | [1] |
Real-Time Nitric Oxide Measurement Techniques
Electrochemical Sensing
Electrochemical sensors, particularly amperometric sensors, are a widely used method for the direct, real-time measurement of NO.[5] These sensors operate by oxidizing NO at the surface of an electrode, which generates a current proportional to the NO concentration.[6]
Advantages:
-
Direct and real-time measurement.[5]
-
High sensitivity and selectivity.[5]
-
Can be used in various biological media, including cell culture.[7][8]
Limitations:
-
Susceptible to interference from other electroactive species.[9]
-
Requires careful calibration and can be prone to baseline drift.[10][11]
-
The sensor surface can be fouled by biological molecules.[12]
This protocol is a general guideline for using a commercially available NO sensor system (e.g., World Precision Instruments ISO-NOP series).[13][14][15]
Materials:
-
This compound
-
0.1 M NaOH solution (for stock solution preparation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Electrochemical NO sensor and analyzer (e.g., WPI ISO-NOP and TBR4100/1025)[6]
-
Calibration solution (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, or acidified nitrite (B80452) solution)[6][11]
-
Stir plate and stir bar
-
Faraday cage (to minimize electrical interference)
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the pH-dependent decomposition of this compound, stock solutions should be prepared in a basic solution to ensure stability.[16] .
-
Dissolve this compound powder in ice-cold 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).
-
Prepare fresh daily or aliquot and store at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Sensor Polarization and Calibration:
-
Polarize the NO sensor according to the manufacturer's instructions. This typically involves immersing the sensor in a specific solution (e.g., 0.1 M CuCl₂) for several hours.[6]
-
Perform a multi-point calibration to determine the sensor's sensitivity. A common method is the decomposition of SNAP in the presence of CuCl₂ to generate known concentrations of NO.[6][15] Alternatively, acidified nitrite can be used.[11][17]
-
Generate a calibration curve by plotting the measured current (in picoamperes or nanoamperes) against the known NO concentration.[17][18]
-
-
Real-Time Measurement:
-
Place the experimental solution (e.g., PBS or cell culture medium) in a reaction vessel at the desired temperature (e.g., 37°C).
-
Immerse the calibrated NO sensor into the solution and allow the baseline signal to stabilize.
-
Introduce a known concentration of this compound into the solution and begin recording the current output in real-time.
-
The current will increase as this compound decomposes and releases NO.
-
Convert the measured current to NO concentration using the calibration curve.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Noisy baseline | Electrical interference | Use a Faraday cage, check for ground loops.[19] |
| Sensor instability | Ensure proper polarization, check for sensor damage. | |
| Drifting baseline | Temperature fluctuations | Maintain a constant temperature.[10] |
| Changes in solution composition | Allow the sensor to equilibrate in the experimental medium. | |
| Low sensitivity | Sensor fouling | Gently clean the sensor tip as per manufacturer's instructions. |
| Incorrect calibration | Recalibrate the sensor with fresh solutions.[6] |
Experimental Workflow for Electrochemical Detection
Caption: Workflow for real-time NO measurement using an electrochemical sensor.
Fluorescent Probes
Fluorescent probes, such as 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), are widely used for detecting NO in biological systems.[20][21] The cell-permeant diacetate form (DAF-FM DA) can be loaded into cells, where it is deacetylated by intracellular esterases. The resulting DAF-FM is essentially non-fluorescent until it reacts with an oxidized form of NO (N₂O₃) to form a highly fluorescent triazole product.[22]
Advantages:
-
High sensitivity and specificity for NO.[23]
-
Enables spatial and temporal imaging of NO production in living cells.[24]
-
Relatively easy to implement with standard fluorescence microscopy or plate readers.
Limitations:
-
Indirect measurement of NO (detects N₂O₃).[22]
-
The reaction is irreversible, so it measures accumulated NO rather than real-time fluctuations.
-
Fluorescence can be affected by pH and other cellular components.[23]
This protocol is a general guideline for measuring NO release from this compound in a cell-free system or in cell culture.
Materials:
-
This compound
-
DAF-FM diacetate
-
High-quality anhydrous DMSO
-
PBS, pH 7.4
-
Fluorescence microplate reader or fluorescence microscope
-
Black, clear-bottom 96-well plates (for plate reader)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a stock solution of DAF-FM diacetate (e.g., 5 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[21]
-
Prepare a fresh stock solution of this compound in 0.01 M NaOH as described in the electrochemical protocol.
-
-
Cell-Free Measurement (Microplate Reader):
-
Dilute the DAF-FM diacetate stock solution in PBS to the final working concentration (e.g., 1-10 µM).[21]
-
Add the DAF-FM solution to the wells of a black, clear-bottom 96-well plate.
-
Add different concentrations of this compound to the wells. Include a control with no this compound.
-
Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~495 nm and emission at ~515 nm.[20]
-
-
Measurement in Live Cells:
-
Culture cells to the desired confluency in a suitable plate or on coverslips.
-
Wash the cells with warm PBS.
-
Load the cells with DAF-FM diacetate (e.g., 1-10 µM in serum-free medium) for 20-60 minutes at 37°C.[21]
-
Wash the cells twice with warm PBS to remove excess probe.
-
Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the probe.[21]
-
Replace the buffer with fresh medium containing this compound at the desired concentration.
-
Image the cells at different time points using a fluorescence microscope with appropriate filters (e.g., FITC channel).
-
Experimental Workflow for Fluorescent Probe Detection
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A flexible and physically transient electrochemical sensor for real-time wireless nitric oxide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Empiric Unsupervised Drifts Correction Method of Electrochemical Sensors for in Field Nitrogen Dioxide Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. World Precision Instruments | Biosensing | Nitric Oxide Detection | ISO-NOP [wpi-europe.com]
- 14. wpiinc.com [wpiinc.com]
- 15. wpiinc.com [wpiinc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. allegromicro.com [allegromicro.com]
- 20. ulab360.com [ulab360.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sfrbm.org [sfrbm.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Vasodilation Using DETA-NO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical endogenous signaling molecule that plays a pivotal role in regulating vascular homeostasis.[1] Its primary function in the vasculature is to induce vasodilation, the widening of blood vessels, which leads to increased blood flow and decreased blood pressure.[2] The vasodilatory effects of NO are mediated through the relaxation of vascular smooth muscle cells.[1] Due to its gaseous nature and short half-life, direct administration of NO gas for systemic therapeutic purposes is impractical. This has led to the development of nitric oxide donors, compounds that release NO under physiological conditions.
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA-NO or DETA/NONOate) is a member of the diazeniumdiolate (NONOate) class of NO donors. It is particularly valuable for in vivo research due to its long half-life, releasing NO in a predictable, first-order manner over approximately 20 hours at 37°C and pH 7.4.[3][4] This prolonged release mimics a continuous, low-level endogenous production of NO, making it an excellent tool for studying the sustained physiological effects of NO-mediated vasodilation.
Nitric Oxide Signaling Pathway in Vasodilation
The primary mechanism of NO-induced vasodilation involves the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells (VSMCs). Endogenously produced by endothelial cells or exogenously delivered by a donor like this compound, NO diffuses across cell membranes into the underlying VSMCs. There, it binds to the heme moiety of sGC, activating the enzyme to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] The subsequent increase in intracellular cGMP concentration activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium (Ca2+) concentration and desensitization of the contractile machinery to Ca2+, resulting in smooth muscle relaxation and vasodilation.[1]
Caption: Nitric Oxide (NO) Signaling Pathway in Vascular Smooth Muscle.
Data Presentation: In Vivo Effects of this compound
Quantitative data from in vivo studies are crucial for determining appropriate dosing and understanding the physiological response to this compound. The following table summarizes hemodynamic effects observed in mice following systemic administration.
| Delivery Method | Animal Model | Dose | Key Hemodynamic Effects | Source |
| Intraperitoneal (i.p.) | Normotensive Mice | 60 mg/kg | Systolic BP: ↓ 40 ± 3%Diastolic BP: ↓ 52 ± 4%Heart Rate: ↑ 32 ± 2% | [5] |
| Intraperitoneal (i.p.) | ACTH-induced Hypertensive Mice | 60 mg/kg | Systolic BP: ↓ 32 ± 7%Diastolic BP: ↓ 35 ± 10%Heart Rate: ↑ 18 ± 6% | [5] |
| Intraperitoneal (i.p.) | Adenine-induced CKD Young Rats | 10 mg/kg/day for 3 weeks | Prevented the development of hypertension. | [6] |
BP = Blood Pressure; CKD = Chronic Kidney Disease
Application Notes: Delivery Methods for In Vivo Vasodilation
The choice of delivery method depends on the research question, whether a systemic or localized effect is desired.
-
Intraperitoneal (I.P.) Injection: This method is effective for achieving systemic NO delivery and observing widespread hemodynamic changes, such as a reduction in overall blood pressure.[5][6] It is a common and technically straightforward route for rodent studies. The long half-life of this compound ensures sustained systemic exposure after a single injection.
-
Inhalation (Aerosol): For applications targeting the pulmonary vasculature, inhalation is a highly effective method. Aerosolized this compound can induce selective pulmonary vasodilation, reducing pulmonary vascular resistance without significantly affecting systemic blood pressure.[7] This makes it a valuable tool for models of pulmonary hypertension.
-
Intravenous (I.V.) or Intra-arterial (I.A.) Infusion: While less documented specifically for this compound, direct infusion into the bloodstream is a standard method for administering vasodilators to achieve rapid and precise control over systemic or regional drug concentrations. I.V. administration would be expected to produce systemic vasodilation similar to I.P. injection but with a more immediate onset. I.A. infusion can be used to study the vasodilatory response in a specific vascular bed, such as a limb or organ.
-
Topical Application: For studying dermal blood flow or localized vasodilation in superficial tissues, incorporating this compound into a hydrogel or other suitable vehicle for topical application is a feasible, non-invasive approach. Studies with other NO donors have shown this method effectively increases dermal blood flow.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This compound is a crystalline solid that is sensitive to moisture and decomposes at physiological pH to release NO. Proper preparation is critical for reproducible results.
Materials:
-
This compound crystalline solid (e.g., Cayman Chemical, Item No. 82120)
-
Sterile 0.01 M Sodium Hydroxide (NaOH)
-
Sterile, pH 7.4 Phosphate-Buffered Saline (PBS)
-
Inert gas (Argon or Nitrogen)
-
Sterile, sealed vials
Procedure:
-
Handling Precautions: Handle solid this compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture. The crystals can become discolored upon exposure.
-
Prepare Alkaline Stock Solution: a. Weigh the desired amount of this compound solid. b. Dissolve it in sterile 0.01 M NaOH to create a concentrated stock solution (e.g., 10-50 mM). Alkaline solutions of this compound are stable and can be stored at 0-4°C for up to 24 hours. c. Aliquot the stock solution into sterile, sealed vials under an inert atmosphere and store at -80°C for long-term use.
-
Prepare Final Dosing Solution (Prepare Fresh Before Each Experiment): a. Thaw a vial of the alkaline stock solution on ice. b. To initiate NO release, dilute the alkaline stock solution into an excess of sterile, cold (4°C) pH 7.4 PBS to the final desired concentration for injection. c. For example, to prepare a 1 mL dosing solution for a 25g mouse at a 60 mg/kg dose (1.5 mg total), the appropriate volume of the concentrated stock would be added to PBS. d. Keep the final dosing solution on ice and use it immediately to ensure accurate dosing before significant NO is released.
Protocol 2: Systemic Vasodilation via I.P. Injection and Blood Pressure Monitoring
This protocol describes the administration of this compound to a mouse to induce systemic vasodilation, measured by changes in blood pressure using a non-invasive tail-cuff system.
Materials:
-
Freshly prepared this compound dosing solution (from Protocol 1)
-
Control vehicle (PBS with a corresponding final concentration of NaOH)
-
Mice (e.g., Male Swiss Outbred)
-
Non-invasive blood pressure (NIBP) tail-cuff system
-
Animal restrainer appropriate for the NIBP system
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Acclimatization: Acclimate the mice to the restrainer and tail-cuff procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Place the mouse in the restrainer on a warming platform as per the NIBP system's instructions. Allow the animal to acclimate for 10-15 minutes.
-
Obtain at least three stable, consecutive baseline measurements of systolic blood pressure, diastolic blood pressure, and heart rate.
-
Administration: a. Remove the mouse from the restrainer. b. Administer the prepared this compound solution (e.g., 60 mg/kg) or vehicle control via intraperitoneal (I.P.) injection.[5]
-
Post-Injection Monitoring: a. Immediately return the mouse to its cage. b. At defined time points post-injection (e.g., 15, 30, 60, 80, 120 minutes), return the mouse to the NIBP system and record blood pressure and heart rate. The most profound hypotensive effects of this compound are typically observed within the first 80 minutes.[5]
-
Data Analysis: Calculate the percentage change in blood pressure and heart rate from the baseline for each time point. Compare the effects of the this compound group to the vehicle control group using appropriate statistical methods.
Protocol 3: General Protocol for Localized Vasodilation Assessment
This protocol provides a general framework for measuring localized vasodilation in a specific vascular bed (e.g., femoral or carotid artery) using high-resolution ultrasound. This method can be adapted for various local or systemic delivery routes.
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
High-frequency ultrasound system with a vascular probe (e.g., 30-70 MHz)
-
Surgical preparation area and tools
-
Catheters for I.V. or I.A. drug delivery (if applicable)
-
Prepared this compound dosing solution
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.
-
Vessel Visualization: Remove fur from the area of interest (e.g., hindlimb for femoral artery). Apply ultrasound gel and position the probe to obtain a clear B-mode (longitudinal or cross-sectional) image of the target artery.
-
Baseline Measurement: Once a stable image is acquired, record baseline vessel diameter and blood flow velocity (using Doppler mode) for several minutes.
-
This compound Administration: Administer this compound via the chosen route:
-
Systemic (I.V. or I.P.): Infuse via a pre-placed catheter or inject intraperitoneally.
-
Local (Topical or Peri-arterial): Apply a this compound-containing gel topically over the vessel or slowly inject a small volume adjacent to the artery.
-
-
Post-Administration Measurement: Continuously record the vessel diameter and blood flow using the ultrasound system. Monitor for changes over time, capturing the peak vasodilatory response.
-
Data Analysis: Measure the vessel diameter at baseline and at the peak of the response. Calculate the percent change in diameter to quantify the magnitude of vasodilation. Similarly, analyze changes in blood flow velocity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo vasodilation experiment.
Caption: General Experimental Workflow for In Vivo Vasodilation Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of the nitric oxide donor DETA/NO in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calculating DETA-NO Concentration for Desired Nitric Oxide Levels in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Due to its gaseous nature and short half-life, direct administration of NO in experimental settings is challenging.[1] Nitric oxide donors, such as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA-NO), provide a reliable method for generating controlled and sustained levels of NO in aqueous solutions.[2][3] this compound spontaneously decomposes in a pH-dependent manner to release two moles of NO per mole of the parent compound.[3] This application note provides detailed protocols for calculating the required concentration of this compound to achieve a desired steady-state level of NO in cell culture applications, along with methods for the quantification of NO production.
Data Presentation
The steady-state concentration of nitric oxide achieved with a given concentration of this compound can be influenced by various factors, including the composition of the cell culture medium, temperature, and pH. The following tables summarize available data on the relationship between this compound concentration and the resulting steady-state NO levels.
Table 1: Experimentally Determined Steady-State Nitric Oxide Concentrations from this compound
| This compound Concentration (µM) | Culture Medium | Temperature (°C) | pH | Steady-State NO Concentration (nM) |
| 100 | Dulbecco's modified Eagle's medium with 10% fetal bovine serum | 37 | 7.4 | 400 - 500 |
| 1000 (1 mM) | Not specified | Not specified | Not specified | 500 |
| 1000 (1 mM) | Not specified | Not specified | Not specified | 900 - 1500 |
Note: The data presented are derived from different experimental setups and should be used as a guideline. It is highly recommended that researchers perform a calibration curve for their specific experimental conditions.
Table 2: Half-life of this compound under Different Conditions
| Temperature | pH | Half-life |
| 37°C | 7.4 | ~20 hours |
| 22-25°C | 7.4 | ~56 hours |
This extended half-life allows for prolonged and stable release of NO, making it suitable for long-term cell culture experiments.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid compound
-
Cold, sterile 0.01 M NaOH solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Perform all steps on ice to minimize the decomposition of this compound.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold, sterile 0.01 M NaOH to achieve a high-concentration stock solution (e.g., 100 mM). The alkaline pH of the NaOH solution will prevent the premature release of NO.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. Under these conditions, the stock solution is stable for several months.
Protocol 2: Calculating and Preparing Working Concentrations of this compound
Objective: To prepare a working solution of this compound that will generate a desired steady-state concentration of NO in the cell culture medium.
Calculation: Due to the complex kinetics of NO release and its subsequent reactions in culture media, it is recommended to use experimentally derived data as a starting point. Based on the available data, a concentration of 100 µM this compound can be expected to produce a steady-state NO concentration in the range of 400-500 nM.
Example Calculation for a 100 µM Working Solution:
-
Thaw an aliquot of the 100 mM this compound stock solution on ice.
-
To prepare 1 mL of a 100 µM working solution, you will need to dilute the stock solution 1:1000.
-
Add 1 µL of the 100 mM this compound stock solution to 999 µL of pre-warmed, sterile cell culture medium.
-
Mix gently by pipetting up and down.
-
Immediately add the desired volume of this working solution to your cell culture wells.
Protocol 3: Quantification of Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[4][5]
Materials:
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution (e.g., 1 M)
-
Deionized water
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Cell culture supernatant samples
Procedure:
1. Preparation of Nitrite Standards: a. Prepare a 100 µM nitrite standard solution by diluting the 1 M NaNO₂ stock solution in the same cell culture medium used for your experiments. b. Perform serial dilutions of the 100 µM standard to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM). Add 50 µL of each standard to triplicate wells of the 96-well plate.[6]
2. Sample Preparation: a. Collect 50 µL of cell culture supernatant from each experimental well and add it to separate wells of the 96-well plate.
3. Griess Reaction: a. Prepare the Griess Reagent by mixing equal volumes of the sulfanilamide and N-(1-naphthyl)ethylenediamine solutions immediately before use.[7] b. Add 50 µL of the Griess Reagent to each well containing standards and samples.[6] c. Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
4. Measurement: a. Measure the absorbance at 540 nm using a microplate reader.[5]
5. Data Analysis: a. Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings. b. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. c. Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
Visualizations
References
- 1. cusabio.com [cusabio.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Deta-NO in Hypoxia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow and oxygen to an ischemic area. This secondary injury contributes significantly to the overall morbidity and mortality associated with conditions like myocardial infarction. Nitric oxide (NO) has been identified as a critical signaling molecule with generally protective effects in the context of IRI.[1][2] Deta-NO, a nucleophile/NO adduct, serves as a valuable research tool for investigating the therapeutic potential of NO due to its predictable and slow release of NO, allowing for controlled and sustained delivery in experimental models.
These application notes provide a comprehensive overview of the use of this compound in both in vivo and in vitro models of hypoxia-reperfusion injury. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanisms of action and cardioprotective effects.
Mechanisms of Action
This compound exerts its protective effects in hypoxia-reperfusion injury through a multi-faceted approach, primarily by leveraging the physiological roles of nitric oxide. The key mechanisms include:
-
Antioxidant Effects: NO can act as a radical scavenger, directly interacting with superoxide (B77818) to mitigate oxidative stress, a major contributor to reperfusion injury.[3]
-
Anti-inflammatory Properties: NO has been shown to suppress the expression of inflammatory cytokines and chemokines, thereby reducing the infiltration of neutrophils into the ischemic tissue.[3] This is partly achieved through the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[4]
-
Regulation of Cell Signaling: this compound can modulate various cell signaling pathways, including the pro-survival Akt pathway. Activation of Akt is known to inhibit apoptosis and promote cell survival.
-
Inhibition of Apoptosis: By activating pro-survival pathways and potentially through direct effects on caspases, NO can reduce programmed cell death in cardiomyocytes.[5]
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Treatment Group | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) | Reference |
| Control (Vehicle) | Not Reported | ~55% | Inferred from iNOS-/- mice data |
| This compound | Not Reported | Reduced compared to control | Inferred from iNOS-/- mice data |
Note: The quantitative data for this compound's effect on infarct size is inferred from a study where this compound rescued the cardioprotective effect in iNOS knockout mice, bringing the infarct size down from a high level, although a direct percentage reduction was not explicitly stated for a wild-type comparison group in the provided abstract.
In Vitro Effects of this compound on Cardiomyocyte Signaling
| Cell Line | Treatment | Endpoint | Result | Reference |
| HL-1 Cardiomyocytes | This compound (100 µM) | Akt Phosphorylation | Significant increase over basal levels | [2] |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Injury in Mice
This protocol describes the induction of myocardial infarction in mice through ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
6-0 silk suture
-
This compound solution (prepared fresh in sterile saline)
-
Vehicle control (sterile saline)
-
Triphenyltetrazolium chloride (TTC)
-
Formalin
Procedure:
-
Anesthetize the mouse and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a 6-0 silk suture. Ischemia is typically maintained for 30-45 minutes.[6]
-
Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point before or during ischemia, or just before reperfusion.
-
After the ischemic period, release the ligature to allow for reperfusion. Reperfusion is typically carried out for 2 to 24 hours.[6][7]
-
At the end of the reperfusion period, euthanize the mouse and excise the heart.
-
To determine the infarct size, slice the heart and incubate the slices in 1% TTC solution. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Fix the stained slices in formalin and photograph for analysis.
In Vitro Hypoxia-Reoxygenation Injury in H9c2 Cardiomyocytes
This protocol outlines the procedure for inducing hypoxia and reoxygenation in the H9c2 cardiomyocyte cell line to model ischemia-reperfusion injury in vitro.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
This compound solution (prepared fresh in culture medium)
-
Vehicle control (culture medium)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Apoptosis detection kit (e.g., TUNEL stain, Caspase-3 activity assay)
-
Western blot reagents
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 70-80% confluency.
-
Replace the culture medium with serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle for a predetermined pre-incubation period.
-
Place the cells in a hypoxia chamber for a duration of 4 to 24 hours.[6][8]
-
After the hypoxic period, return the cells to a normoxic incubator (95% air, 5% CO2) for reoxygenation, typically for 3 to 24 hours.[9]
-
Assess cell viability using an MTT or CCK-8 assay.
-
Evaluate apoptosis by TUNEL staining or by measuring caspase-3 activity.
-
Analyze the activation of signaling pathways (e.g., Akt, NF-κB) by performing Western blotting for phosphorylated and total protein levels.
Visualizations
Caption: In vivo experimental workflow for this compound in a mouse model of myocardial ischemia-reperfusion.
Caption: In vitro experimental workflow for this compound in a cardiomyocyte hypoxia-reoxygenation model.
Caption: Putative signaling pathway of this compound in cardioprotection from hypoxia-reperfusion injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of NO on mitochondrial function in cardiomyocytes: Pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Reactive oxygen species (ROS)-responsive biomaterials for treating myocardial ischemia-reperfusion injury [frontiersin.org]
- 8. Nitroxyl protects H9C2 cells from H/R-induced damage and inhibits autophagy via PI3K/Akt/mTOR pathway | PLOS One [journals.plos.org]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: Assessing the Anti-Platelet Effects of DETA-NO
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, playing a key role in regulating vascular tone, and inhibiting platelet aggregation and adhesion.[1] Diethylamine NONOate (DETA-NO) is a well-characterized NO donor that belongs to the class of diazeniumdiolates, which spontaneously release NO in aqueous solutions. This property makes this compound a valuable tool for in vitro studies of NO's physiological and pathophysiological roles. These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for evaluating platelet function.[2] This document outlines the necessary procedures, data presentation, and the underlying signaling pathways to effectively evaluate the anti-platelet potential of this compound.
Data Presentation
The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables summarize the quantitative data on this compound's efficacy in inhibiting platelet aggregation induced by various agonists.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound
| Agonist | This compound Concentration (µM) | Inhibition of Platelet Aggregation (%) | IC50 (µM) |
| ADP (20 µM) | 0.1 | ~20% | ~1-2 |
| 1 | ~50% | ||
| 10 | >80% |
Note: The IC50 value can vary depending on the specific experimental conditions, including the concentration of the agonist used.
Table 2: Inhibition of Collagen-Induced Platelet Aggregation by this compound
| Agonist | This compound Concentration (µM) | Inhibition of Platelet Aggregation (%) |
| Collagen (2.5 µg/ml) | 2 | Sustained inhibition for at least 30 minutes |
In whole blood, the inhibitory effect of this compound on collagen-induced aggregation may be attenuated over time.[3]
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector. The change in light transmission is recorded over time to generate an aggregation curve.[2][4]
Reagents and Materials
-
This compound (Cayman Chemical or equivalent)
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin (Chrono-log or equivalent)
-
3.2% Sodium Citrate (B86180) solution
-
Sterile saline (0.9% NaCl)
-
Tyrode's buffer
-
Human whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
Equipment
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700)
-
Centrifuge
-
Plastic or siliconized glass cuvettes with magnetic stir bars
-
Pipettes
-
Incubator or water bath at 37°C
Protocol
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) [2][5]
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). The first few milliliters of blood should be discarded to avoid platelet activation.
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in sterile, cold 0.01 M NaOH.
-
On the day of the experiment, dilute the stock solution to the desired concentrations using sterile saline or Tyrode's buffer. Keep the solutions on ice and protected from light as much as possible.
3. Platelet Aggregation Assay [4]
-
Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring (e.g., 1000 rpm).
-
Set the 0% and 100% aggregation baselines using PRP and PPP, respectively.
-
Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation. The final volume of the agonist should be 1/10th of the PRP volume.
-
Record the change in light transmission for at least 5-10 minutes. The aggregometer software will generate an aggregation curve.
4. Data Analysis
The primary endpoint is the maximum percentage of aggregation. The slope of the aggregation curve and the area under the curve (AUC) can also be analyzed. Compare the aggregation responses in the presence of different concentrations of this compound to the vehicle control to determine the percentage of inhibition. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation, can be calculated from the dose-response curve.[4]
Signaling Pathways
Experimental Workflow
Caption: Workflow for assessing this compound effects on platelet aggregation.
This compound Signaling Pathway in Platelets
This compound spontaneously releases nitric oxide (NO), which diffuses into platelets and activates soluble guanylyl cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[6][7]
Caption: this compound signaling pathway in platelets.
References
- 1. mdpi.com [mdpi.com]
- 2. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of rat platelet aggregation by the diazeniumdiolate nitric oxide donor MAHMA NONOate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application of DETA-NO in Cancer Cell Line Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Diethylenetriamine/Nitric Oxide adduct (DETA-NO) in cancer cell line research. This compound serves as a valuable tool for investigating the anti-cancer effects of nitric oxide (NO) due to its well-defined kinetics of NO release.
Application Notes
This compound is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. The concentration and duration of NO exposure are critical factors determining its biological effects, which can range from promoting cell survival at low concentrations to inducing apoptosis and cell death at higher concentrations.[1][2] In cancer research, this compound is widely used to study the dose-dependent anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects of NO on various cancer cell lines.[2][3]
Mechanism of Action:
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: High concentrations of this compound have been shown to induce apoptosis in cancer cells.[1] This is often mediated through the activation of caspase-3 and can involve both cGMP-dependent and -independent pathways.[4][5] The pro-apoptotic effects can also be mediated by the regulation of the Bcl-2 family of proteins.[5]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 or G1 phase.[3][6] This is often associated with the downregulation of key cell cycle proteins like cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors such as p21 (CDKN1A).[3][7] The retinoblastoma protein (pRb) may also be found in its hypophosphorylated, active state.[7]
-
Modulation of Signaling Pathways: The effects of this compound are linked to the modulation of various signaling pathways. Prolonged exposure can lead to the dephosphorylation of pro-survival proteins like pERK and pAkt.[8]
-
Upregulation of Tumor Suppressor Genes: Studies have shown that this compound can upregulate the expression of tumor suppressor genes like Ras association domain family 1 isoform A (RASSF1) and Cyclin-dependent kinase inhibitor 1A (CDKN1A).[1][3]
-
Inhibition of Cancer Stem-Like Cells (CSLCs): this compound has been observed to reduce the population of CD133-expressing cancer stem-like cells and decrease the expression of stem cell markers.[1][3]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48 | Not explicitly stated, but 1 mM induced cytostasis[7] |
| AN3CA | Endometrial Cancer | 24-120 | Dose-dependent decrease, specific IC50 not provided[3] |
| KLE | Endometrial Cancer | 24-120 | Dose-dependent decrease, specific IC50 not provided[3] |
| HEC-1B | Endometrial Cancer | 24-120 | Dose-dependent decrease, specific IC50 not provided[3] |
| Ishikawa | Endometrial Cancer | 24-120 | Dose-dependent decrease, specific IC50 not provided[3] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and treatment duration.[9][10] The data presented here is for illustrative purposes.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MDA-MB-231 | 1 mM this compound | Increased | Decreased | No significant change |
| Endometrial Cancer Cells | This compound | Marked Increase | Not specified | Decrease |
Data synthesized from studies showing this compound induces G1 arrest.[3][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[11][12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.[18][19][20]
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A in PBS)[21]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[22]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.[23][24]
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[25]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]
-
Primary antibodies (e.g., against Cyclin D1, p21, cleaved Caspase-3, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein extraction buffer on ice.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[23]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The regulation of nitric oxide in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Annexin V-PE Kit Protocol [hellobio.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. medicine.uams.edu [medicine.uams.edu]
- 23. bosterbio.com [bosterbio.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Quantifying cGMP Levels Following Deta-NO Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a pivotal second messenger molecule involved in a myriad of physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1] The nitric oxide (NO) signaling pathway is a principal regulator of intracellular cGMP levels. NO, a transient gaseous signaling molecule, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]
Diethylenetriamine/nitric oxide adduct (Deta-NO) is a widely used NO donor in research due to its long half-life, allowing for sustained and predictable release of NO. This characteristic makes it an invaluable tool for studying the downstream effects of prolonged NO signaling. Accurate quantification of cGMP levels following this compound treatment is crucial for understanding the dose-response and temporal dynamics of the NO/cGMP pathway in various experimental models.
These application notes provide detailed protocols for the quantification of cGMP in cultured cells and tissues after treatment with this compound, primarily focusing on the competitive enzyme-linked immunosorbent assay (ELISA) method.
Signaling Pathway Overview
This compound spontaneously dissociates to release nitric oxide, which readily diffuses across cell membranes. In the cytoplasm, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation. Activated sGC then converts GTP into cGMP. The intracellular concentration of cGMP is regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.[1] Elevated cGMP levels lead to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG), which mediates many of the physiological responses to NO.
Below is a diagram illustrating the signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data on cGMP levels following treatment with NO donors. It is important to note that absolute cGMP concentrations and fold-changes can vary significantly depending on the cell type, this compound concentration, treatment duration, and the specific assay used.
Table 1: cGMP Levels in Human Umbilical Vein Endothelial Cells (HUVECs) after this compound Treatment
| Treatment | Duration | Intracellular cGMP (relative units) |
| Control (Untreated) | 4h | ~1 |
| 250 µM this compound | 4h | ~12 |
| Control (Untreated) | 8h | ~1 |
| 250 µM this compound | 8h | ~15 |
| Control (Untreated) | 24h | ~1 |
| 250 µM this compound | 24h | ~10 |
Data adapted from a study on human umbilical vein endothelial cells.[2] The addition of a guanylyl cyclase inhibitor, ODQ, was shown to block this cGMP accumulation.[2]
Table 2: Dose-Dependent cGMP Elevation by NO Donors in Vascular Smooth Muscle Cells (VSMCs)
| NO Donor | EC₅₀ for cGMP Elevation |
| DEA/NO | 4 nM |
| PROLI/NO | 16 nM |
Data from a study using GFP-linked biosensors to measure cGMP dynamics in vascular smooth muscle cells.[3] DEA/NO and PROLI/NO are other commonly used NO donors with faster release kinetics compared to this compound.
Experimental Protocols
A generalized workflow for quantifying cGMP levels after this compound treatment involves cell/tissue culture, this compound treatment, sample lysis to stabilize cGMP, and finally, quantification using a competitive ELISA.
Below is a diagram of the general experimental workflow.
Protocol 1: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
-
Appropriate cell culture medium and supplements
-
This compound (prepare fresh stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to the desired confluency (typically 80-90%).
-
Starvation (Optional): Depending on the cell type and experimental design, you may want to serum-starve the cells for a period (e.g., 12-24 hours) prior to treatment to reduce basal signaling activity.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, cold 10 mM NaOH. The alkaline pH is crucial for the stability of the stock solution. For immediate use, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of NaOH used for the this compound stock dilution).
-
Incubation: Incubate the cells for the desired time points (e.g., 10 minutes, 30 minutes, 1 hour, 4 hours, 24 hours) at 37°C in a CO₂ incubator.
-
Termination of Treatment: After the incubation period, proceed immediately to the sample preparation protocol to prevent cGMP degradation.
Protocol 2: Sample Preparation for cGMP Quantification
This protocol is critical for halting enzymatic activity, particularly from phosphodiesterases, and preserving intracellular cGMP levels.
Materials:
-
0.1 M Hydrochloric acid (HCl), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure for Adherent Cells:
-
Aspirate Medium: Quickly aspirate the treatment medium from the wells.
-
Wash: Wash the cells once with ice-cold PBS to remove any residual medium.
-
Lysis: Immediately add an appropriate volume of ice-cold 0.1 M HCl to each well to lyse the cells and inactivate PDEs (e.g., 500 µL for a 12-well plate).
-
Incubation: Incubate the plate at room temperature for 10-20 minutes, preferably on a plate shaker to ensure complete lysis.
-
Collection: Scrape the cells off the surface and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP. The samples can be assayed immediately or stored at -20°C or -80°C for later analysis.
Procedure for Suspension Cells:
-
Pellet Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash: Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold 0.1 M HCl.
-
Incubation and Centrifugation: Follow steps 4-7 from the adherent cell protocol.
Procedure for Tissue Samples:
-
Rapid Freezing: Immediately after collection, snap-freeze the tissue samples in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in an appropriate volume of ice-cold 0.1 M HCl using a tissue homogenizer.
-
Centrifugation and Collection: Follow steps 6-7 from the adherent cell protocol.
Protocol 3: cGMP Quantification using Competitive ELISA
This protocol provides a general outline for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
Commercial cGMP ELISA kit (containing cGMP standard, anti-cGMP antibody, cGMP-HRP conjugate, antibody-coated 96-well plate, wash buffer, substrate solution, and stop solution)
-
Prepared cell or tissue lysates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manual. This typically involves reconstituting the cGMP standard and performing serial dilutions to generate a standard curve. Dilute wash buffers and other components as instructed.
-
Assay Setup: Add a specific volume (e.g., 50 µL) of each standard, control, and sample lysate to the appropriate wells of the antibody-coated 96-well plate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Competitive Binding: Add the cGMP-HRP conjugate and the anti-cGMP antibody to each well (the order and volumes will be specified in the kit manual). In this competitive assay, the cGMP in the sample competes with the cGMP-HRP conjugate for binding to the limited number of anti-cGMP antibody sites.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 1-2 hours at room temperature or 37°C), often with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark to allow for color development. The HRP enzyme on the bound conjugate will convert the substrate, resulting in a color change.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. In a competitive ELISA, higher concentrations of cGMP in the standard will result in lower absorbance values.
-
Use the standard curve to determine the cGMP concentration in your unknown samples.
-
Normalize the cGMP concentration to the total protein content of the sample lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on the cGMP signaling pathway. Adherence to these detailed methodologies will enable the reliable quantification of cGMP levels, facilitating a deeper understanding of the physiological and pathophysiological roles of nitric oxide. The provided diagrams offer a clear visualization of the signaling cascade and experimental procedures, serving as a valuable resource for both planning and executing experiments in this field.
References
Troubleshooting & Optimization
Technical Support Center: DETA-NO in Cell Culture
Welcome to the technical support center for using DETA-NO in cell culture experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this nitric oxide donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
A: this compound (diethylenetriamine/nitric oxide adduct) is a chemical compound that belongs to the class of diazeniumdiolates (NONOates). It serves as a nitric oxide (NO) donor, which spontaneously decomposes in aqueous solutions to release two moles of NO per mole of the parent compound.[1][2] This decomposition process is dependent on pH and temperature, following first-order kinetics.[1] The release of NO allows researchers to study its diverse effects on biological systems in a controlled manner.[3]
Q2: What is the half-life of this compound in cell culture media?
A: The half-life of this compound is highly dependent on temperature and pH. In a standard physiological buffer (pH 7.4), the half-life is approximately:
Decomposition is significantly faster at acidic pH, becoming almost instantaneous at pH 5.0.[2][5]
Q3: How should I prepare and store this compound stock solutions?
A: this compound is a crystalline solid that is sensitive to moisture and air.[6]
-
Short-term stock (daily use): Prepare a concentrated stock solution (e.g., 10-100 mM) in cold, sterile 0.01 M NaOH. Alkaline solutions are stable for up to 24 hours when stored at 0-4°C.[6]
-
Long-term storage: For longer-term storage, it is recommended to prepare single-use aliquots of the stock solution and store them at -80°C.[1][7][8] This minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q4: What are the degradation products of this compound and are they toxic to cells?
A: this compound decomposes into two molecules of nitric oxide (NO) and the parent amine, diethylenetriamine (B155796).[5][6] In most experimental settings, the diethylenetriamine backbone is considered biologically inert and does not exhibit cytotoxicity at the concentrations typically used.[9] The released NO is the bioactive molecule, but it is rapidly oxidized in culture media to more stable products like nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[10]
Data Summary Tables
Table 1: Half-Life of this compound at pH 7.4
| Temperature | Half-Life (t½) | Reference |
| 37°C | 20 hours | [1][2][5] |
| 22-25°C | 56 hours | [1][2][4] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₃N₅O₂ | [1] |
| Molecular Weight | 163.2 g/mol | [1] |
| Moles of NO Released | 2 moles NO / 1 mole this compound | [1][2] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/ml) | [1] |
| UV/Vis Absorbance Max (λmax) | 252 nm | [1][11] |
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect after adding this compound to my cells.
| Possible Cause | Troubleshooting Step |
| Improper this compound Storage/Handling | The compound is sensitive to moisture and air.[6] Ensure it has been stored in a desiccator at -80°C. Prepare fresh stock solutions in 0.01 M NaOH and use them promptly or use fresh aliquots from frozen stock.[6] |
| Incorrect Dosing | Recalculate the required concentration. Remember that this compound releases NO slowly over a long period. The peak NO concentration in the media may be much lower than the initial this compound concentration.[12] |
| Rapid NO Consumption in Media | Some media components, like riboflavin (B1680620) and HEPES, can consume NO, especially when exposed to light.[13] Try incubating the plates in the dark. Also, components like free thiols can scavenge NO.[14] Consider testing the NO release profile directly in your specific media. |
| Cellular Resistance/Tolerance | Cells may have mechanisms to counteract NO effects. Confirm the expected signaling pathway is active in your cell type. Use a positive control if available. |
Issue 2: My cells are dying or showing signs of stress after treatment.
| Possible Cause | Troubleshooting Step |
| Excessive NO Concentration | High levels of NO can be cytotoxic, leading to oxidative stress and tissue damage.[3] Perform a dose-response curve to find the optimal concentration. Start with a lower concentration range. |
| Formation of Peroxynitrite (ONOO⁻) | In the presence of superoxide (B77818) (O₂⁻), NO can form highly reactive peroxynitrite, which is very damaging to cells. This is more common in cells undergoing high metabolic stress or inflammation. |
| pH Shift in Media | Adding a significant volume of a high-pH stock solution (0.01 M NaOH) could alter the media pH. Ensure the final volume of the stock solution is minimal (e.g., <0.1% of the total media volume) or adjust the media pH after addition. |
| Contamination | As with any cell culture experiment, rule out bacterial, fungal, or mycoplasma contamination, which can cause cell stress and death.[15][16] |
Issue 3: I am getting inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Stock Solution | Prepare a large batch of stock solution, create single-use aliquots, and freeze them at -80°C.[8] This ensures the same stock is used for a series of experiments. Avoid repeated freeze-thaw cycles. |
| Variability in Media | Use the same batch of cell culture medium and serum for all related experiments. Media components can significantly impact NO stability and cellular response.[17][18][19] |
| Human Error | Pipetting errors or slight variations in timing can lead to inconsistencies. Follow a standardized, written protocol carefully for each experiment.[20] When an experiment fails once, it's often best to simply repeat it carefully before spending significant time troubleshooting.[21] |
| Light Exposure | If your media contains photosensitizers like riboflavin, inconsistent light exposure between experiments can lead to variable NO degradation.[13][22] Maintain consistent light conditions (e.g., always work in a dimmed hood, incubate in the dark). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Alkaline Stock: Weigh out this compound powder in a fume hood or glove box to minimize exposure to air and moisture.[6] Dissolve it in ice-cold, sterile 0.01 M NaOH to a concentration of 100 mM. This stock is stable for up to 24 hours at 4°C.[6]
-
Determine Concentration: For precise quantification, measure the absorbance of the stock solution at 252 nm and calculate the concentration using the molar extinction coefficient (ε = 7640 M⁻¹cm⁻¹).[11]
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Flash-freeze and store at -80°C for long-term use.[8]
-
Prepare Working Solution: On the day of the experiment, thaw a frozen aliquot. To initiate NO release, dilute the alkaline stock solution into your pre-warmed (37°C) cell culture medium to the desired final concentration immediately before adding it to the cells.
Protocol 2: Measurement of Nitrite in Cell Culture Supernatant (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable end-product of NO oxidation, as an indicator of NO release.[10][23]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Nitrite Standard: Sodium nitrite (NaNO₂) for standard curve.
-
96-well microplate.
Procedure:
-
Collect Samples: After treating cells with this compound for the desired time, collect 50-100 µL of the cell culture supernatant from each well.
-
Prepare Standard Curve: Prepare a series of sodium nitrite standards in the same cell culture medium used for the experiment (ranging from ~1 µM to 100 µM).
-
Plate Samples and Standards: Add 50 µL of your samples and standards to separate wells of the 96-well plate.
-
Add Griess Reagent: Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add Second Reagent: Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
Measure Absorbance: A purple/magenta color will develop. Measure the absorbance at 540 nm within 30 minutes.
-
Calculate Concentration: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astorscientific.us [astorscientific.us]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 細胞培養疑難排解 [sigmaaldrich.com]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Effect of different cell culture media on the production and glycosylation of a monoclonal antibody from a CHO cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. go.zageno.com [go.zageno.com]
- 21. youtube.com [youtube.com]
- 22. nucleusbiologics.com [nucleusbiologics.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with DETA-NO in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, DETA-NO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate or NOC-18, is a popular NONOate compound used to deliver nitric oxide (NO) in a controlled manner in laboratory settings. It is favored for its relatively long half-life of approximately 20 hours at 37°C and pH 7.4, which allows for a sustained release of NO over extended experimental periods.[1] Its spontaneous breakdown is not typically affected by light, metals, or thiols, making it a convenient tool for studying the diverse biological roles of NO.[1]
Q2: What are the common causes of inconsistent results when using this compound?
Inconsistent results with this compound can arise from a variety of factors, including:
-
Compound Stability and Handling: Improper storage and handling can lead to premature degradation of the compound.
-
Experimental Conditions: Variations in pH, temperature, and cell culture media composition can significantly alter the rate of NO release.[2]
-
Cell Culture Health and Density: The physiological state of your cells can influence their response to NO.
-
NO-Independent Effects: At high concentrations, this compound itself, or its breakdown products, may exert biological effects independent of nitric oxide.[1]
-
Assay Variability: The specific assays used to measure the effects of NO can have inherent variability.
Q3: How does the concentration of this compound affect experimental outcomes?
The concentration of this compound is a critical factor. Nitric oxide can have opposing effects depending on its concentration. Low, pico- to nanomolar concentrations may promote cell survival and tumor progression, while higher, micro- to millimolar concentrations can induce apoptosis and cell death.[3][4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental question.
Troubleshooting Guides
Issue 1: Higher than expected or variable cell death.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to identify the optimal concentration range for your cell line. Start with a lower concentration and titrate up. |
| NO-independent toxicity. | At high concentrations, the this compound molecule itself may have off-target effects.[1] Consider using a "spent" this compound control (a solution that has been allowed to fully decompose) to differentiate between NO-mediated and NO-independent effects. |
| Cell culture stress. | Ensure your cells are healthy and not overly confluent before treatment. Stressed cells can be more susceptible to NO-induced apoptosis. |
| Media composition. | Components in the cell culture media can react with NO or this compound. Use a consistent, defined media formulation for all experiments. |
Issue 2: Lower than expected or no biological effect.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., 10 mM NaOH) immediately before use. Store the solid compound at -80°C.[5] |
| Suboptimal NO release. | The rate of NO release is pH and temperature-dependent.[6] Ensure your cell culture media is properly buffered to pH 7.4 and the incubator is maintained at 37°C. |
| Cellular resistance to NO. | Some cell lines may have intrinsic mechanisms that protect them from the effects of NO. Consider measuring intracellular NO levels to confirm delivery. |
| Incorrect assay timing. | The biological response to NO can be time-dependent. Perform a time-course experiment to identify the optimal endpoint for your assay. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in stock solution preparation. | Standardize your protocol for preparing and diluting this compound stock solutions. Use calibrated pipettes and high-purity reagents. |
| Inconsistent cell passage number or density. | Use cells within a consistent range of passage numbers and seed them at the same density for each experiment. |
| Fluctuations in incubator conditions. | Regularly check and calibrate your incubator for temperature and CO2 levels to ensure a stable environment. |
| Media and serum variability. | Use the same lot of cell culture media and fetal bovine serum (FBS) for a set of experiments to minimize variability. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~20 hours | 22-25°C, pH 7.4 | [1] |
| Half-life (t½) | 56 hours | 22–25°C, pH 7.4 | [6] |
| Effective Concentration (Anti-proliferative) | 250 µM - 1000 µM | Endometrial cancer cells, 24-120h | [3] |
| NO Release | 2 moles NO / 1 mole this compound | Spontaneous decomposition | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound solid compound
-
10 mM Sodium Hydroxide (NaOH), sterile
-
Sterile, conical centrifuge tubes
-
-
Procedure:
-
On the day of the experiment, allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolve the this compound in sterile 10 mM NaOH to create a concentrated stock solution (e.g., 100 mM).
-
Vortex briefly until fully dissolved.
-
This stock solution should be prepared fresh for each experiment and should not be stored for long periods.
-
Protocol 2: Treatment of Adherent Cells with this compound
-
Reagents and Materials:
-
Adherent cells in culture plates
-
Complete cell culture medium
-
Freshly prepared this compound stock solution
-
-
Procedure:
-
The day before the experiment, seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluent) at the time of treatment.
-
On the day of the experiment, remove the old medium from the cells.
-
Prepare the final concentrations of this compound by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium.
-
For the vehicle control, add an equivalent volume of 10 mM NaOH to the medium.[3]
-
Add the treatment and control media to the respective wells.
-
Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration.
-
Visualizations
Caption: Figure 1. Simplified pathway of this compound decomposition and subsequent NO signaling in a target cell.
Caption: Figure 2. A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deta-NO Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, Deta-NO. The aim is to help optimize experimental concentrations to achieve desired biological effects while avoiding cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High levels of cell death observed at expected non-toxic concentrations.
-
Question: I am observing significant cytotoxicity at a this compound concentration that has been reported as safe in the literature. What could be the cause?
-
Answer: Several factors can contribute to unexpected cytotoxicity:
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to nitric oxide. It is crucial to determine the optimal concentration for your specific cell type through a dose-response experiment.
-
Oxygen Tension: The cytotoxic effects of this compound can be enhanced under hypoxic conditions.[1][2] This is potentially due to the formation of dinitrogen trioxide (N₂O₃), a reactive nitrogen species that can cause S-nitrosylation of key cellular proteins.[1][2] Ensure that your cell culture conditions, particularly oxygen levels, are consistent and controlled.
-
Decomposition of this compound: this compound releases nitric oxide over time, and the stability of the compound in your media can affect the actual NO concentration. Ensure you are preparing fresh solutions and consider the half-life of this compound under your specific experimental conditions (pH, temperature). The half-life of this compound at 37°C in pH 7.4 buffer is approximately 20 hours.[3][4]
-
Contaminants: Ensure the this compound and all other reagents are free from contaminants that could induce cytotoxicity.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My results with this compound are not reproducible. What are some potential reasons?
-
Answer: Inconsistent results can stem from several sources:
-
This compound Solution Preparation: this compound should be dissolved in a suitable solvent, such as cooled PBS or media, immediately before use. Alkaline solutions (e.g., in 0.01 M NaOH) are more stable for storage.[4] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Timing of Treatment: The timing of this compound addition and the duration of exposure are critical. Given its long half-life, the concentration of NO will change over the course of the experiment. Be precise with your experimental timeline.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to NO. Standardize these parameters across experiments.
-
Issue 3: Difficulty in determining the actual concentration of nitric oxide.
-
Question: How can I measure the concentration of nitric oxide being released from this compound in my experiment?
-
Answer: Directly measuring NO is challenging due to its short half-life. However, you can estimate the NO concentration using a few methods:
-
Griess Assay: This is a common indirect method that measures the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO in aqueous solutions.[5]
-
NO-selective Electrodes: These can provide real-time measurements of NO concentration in your experimental setup.[6]
-
Chemiluminescence-based Assays: These highly sensitive methods can detect NO and its derivatives.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound induced cytotoxicity?
A1: At high concentrations, this compound-induced cytotoxicity is primarily mediated by the generation of reactive nitrogen species (RNS), such as dinitrogen trioxide (N₂O₃).[1][2] This leads to S-nitrosylation of critical proteins, depletion of glutathione (B108866) (GSH), and activation of apoptotic pathways.[1][2][8] Both the intrinsic (mitochondrial) and extrinsic (Fas-mediated) apoptotic pathways can be activated.[1][2]
Q2: Can nitric oxide from this compound have anti-apoptotic effects?
A2: Yes, nitric oxide has a dual role in regulating apoptosis. At lower, physiological concentrations, NO can be anti-apoptotic by inhibiting caspase-3-like activity through S-nitrosylation.[9][10][11][12] This prevents the execution phase of apoptosis. The concentration of NO is a critical determinant of its pro- or anti-apoptotic effects.
Q3: What are typical working concentrations for this compound in in vitro studies?
A3: The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect.
-
For pro-proliferative or signaling studies, concentrations in the low micromolar range (e.g., 0.1-20 µM) are often used.[13]
-
To induce cytostasis or cell cycle arrest, concentrations around 1 mM have been reported.[14][15]
-
For inducing cytotoxicity and apoptosis, higher concentrations (micro- to millimolar) may be required.[16] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and handle this compound solutions?
A4: this compound is sensitive to moisture and should be stored at -80°C.[4][17] For experiments, prepare a fresh stock solution in a cooled, alkaline buffer (e.g., 0.01 M NaOH) where it is more stable.[4] Dilute the stock solution into your culture medium immediately before use to initiate NO release. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Reported this compound Concentrations and Their Biological Effects
| Cell Line | This compound Concentration | Biological Effect | Reference |
| MDA-MB-231 (Human Breast Cancer) | 1 mM | Cytostasis, G1 cell cycle arrest | [14][15] |
| Human Hematopoietic Stem/Progenitor Cells | 0.1 - 20 µM | Pro-proliferative at low concentrations, differentiation at higher concentrations | [13] |
| Rat Cortical Neurons | 1 - 10 µM | Neuroprotective against H₂O₂-induced toxicity | [18] |
| Endometrial Cancer Cells | 250 µM | ~40-45% decrease in cell proliferation after 24h | [16] |
| Various (MDA-MB-231, DU145, L132) | LD₅₀ concentrations | Cytotoxicity enhanced under hypoxia | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing cytotoxicity induced by this compound.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare fresh serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Measurement of Nitric Oxide Production using the Griess Assay
This protocol allows for the indirect measurement of NO release by quantifying nitrite in the culture supernatant.
-
Materials:
-
96-well plates
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standard solutions
-
Microplate reader
-
-
Procedure:
-
After treating cells with this compound as described above, collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add the collected supernatant.
-
Prepare a standard curve using serial dilutions of sodium nitrite in the same culture medium.
-
Add Griess Reagent components to each well according to the manufacturer's instructions (typically an equal volume of Component A followed by Component B).
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity at high concentrations.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for unexpected this compound cytotoxicity.
References
- 1. The contribution of N2O3 to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of N₂O₃ to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide inhibits caspase-3 by S-nitrosation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide inhibits caspase activation and apoptotic morphology but does not rescue neuronal death. [vivo.weill.cornell.edu]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | Nitric Oxide in the Control of the in vitro Proliferation and Differentiation of Human Hematopoietic Stem and Progenitor Cells [frontiersin.org]
- 14. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Deta-NO in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, Deta-NO (also known as DETA/NO or NOC-18).
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading prematurely. What are the common causes of this compound instability?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and light exposure.
-
pH: this compound is most stable in alkaline solutions (pH > 8.0). As the pH decreases, its decomposition and subsequent release of nitric oxide (NO) are accelerated. At a physiological pH of 7.4, this compound has a predictable half-life, but at pH 5.0, its decomposition is almost instantaneous.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the decomposition of this compound.[2][3][4] For optimal stability, this compound solutions should be kept at low temperatures.
-
Light: While this compound is not as sensitive to light as some other NO donors like S-nitrosothiols (GSNO), prolonged exposure to light can contribute to its degradation.[5][6] It is best practice to protect this compound solutions from light.
Q2: I am observing inconsistent results in my cell culture experiments. Could this be related to this compound instability?
A2: Yes, inconsistent results are a common consequence of this compound instability. If the compound degrades at a variable rate, the concentration of NO delivered to your cells will fluctuate, leading to unreliable experimental outcomes. To ensure consistency, it is crucial to control the factors mentioned in Q1 (pH, temperature, and light) and to prepare fresh solutions for each experiment.[7]
Q3: How can I prepare a this compound stock solution to maximize its stability?
A3: To prepare a stable stock solution of this compound, dissolve it in a cold, alkaline buffer. A common practice is to use 10 mM NaOH.[1] This alkaline stock solution can be stored for short periods at -20°C or for longer periods at -80°C.[1][8][9] When preparing for an experiment, thaw the stock solution on ice and dilute it into your experimental buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) immediately before use.
Q4: What is the expected half-life of this compound in my experimental conditions?
A4: The half-life of this compound is highly dependent on pH and temperature. The following table summarizes the approximate half-life under different conditions.
| pH | Temperature | Approximate Half-Life |
| 7.4 | 37°C | ~20 hours |
| 7.4 | 22-25°C | ~56 hours |
| > 8.0 | -20°C | Stable for short term |
Data compiled from multiple sources.[2][5]
Q5: Are there any substances that can interfere with this compound activity?
A5: Yes, oxidizing agents can react with the released nitric oxide, altering its biological activity.[10] It is important to be aware of the chemical composition of your experimental medium and avoid compounds that could prematurely scavenge the NO released from this compound.
Troubleshooting Guide
Issue: Inconsistent or no observable effect of this compound in my experiment.
This troubleshooting guide follows a logical workflow to help you identify the potential source of the problem.
References
- 1. youtube.com [youtube.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
preventing premature decomposition of Deta-NO solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature decomposition of DETA-NO solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: Rapid Discoloration and/or Inconsistent Experimental Results
Possible Cause: Premature decomposition of the this compound solid or stock solution.
Solution Workflow:
Caption: Troubleshooting workflow for premature this compound decomposition.
Issue 2: Low or No Detectable Nitric Oxide (NO) Release
Possible Cause: The concentration of this compound is too low, or the decomposition is being inhibited.
Solutions:
-
Verify Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
pH of Final Buffer: Ensure the pH of your experimental buffer is in the optimal range for NO release (typically pH 7.0-7.4). Decomposition is significantly slower at a more alkaline pH.
-
Temperature: Confirm that your experiment is being conducted at the intended temperature (e.g., 37°C), as the half-life of this compound is temperature-dependent.
-
Quantify Decomposition: Use a quantitative method like the Griess assay or UV-Vis spectrophotometry to measure the rate of decomposition and NO release in your specific experimental conditions.
Frequently Asked Questions (FAQs)
Preparation and Storage
-
How should I store solid this compound? Solid this compound is sensitive to moisture and air.[1] It should be stored at -20°C or -80°C in a tightly sealed vial, preferably inside a desiccator and protected from light.[2]
-
How should I prepare a stock solution of this compound? To maximize stability, it is recommended to prepare a concentrated stock solution in a cold, alkaline buffer, such as 0.01 M NaOH.[1] These alkaline solutions are stable for up to 24 hours when stored at 0°C.[1]
-
Can I store this compound stock solutions? Yes, for longer-term storage, prepare aliquots of the concentrated stock solution and store them at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation.
-
How do I prepare a working solution for my experiment? To initiate NO release, dilute your alkaline stock solution into your experimental buffer (e.g., PBS or cell culture medium) to achieve the final desired concentration.[1] The pH of the final solution should be between 7.0 and 7.4 for predictable NO release.[4]
Decomposition and Stability
-
What factors influence the decomposition rate of this compound? The primary factors are pH and temperature. Decomposition is faster at lower pH and higher temperatures.[4] Light exposure can also contribute to degradation, particularly in the presence of components like riboflavin (B1680620) in cell culture media.[5]
-
What is the half-life of this compound? The half-life is dependent on the conditions. At pH 7.4, the half-life is approximately 20 hours at 37°C and 56 hours at 22-25°C.[1][4] At a pH of 5.0, decomposition is almost instantaneous.[1]
-
Does the type of buffer or cell culture medium affect stability? Yes, the composition of the medium can impact the effective concentration of NO.[3] For instance, components like riboflavin can lead to photo-induced generation of superoxide, which rapidly reacts with NO.[5] Additionally, high concentrations of free thiols can also react with and deplete NO.[3]
Experimental Considerations
-
Should I be concerned about the byproducts of this compound decomposition? Yes, in addition to nitric oxide, this compound decomposes into its parent amine, diethylenetriamine. It is crucial to run appropriate controls with the parent amine alone to ensure that the observed biological effects are due to NO and not the byproduct.[4]
-
How can I be sure that the effects I'm seeing in my cell culture experiment are from NO? Some studies have suggested that at high concentrations, the this compound molecule itself may have biological effects independent of NO release.[6] It is important to use the lowest effective concentration and include proper controls, such as a scavenger of NO, to confirm that the observed effects are NO-dependent.[6]
Quantitative Data Summary
Table 1: Half-Life of this compound at pH 7.4
| Temperature | Half-Life |
| 37°C | ~20 hours[1][4] |
| 22-25°C (Room Temp) | ~56 hours[1][4] |
Table 2: Moles of NO Released
| Compound | Moles of NO Released per Mole of Compound |
| This compound | ~2[1] |
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Preparation of 0.01 M NaOH: Dissolve 40 mg of NaOH in 100 mL of sterile, deionized water. Cool the solution to 4°C.
-
Weighing this compound: In a fume hood, weigh out the desired amount of this compound (MW: 163.18 g/mol ). For 1 mL of a 100 mM stock solution, you will need 16.32 mg. Handle the solid quickly to minimize exposure to air and moisture.
-
Dissolving this compound: Add the weighed this compound to the appropriate volume of cold 0.01 M NaOH. For a 100 mM solution, add 16.32 mg to 1 mL of 0.01 M NaOH.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Keep the solution on ice.
-
Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Quantification of this compound Decomposition using the Griess Assay
This protocol measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO oxidation in aqueous solutions.
-
Sample Collection: At desired time points, collect aliquots of your this compound-containing experimental medium.
-
Standard Curve Preparation: Prepare a nitrite standard curve using a stock solution of sodium nitrite (e.g., 100 µM) diluted in the same buffer/medium as your samples. A typical range for the standard curve is 1-100 µM.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Reagent A: Sulfanilamide in an acidic solution.
-
Reagent B: N-(1-naphthyl)ethylenediamine in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.[7]
-
-
Assay Procedure:
-
Add 50 µL of your standards and samples to individual wells of a 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.
Signaling Pathway and Workflow Diagrams
Caption: The canonical nitric oxide (NO) signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Understanding and Mitigating Off-Target Effects of DETA-NO in Cellular Assays
Welcome to the technical support center for researchers using the nitric oxide (NO) donor, DETA-NO ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: While this compound is a widely used long-acting NO donor, it's crucial to be aware of its potential off-target effects, which can be broadly categorized as:
-
NO-independent effects: The this compound molecule itself can directly interact with cellular components. A notable example is the direct activation of cation-selective channels in neurons, leading to an inward current that is not mediated by the release of nitric oxide.[1][2]
-
Nitrosative and Oxidative Stress: Prolonged exposure to this compound can lead to the S-nitrosylation of proteins, which is the covalent modification of cysteine residues.[3] This can alter protein function and contribute to nitrosative stress. Additionally, high concentrations of NO can react with superoxide (B77818) to form peroxynitrite, a potent oxidant, leading to oxidative stress.
-
Inhibition of Mitochondrial Respiration: this compound can inhibit cellular respiration by targeting mitochondrial complex I and, to a lesser extent, complex IV.[3][4] This inhibition can become persistent over time.[3]
Q2: At what concentrations are off-target effects of this compound typically observed?
A2: Off-target effects of this compound are generally concentration-dependent. While low micromolar concentrations are often used to elicit NO-dependent signaling, higher concentrations (in the high micromolar to millimolar range) are more likely to cause off-target effects. For instance, direct activation of cation channels in neurons has been observed with this compound concentrations from 100 µM to 10 mM.[1][2] Similarly, effects on cell viability and apoptosis in cancer cell lines have been reported at concentrations of 250 µM and higher.[5]
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: To ensure the observed effects in your experiments are due to nitric oxide, it is essential to include proper controls:
-
Decomposed this compound: Prepare a solution of this compound and allow it to fully decompose (e.g., for 48 hours at 37°C) to its parent amine and nitrite. This solution can then be used as a control to determine if the parent molecule has any biological activity.[1][2]
-
NO Scavengers: Use an NO scavenger, such as carboxy-PTIO or hemoglobin, to quench the released nitric oxide. If the biological effect is still observed in the presence of the scavenger, it is likely an off-target effect.
-
Use of a Structurally Different NO Donor: Compare the effects of this compound with another NO donor that has a different chemical structure and mechanism of NO release (e.g., a S-nitrosothiol like GSNO). If both donors produce the same effect, it is more likely to be mediated by NO.
Q4: Is the parent amine of this compound (diethylenetriamine) biologically active?
A4: In many studies, the parent amine, diethylenetriamine (B155796) (DETA), has been found to be biologically inert at the concentrations produced from the decomposition of this compound.[2] However, it is always recommended to perform a control with the decomposed donor to confirm this in your specific experimental system.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Cell Death
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a low micromolar range and titrate up. |
| Off-target effects on mitochondrial respiration | Measure mitochondrial respiration using a Seahorse XF Analyzer (see protocol below). If respiration is inhibited, consider if this is a desired on-target effect or an unwanted off-target effect. |
| Induction of apoptosis | Assess markers of apoptosis, such as caspase-3 activation, by western blot or activity assay.[5] |
| Vehicle (solvent) toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control. |
Problem 2: Lack of Expected NO-Dependent Effect
| Possible Cause | Troubleshooting Step |
| This compound degradation | Prepare fresh solutions of this compound for each experiment. Store the solid compound at -80°C and protected from moisture. |
| Suboptimal pH for NO release | This compound releases NO in a pH-dependent manner. Ensure your cell culture medium is at a physiological pH (around 7.4). |
| Rapid scavenging of NO | Components in your cell culture medium (e.g., serum, certain amino acids) can react with and scavenge NO. Consider using a minimal, serum-free medium for acute experiments if possible. |
| Off-target effect masking the NO-dependent effect | Run the controls mentioned in FAQ Q3 to distinguish between on-target and off-target effects. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variability of this compound | Purchase this compound from a reputable supplier and consider testing each new lot for its NO-releasing properties using a Griess assay. |
| Variability in cell culture conditions | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Light sensitivity of NO donors | While NONOates are generally less light-sensitive than S-nitrosothiols, it is good practice to protect solutions from direct light. |
Quantitative Data on Off-Target Effects
| Target/Process | Cell Type/System | Concentration Range | Observed Effect | Citation(s) |
| Cation-Selective Channels | Rat Cerebellar Granule Neurons | 100 µM - 10 mM | NO-independent activation causing an inward current. | [1][2] |
| Mitochondrial Respiration (Complex I) | J774 Macrophages | 0.5 mM | Time-dependent persistent inhibition. | [3] |
| Cell Viability | Endometrial Cancer Cell Lines | 250 µM - 1 mM | Dose- and time-dependent decrease in cell viability. | [5] |
| Apoptosis (Caspase-3 activation) | Endometrial Cancer Cell Lines | ~500 µM | Significant increase in caspase-3 activity. | [5] |
| Cell Cycle | Endometrial Cancer Cell Lines | ~500 µM | Arrest at the G0/G1 phase. | [5] |
Experimental Protocols
Protocol 1: Biotin-Switch Assay for Detecting Protein S-Nitrosylation
This protocol is a modified version of the biotin-switch technique to identify S-nitrosylated proteins in cells treated with this compound.
Materials:
-
HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine
-
Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)
-
Neutralization Buffer: 25 mM HEPES (pH 7.7), 1 mM EDTA, 100 mM NaCl, 1% Triton X-100
-
Ascorbate (B8700270) Solution: 1 M Sodium Ascorbate in water (prepare fresh)
-
Biotin-HPDP solution: 4 mM in DMF
-
Streptavidin-agarose beads
-
Wash Buffer: Neutralization buffer with 600 mM NaCl
-
Elution Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol
Procedure:
-
Cell Lysis: After treating cells with this compound, lyse them in HEN buffer containing protease inhibitors.
-
Blocking Free Thiols: Add 4 volumes of Blocking Buffer to the lysate. Incubate at 50°C for 30 minutes with gentle agitation. This step blocks free cysteine residues.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetone (B3395972). Incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone to remove excess MMTS.
-
Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add ascorbate solution to a final concentration of 20 mM to specifically reduce S-nitrosothiols to free thiols. Immediately add Biotin-HPDP solution to a final concentration of 0.4 mM to label the newly formed thiols. Incubate for 1 hour at room temperature in the dark.
-
Affinity Capture: Remove excess Biotin-HPDP by protein precipitation as in step 3. Resuspend the pellet in Neutralization Buffer and add streptavidin-agarose beads. Incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Washing: Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins with Elution Buffer. Analyze the eluate by SDS-PAGE and western blotting using an antibody against your protein of interest.
Protocol 2: Measuring Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed your cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse assay medium. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the Mito Stress Test compounds and this compound (or vehicle control) at the desired final concentrations. A typical injection strategy would be:
-
Port A: this compound or vehicle
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with your cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after each injection.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.
Visualizations
Caption: Overview of this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for assessing this compound's effect on mitochondrial respiration.
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Nitric oxide inhibition of mitochondrial respiration and its role in cell death [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DETA-NO Experimental Guide
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using DETA-NO in experiments, focusing on overcoming solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stable stock solution of this compound?
A1: The recommended solvent for a stable stock solution is a cold, alkaline solution, specifically 0.01 M sodium hydroxide (B78521) (NaOH). In this alkaline environment, this compound (Diethylenetriamine/NO nonoate) is very stable and can be stored at 0°C for up to 24 hours[1]. This method prevents the premature release of nitric oxide (NO), which occurs rapidly at neutral pH.
Q2: How can I improve the solubility and stability of this compound for my cell culture or aqueous buffer experiments?
A2: The best practice is a two-step dilution method. First, prepare a concentrated stock solution in cold 0.01 M NaOH as mentioned above. Immediately before your experiment, dilute this alkaline stock solution into your final experimental buffer (e.g., PBS or cell culture medium at pH 7.0-7.4)[1]. This procedure ensures the compound is fully dissolved and initiates the release of NO in a controlled manner at the desired pH.
Q3: Can I dissolve this compound directly in DMSO, ethanol (B145695), or other organic solvents?
A3: While related NONOate compounds, such as DEA-NONOate, show solubility in organic solvents like ethanol and DMSO[2][3], the primary and recommended solvent for this compound is an aqueous alkaline solution[1]. Dissolving this compound directly in an organic solvent and then diluting it into an aqueous buffer can sometimes lead to precipitation. For consistent and reproducible results, the alkaline stock solution method is superior.
Q4: My this compound solid appears discolored. Can I still use it?
A4: this compound crystals are sensitive to moisture and can become discolored upon exposure to air[1]. This discoloration may indicate degradation of the compound. For best results, it is crucial to use a high-purity, properly stored compound. It is recommended to keep the vial tightly sealed until use and, if possible, handle the solid in a glove box with an inert atmosphere to prevent moisture contamination[1].
Q5: How should I store this compound in its solid and dissolved forms?
A5: Proper storage is critical for the stability of this compound.
-
Solid Form: The crystalline solid should be stored at -80°C, where it is stable for at least two years[1].
-
Alkaline Stock Solution (0.01 M NaOH): This solution is stable for up to 24 hours when stored at 0°C[1].
-
Working Solution (Neutral pH): Solutions at neutral pH (e.g., in PBS pH 7.4) are unstable as NO release is initiated. These solutions should be prepared fresh immediately before each experiment and should not be stored[2]. The half-life of this compound at 37°C in pH 7.4 buffer is 20 hours[1].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when preparing the working solution. | 1. The final concentration exceeds the solubility limit in the aqueous buffer. 2. Rapid pH change or inadequate mixing when diluting the alkaline stock. | 1. Ensure the final concentration of this compound is within its solubility range for your specific buffer. 2. Add the alkaline stock solution dropwise into the larger volume of experimental buffer while gently vortexing or swirling to ensure gradual and complete mixing. |
| Inconsistent or no biological effect observed. | 1. Compound Degradation: The solid compound may have been compromised by moisture, or the working solution was not prepared fresh. 2. Incorrect pH: The pH of the final working solution may not be in the optimal range (7.0-7.4) for NO release. | 1. Always prepare working solutions immediately before use from a stable, cold alkaline stock[1]. Check the storage conditions and appearance of the solid compound. 2. Verify the pH of your final experimental buffer after adding the this compound stock solution. |
| Difficulty dissolving the crystalline solid. | 1. Incorrect Solvent: Using neutral water or buffer directly will lead to rapid decomposition rather than stable dissolution. 2. Moisture Contamination: The solid may have absorbed moisture, affecting its properties. | 1. Use cold 0.01 M NaOH as the initial solvent to create a stable, concentrated stock solution[1]. 2. Handle the solid compound in a dry, inert atmosphere whenever possible to prevent exposure to air and humidity[1]. |
Quantitative Data Summary
The following table summarizes key solubility and stability data for this compound.
| Parameter | Solvent / Condition | Value / Recommendation | Reference(s) |
| Form | Crystalline Solid | Sensitive to moisture and air. | [1] |
| Storage (Solid) | -80°C | Stable for ≥ 2 years. | [1] |
| Primary Solvent | 0.01 M NaOH (cold) | Highly recommended for stable stock solutions. | [1] |
| Storage (Alkaline Stock) | 0°C | Stable for up to 24 hours. | [1] |
| Solubility | Water | Highly soluble. | [1] |
| Half-life (pH 7.4) | 37°C | 20 hours | [1] |
| Half-life (pH 7.4) | 22-25°C | 56 hours | [1] |
| NO Release | Neutral pH (7.0-7.4) | Releases 2 moles of NO per mole of compound. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM this compound Stock Solution
Materials:
-
This compound crystalline solid
-
0.01 M NaOH, pre-chilled on ice
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Analytical balance
Methodology:
-
Prepare 0.01 M NaOH: Prepare a solution of 0.01 M NaOH using high-purity water and chill it on ice.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the amount of this compound required for your desired volume and concentration. (Molecular Weight: 163.18 g/mol ). For 1 mL of a 10 mM solution, weigh 1.63 mg.
-
Dissolution: Add the calculated volume of cold 0.01 M NaOH to the tube containing the this compound solid.
-
Mixing: Vortex gently until the solid is completely dissolved. Keep the solution on ice.
-
Storage: Use this stock solution within 24 hours, storing it at 0°C (e.g., in an ice bath in a cold room)[1]. Do not freeze this alkaline stock.
Protocol 2: Preparation of a 100 µM Working Solution for Experiments
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Experimental buffer or cell culture medium, pre-warmed to the desired temperature (e.g., 37°C)
-
Sterile conical or microcentrifuge tubes
Methodology:
-
Thawing/Preparation: Ensure your experimental buffer is at the correct temperature and pH (~7.4).
-
Dilution Calculation: To prepare a 100 µM working solution from a 10 mM stock, you will need to perform a 1:100 dilution. For example, to make 1 mL of working solution, you will need 10 µL of the 10 mM stock and 990 µL of buffer.
-
Dilution Procedure: Add the larger volume (990 µL) of the pre-warmed experimental buffer to a sterile tube. While gently swirling or vortexing the buffer, add the small volume (10 µL) of the cold 10 mM this compound stock solution. This ensures rapid and even dispersion, preventing localized high concentrations and potential precipitation.
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of cold 0.01 M NaOH to your experimental buffer (e.g., 10 µL of 0.01 M NaOH into 990 µL of buffer).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to ensure a predictable and reproducible NO release profile.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: pH-dependent dissociation of this compound.
References
dealing with Deta-NO lot-to-lot variability
Welcome to the technical support center for Deta-NO. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues related to lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in research?
A1: this compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a popular nitric oxide (NO) donor. Its primary function is to release NO in a controlled manner in aqueous solutions, making it a valuable tool for studying the diverse physiological and pathological roles of nitric oxide in biological systems.
Q2: What are the common causes of lot-to-lot variability in this compound?
A2: Lot-to-lot variability in this compound can arise from several factors, including:
-
Manufacturing Processes: Minor changes in the synthesis, purification, or handling of the compound during production can lead to differences in purity, crystal structure, and stability.[1][2]
-
Storage and Handling: Exposure to moisture, light, and elevated temperatures can cause degradation of this compound, leading to reduced NO release and the formation of impurities.[3]
-
Transportation: Inappropriate shipping conditions can also impact the stability and integrity of the compound.
Q3: What are the potential consequences of this compound lot-to-lot variability on experimental outcomes?
A3: Inconsistent this compound quality can significantly impact experimental results, leading to:
-
Variable Nitric Oxide Release: Different lots may exhibit altered NO release kinetics (rate and total amount), affecting the timing and concentration of NO exposure in your experiments.[4][5]
-
Unintended Biological Effects: The presence of impurities or degradation byproducts could elicit off-target effects in cellular or animal models.[7][8][9]
Q4: How should I properly store and handle this compound to minimize degradation?
A4: To ensure the stability of this compound, it is crucial to:
-
Store at -20°C or -80°C: this compound powder should be stored at low temperatures to minimize thermal degradation.
-
Protect from Moisture and Light: The compound is sensitive to moisture and light. Store it in a tightly sealed, opaque container in a desiccator.
-
Prepare Fresh Solutions: this compound solutions are unstable and should be prepared fresh for each experiment.[10] Avoid storing stock solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Nitric Oxide (NO) Release Profile
Symptoms:
-
The rate of NO release is faster or slower than expected based on previous experiments or literature data.
-
The total amount of NO released is significantly different between experiments using different lots of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability | Perform a side-by-side comparison of the new and old lots using a standardized NO measurement assay (see Experimental Protocol: Griess Assay for Nitrite Quantification ). If a significant difference is observed, adjust the concentration of the new lot to achieve the desired NO release profile. |
| Incorrect Solution Preparation | Ensure this compound is fully dissolved in the appropriate buffer. The pH of the buffer is critical for the rate of NO release; verify the pH of your experimental buffer.[5] |
| Degradation of this compound | Use a fresh vial of this compound. If the powder appears discolored or clumpy, it may be degraded and should be discarded. |
| Assay Interference | Components in your experimental medium (e.g., certain amino acids, reducing agents) can interfere with NO detection methods. Run appropriate controls to check for assay interference. |
Issue 2: Poor Solubility of this compound
Symptoms:
-
This compound powder does not fully dissolve in the intended solvent.
-
Precipitate forms in the stock solution or upon dilution into experimental media.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | While this compound is soluble in water, its solubility in other solvents like DMSO may be limited. Refer to the manufacturer's datasheet for recommended solvents. |
| Low Purity of this compound | Impurities in a lower-quality lot can affect its solubility. Consider purchasing this compound from a reputable supplier with high-purity specifications. |
| Buffer Composition | High salt concentrations or the presence of certain ions in the buffer can decrease the solubility of this compound. Try dissolving this compound in a small volume of high-purity water before diluting it into the final buffer. |
| Temperature | Solubility can be temperature-dependent. Try gentle warming of the solution, but be mindful of potential acceleration of NO release. |
Experimental Protocols
Protocol 1: Validation of a New this compound Lot
This protocol outlines a procedure to compare the NO-releasing capacity of a new lot of this compound against a previously validated or standard lot.
Workflow for New Lot Validation:
References
- 1. deltasystemsinc.com [deltasystemsinc.com]
- 2. dynamicaerofabs.com [dynamicaerofabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cell death with Deta-NO treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cell death and other common issues encountered during experiments with the nitric oxide (NO) donor, DETA-NO.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment causing more cell death than anticipated in my cell culture?
A1: Unexpectedly high cytotoxicity can stem from several factors. High concentrations of nitric oxide (NO) are known to induce cell death.[1][2][3] The cytotoxic effects of this compound are also dose- and time-dependent.[4] Furthermore, the specific cell line used can influence susceptibility, with some tumor cell lines being more sensitive than normal immortalized cell lines.[5] Oxygen tension is another critical factor; cytotoxicity can be significantly enhanced under hypoxic conditions (e.g., 0.1% O₂) compared to normoxia (21% O₂).[5][6]
Q2: Could the DETA (diethylenetriamine) backbone be responsible for the observed cytotoxicity?
A2: Studies have investigated the potential toxicity of the DETA carrier molecule after the complete liberation of NO. Experiments using "spent" this compound, where the compound was pre-incubated for seven days to ensure full NO release, showed no decrease in cell survival compared to untreated controls.[5][7] This suggests that the DETA carrier molecule itself is inert and not responsible for the observed cytotoxicity.[5][7] However, it is always recommended to include a "spent" donor control in your experimental design to rule out any effects from byproducts.[8]
Q3: How does oxygen tension (normoxia vs. hypoxia) influence this compound-induced cell death?
A3: Oxygen tension plays a crucial role in the bioactivity of NO and the cytotoxicity of this compound.[5][6]
-
Hypoxia (0.1% O₂): Cytotoxicity is significantly enhanced under hypoxic conditions compared to normoxia.[5][6] This may be due to the formation of dinitrogen trioxide (N₂O₃), a reactive nitrogen species (RNS) that can cause S-nitrosylation of key cellular proteins, and the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6]
-
Anoxia (<0.1% O₂): Under anoxic conditions, this compound-induced cytotoxicity is significantly less than under either normoxic or hypoxic (0.1% O₂) conditions.[5]
-
Normoxia (21% O₂): Serves as the standard baseline but is less cytotoxic than hypoxic conditions.[5]
Q4: Is the cell death I'm observing apoptosis or necrosis?
A4: this compound can induce programmed cell death, or apoptosis.[2] Mechanistically, this compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[6] This includes the activation of caspase-3 and can lead to cell cycle arrest.[2][4] However, it is important to distinguish apoptosis from necrosis, which is an uncontrolled form of cell death resulting from severe injury.[9][10] Experimental methods like Annexin V and Propidium Iodide (PI) staining can differentiate between these two modes of cell death.
Q5: What is the role of reactive oxygen and nitrogen species (ROS/RNS) in this compound cytotoxicity?
A5: The chemistry of NO is complex, and its interaction with oxygen and other molecules generates various reactive species that mediate its biological effects.[5][6] In the context of this compound, dinitrogen trioxide (N₂O₃) has been identified as a key RNS responsible for cytotoxicity, rather than peroxynitrite (ONOO⁻) or nitroxyl (B88944) (HNO).[5][6] N₂O₃ can lead to the S-nitrosylation of proteins like p53 and GAPDH, which plays a significant role in triggering apoptosis.[6][7] The generation of ROS, such as superoxide (B77818) (O₂⁻), can interact with NO to form peroxynitrite, a potent oxidizing agent, further contributing to cellular damage.[11][12]
Q6: How can I confirm that the observed effects are due to nitric oxide (NO) release and not an artifact?
A6: This is a critical control for any experiment using NO donors.
-
Use NO Scavengers: Including an NO scavenger, such as hemoglobin or PTIO, can help determine if the observed effect is NO-dependent. If the scavenger reverses the effect of this compound, it strongly suggests the involvement of NO.[1]
-
Test the Spent Donor: As mentioned in Q2, use this compound that has been fully decomposed by pre-incubating it in media. This solution will contain the DETA backbone and any stable byproducts but will no longer release NO.[5][7] If this "spent" solution has no effect, it confirms that the active release of NO is responsible for the cytotoxicity.
-
Beware of NO-Independent Effects: At high concentrations (in the millimolar range), some studies have shown that the DETA-NONOate molecule itself can directly activate certain ion channels, an effect independent of NO release.[1][13] This highlights the importance of careful dose-response studies and using the lowest effective concentration.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cell death in this compound experiments.
Section 3: Data Summary Tables
Table 1: Dose-Dependent Effects of this compound on Endometrial Cancer Cell Viability
| Cell Line | Treatment Time | This compound Concentration (µM) | % Suppression of Cell Proliferation |
| Various | 24 hours | 250 | ~40% - 45% |
| Various | 120 hours | 250 | ~70% - 75% |
| Data summarized from a study on four endometrial cancer cell lines.[4] |
Table 2: Influence of Oxygen Tension on this compound Cytotoxicity
| Cell Line | Oxygen Condition | Cytotoxicity Comparison |
| MDA-MB-231 | Hypoxia (0.1%) | Significantly more cytotoxic than normoxia (P=0.0084) |
| DU145 | Hypoxia (0.1%) | Significantly more cytotoxic than normoxia (P=0.0317) |
| L132 | Hypoxia (0.1%) | Significantly more cytotoxic than normoxia (P=0.0074) |
| MDA-MB-231 | Anoxia | Significantly less cytotoxic than normoxia (P=0.0045) & hypoxia (P=0.004) |
| DU145 | Anoxia | Significantly less cytotoxic than normoxia (P=0.008) & hypoxia (P=0.0001) |
| L132 | Anoxia | Significantly less cytotoxic than normoxia (P=0.046) & hypoxia (P=0.001) |
| Statistical significance calculated using a one-way ANOVA.[5] |
Section 4: Key Signaling Pathways in this compound Induced Cell Death
This compound treatment initiates a cascade of events leading to apoptosis, primarily through the generation of reactive nitrogen species (RNS) like dinitrogen trioxide (N₂O₃). This leads to the S-nitrosylation of key tumor suppressor proteins and the activation of canonical apoptotic pathways.
Caption: Signaling pathway for this compound-induced apoptosis.
Section 5: Detailed Experimental Protocols
Protocol 1: General Experimental Workflow for Cytotoxicity Study
This diagram outlines the typical steps for assessing the cytotoxic effects of this compound on a cell line.
Caption: Standard experimental workflow for a this compound cytotoxicity assay.
Protocol 2: Assessing Cell Viability using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[15]
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle and other necessary controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Following treatment, add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570-590 nm using a microplate reader.[14][15]
Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After this compound treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NO donor DETA‐NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric… [ouci.dntb.gov.ua]
- 4. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The contribution of N₂O₃ to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Necrosis - Wikipedia [en.wikipedia.org]
- 10. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. jrmds.in [jrmds.in]
- 17. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
Technical Support Center: Troubleshooting DETA-NO Vasodilation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues when DETA-NO (diethylenetriamine/nitric oxide adduct) does not induce the expected vasodilation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced vasodilation?
This compound is a NONOate, a class of compounds that spontaneously release nitric oxide (NO) under physiological conditions (pH 7.4).[1][2][3] The released NO diffuses into vascular smooth muscle cells (VSMCs) and activates its primary receptor, soluble guanylate cyclase (sGC).[4][5][6][7] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] Increased cGMP levels then activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains. This cascade results in the relaxation of the smooth muscle, causing the blood vessel to widen (vasodilation).[8][9][10]
Q2: How should I prepare and store this compound?
This compound is a crystalline solid that is sensitive to moisture and air.[11] It is crucial to keep the vial sealed until use. Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours at 0°C.[11] For experiments, a fresh working solution should be prepared by diluting the alkaline stock solution into a physiological buffer (pH 7.0-7.4) immediately before use.[11][12][13] Solutions of this compound are unstable and should always be prepared fresh.[12]
Q3: What is the half-life of this compound?
The half-life of this compound is dependent on pH and temperature. At a physiological pH of 7.4, the half-life is approximately 20 hours at 37°C and 56 hours at 22-25°C.[1][11] This slow and prolonged release of NO makes it suitable for long-term experiments.[12]
Q4: Can this compound have effects that are not mediated by nitric oxide?
Yes, at high concentrations, some studies have suggested that this compound can have direct effects independent of NO release.[14] For instance, one study showed that this compound could directly activate cation-selective channels in neurons.[14] It is also important to consider the potential toxicity of the parent amine compound (diethylenetriamine) in your experimental system, so appropriate vehicle controls are essential.[13]
Troubleshooting Guide: No Vasodilation Observed
If you are not observing the expected vasodilation with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify the Integrity and Handling of this compound
Your first step should be to rule out any issues with the compound itself.
| Question | Possible Cause | Recommended Action |
| Is your this compound stock solution fresh? | This compound solutions are unstable and degrade over time.[12] | Always prepare a fresh working solution from a stable alkaline stock immediately before each experiment. Discard any unused working solution. |
| How are you storing the solid compound? | The crystalline solid is sensitive to moisture and air, which can cause it to degrade.[11] | Store solid this compound at -80°C in a tightly sealed vial, preferably under an inert atmosphere.[11] |
| Did you use the correct solvent for your stock? | Improper dissolution can affect stability and NO release. | Prepare a concentrated stock solution in a cold, basic solvent like 0.01 M NaOH, where it is more stable.[11][13] Dilute this stock into your physiological buffer right before the experiment. |
Step 2: Evaluate the Experimental Setup and Protocol
Next, scrutinize your experimental conditions and tissue viability.
| Question | Possible Cause | Recommended Action |
| Is your tissue preparation viable? | Damaged vascular smooth muscle or endothelium (if studying endothelium-dependent effects) will not respond correctly. | Confirm tissue viability by testing its response to a known vasoconstrictor (e.g., phenylephrine (B352888), U46619) and a standard vasodilator (e.g., sodium nitroprusside, acetylcholine).[15][16][17] |
| Is the pH of your buffer correct? | The rate of NO release from this compound is pH-dependent. Dissociation is much faster at a lower pH.[1][2] | Ensure your physiological buffer is maintained at pH 7.4. Verify the pH of your buffer after all components have been added. |
| Are there NO scavengers present? | Hemoglobin and reactive oxygen species (superoxide anion) can scavenge NO, reducing its bioavailability.[18] | Ensure your buffers are free of components that could scavenge NO. If oxidative stress is a concern, consider including an antioxidant in your setup. |
| Is the downstream signaling pathway intact? | The issue may lie downstream of NO, such as with the sGC enzyme. | Use a direct sGC activator (like BAY 41-2272) to confirm the pathway is functional.[4] You can also use an sGC inhibitor (like ODQ) to confirm that any observed effect is sGC-dependent.[19] |
Step 3: Review Data and Controls
Finally, ensure your data is being interpreted correctly with the proper controls.
| Question | Possible Cause | Recommended Action |
| Are your concentrations appropriate? | The concentration of this compound may be too low to elicit a response or so high that it causes NO-independent or toxic effects.[14][20] | Perform a dose-response curve to determine the optimal concentration range for your specific tissue and experimental setup. |
| Did you include the correct controls? | Without proper controls, it's impossible to determine if the lack of response is due to the test agent or a systemic failure. | Always include: 1. Vehicle Control: The solvent used for this compound (e.g., buffer with a corresponding amount of NaOH).[13] 2. Positive Control: A known NO donor like sodium nitroprusside (SNP) to confirm the tissue can respond to NO.[15] 3. Pre-constriction Control: Ensure the vessel is adequately pre-constricted before adding the vasodilator. |
Data Presentation and Protocols
Typical Experimental Parameters
The following table summarizes typical parameters for in vitro vasodilation experiments using this compound. Note that optimal conditions may vary by tissue type and experimental setup.
| Parameter | Typical Range / Value | Notes |
| This compound Concentration | 10 nM - 100 µM | A full concentration-response curve is recommended to identify the EC50. |
| Pre-constriction Agent | Phenylephrine, U46619, KCl | The vessel should be pre-constricted to 50-80% of its maximal response. |
| Temperature | 37°C | Maintain constant temperature for physiological relevance. |
| Buffer pH | 7.4 | Critical for the predictable release of NO from this compound.[1] |
| Half-life (pH 7.4, 37°C) | ~20 hours | Allows for prolonged and stable NO release.[1][11] |
Standard Experimental Protocol: Wire Myography
This protocol outlines the measurement of vasodilation in isolated small arteries.
-
Tissue Preparation:
-
Isolate resistance arteries (e.g., mesenteric, subcutaneous) and place them in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the arteries of surrounding adipose and connective tissue.
-
Cut the artery into small rings (approx. 2 mm in length).
-
Mount the arterial rings on the wires of a wire myograph system submerged in PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[16]
-
-
Normalization and Viability Check:
-
Stretch the vessel to its optimal resting tension through a normalization procedure to determine its ideal internal circumference.
-
Induce contraction with a high-potassium salt solution (KPSS) to check for viability and obtain a reference for maximal contraction.
-
Wash the vessel with PSS and allow it to return to its resting tension.
-
Assess endothelial integrity by pre-constricting with an agent like phenylephrine and then inducing relaxation with an endothelium-dependent vasodilator like acetylcholine.[17]
-
-
Vasodilation Assay:
-
Pre-constrict the vessel to approximately 50-80% of the maximal KPSS response using a chosen vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction plateau is reached, add the vehicle control to one set of vessels.
-
In parallel vessels, perform a cumulative concentration-response curve for this compound, adding increasing concentrations of the freshly prepared solution at set intervals.
-
Record the change in vessel tension at each concentration until a maximal relaxation response is observed or the concentration range is exhausted.
-
At the end of the experiment, add a maximal dose of a standard vasodilator (e.g., sodium nitroprusside) to determine the maximal possible relaxation for data normalization.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. astorscientific.us [astorscientific.us]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Oxide Series, Part Four: How Nitric Oxide (NO) Causes Vasodilation [diabetesincontrol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Vasodilation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. reprocell.com [reprocell.com]
- 18. CV Physiology | Nitric Oxide [cvphysiology.com]
- 19. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating DETA-NO Activity
This guide provides researchers, scientists, and drug development professionals with essential information for validating the activity of the nitric oxide (NO) donor, DETA-NO, before initiating experiments. Accurate validation ensures the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate my batch of this compound?
A1: Validating each new batch of this compound is critical to ensure its purity, stability, and predictable nitric oxide release kinetics. The compound can degrade over time, especially if not stored correctly, leading to inconsistent or inaccurate experimental outcomes.[1] Factors such as exposure to air, light, and improper temperature can lead to the degradation of the compound. Therefore, verifying the NO-releasing properties of your specific lot of this compound is a crucial first step.
Q2: What are the key parameters to consider when preparing a this compound stock solution?
A2: When preparing a this compound stock solution, solubility, stability, and the desired final concentration are paramount. This compound is soluble in water and ethanol.[2] For stock solutions, it is often recommended to dissolve this compound in a slightly basic buffer (e.g., 10 µM NaOH in pH 7.4 PBS) to maintain its stability, as it decomposes rapidly at acidic pH.[2][3] It's advisable to prepare fresh solutions for each experiment due to their inherent instability.[1]
Q3: How does pH and temperature affect the NO release from this compound?
A3: The rate of nitric oxide release from this compound is highly dependent on pH and temperature. The decomposition of NONOates like this compound is initiated by protons.[4][5] At physiological pH (7.4) and 37°C, this compound has a half-life of approximately 20 hours.[2][6] This half-life increases to 56 hours at room temperature (22-25°C).[2][4] In acidic conditions (e.g., pH 5.0), the decomposition is almost instantaneous.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect after treating my cells with this compound.
-
Possible Cause 1: Degraded this compound. Your this compound may have degraded due to improper storage or handling.
-
Solution: Always use a fresh batch of this compound or validate the activity of your current batch using one of the quantification methods described below (e.g., Griess assay). Ensure storage at -80°C for long-term stability.[2]
-
-
Possible Cause 2: Incorrect solution preparation. The pH of your experimental medium might be too high, slowing down the NO release.
-
Solution: Verify the pH of your culture medium or buffer. While stock solutions are prepared in a basic buffer for stability, the final experimental medium should be at the desired physiological pH to allow for predictable NO release.[7]
-
-
Possible Cause 3: Inactive compound. The this compound itself might be inactive.
-
Solution: As a control, you can use decomposed this compound in your experiment. A solution of this compound left at room temperature for a couple of days should no longer elicit an NO-dependent response.[8]
-
Issue 2: The results from my NO quantification assay are inconsistent.
-
Possible Cause 1: Interference from media components. Complex biological media can interfere with certain quantification assays.[9][10]
-
Solution: When using methods like the Griess assay with complex media, it's crucial to run a standard curve in the same medium to account for matrix effects.[9][10] For more sensitive and accurate measurements in complex media, consider using chemiluminescence or Electron Paramagnetic Resonance (EPR) spectroscopy.[9]
-
-
Possible Cause 2: Short half-life of NO. Nitric oxide is a reactive molecule with a short half-life in biological systems.[11][12]
-
Solution: Ensure that your measurement is performed promptly after adding this compound to the system, or use a method that measures the stable end-products of NO oxidation, such as nitrite (B80452) and nitrate (B79036) (NOx).[13]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 20 hours | 37°C, 0.1M phosphate (B84403) buffer, pH 7.4 | [2] |
| 56 hours | 22-25°C, 0.1M phosphate buffer, pH 7.4 | [2] | |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound | Spontaneous decomposition | [2][5] |
| Solubility | Soluble | Water, Ethanol | [2] |
| Long-term Storage | -80°C | [2] |
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[9][14]
Materials:
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve: Create a series of NaNO₂ dilutions (e.g., 1 µM to 100 µM) in the same buffer or cell culture medium as your samples.[10]
-
Sample Preparation: Incubate your this compound solution in the desired buffer or medium for a specific time to allow for NO release and its conversion to nitrite.
-
Assay:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][10]
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Real-time NO Detection using Chemiluminescence
Chemiluminescence-based detectors offer high sensitivity and real-time measurement of NO gas.[3][12] The method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon relaxation.[3][16]
Materials:
-
Chemiluminescence NO analyzer
-
Reaction chamber/cuvette
-
Nitrogen gas (for purging)
Procedure:
-
Instrument Calibration: Calibrate the NO analyzer with a known concentration of NO gas and a zero-NO air source.[17]
-
Sample Preparation: Prepare the this compound solution in deoxygenated buffer at the desired temperature (e.g., 37°C).[17]
-
Measurement:
Visualizations
Caption: A generalized workflow for validating and using this compound in experiments.
Caption: A troubleshooting flowchart for experiments where this compound shows no effect.
Caption: The proton-dependent nitric oxide release pathway from this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 12. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
controlling for confounding variables with Deta-NO
Welcome to the technical support center for Deta-NO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Diethylamine (B46881) NONOate or NOC-18) is a chemical compound that belongs to the class of diazeniumdiolates, which are nitric oxide (NO) donors.[1][2] It functions by releasing nitric oxide in a controlled and pH-dependent manner upon decomposition in an aqueous environment.[1] The released NO is a signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[1]
Q2: What is the primary mechanism of action of the NO released from this compound?
The nitric oxide released from this compound primarily acts by activating soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] Elevated cGMP levels, in turn, activate cGMP-dependent protein kinases, which leads to various downstream cellular responses.[3]
Q3: How should I prepare and store this compound solutions?
This compound is supplied as a crystalline solid that is sensitive to moisture and air.[5] For long-term storage, it should be kept at -80°C.[5][6] Stock solutions of this compound are most stable in alkaline conditions (e.g., 0.01 M NaOH) and can be stored at 0°C for up to 24 hours.[5] Working solutions should be prepared fresh by diluting the alkaline stock solution into a buffer at the desired experimental pH (typically 7.0-7.4) immediately before use, as solutions at neutral pH are unstable.[5][7]
Q4: What is the half-life of this compound?
The half-life of this compound is dependent on temperature and pH. In a 0.1 M phosphate (B84403) buffer at pH 7.4, the half-life is approximately 20 hours at 37°C and 56 hours at 22-25°C.[5]
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors. Here are some common causes and troubleshooting steps:
-
Improper Solution Preparation: this compound solutions are unstable at neutral pH.[7] Always prepare working solutions fresh from a stable alkaline stock immediately before your experiment.
-
Incorrect pH of Medium: The release of NO from this compound is pH-dependent.[1] Ensure the pH of your experimental buffer or cell culture medium is consistent across all experiments.
-
Degradation of this compound: this compound solid is sensitive to moisture and air.[5] Ensure it is stored properly at -80°C in a sealed container. Discoloration of the solid may indicate degradation.
-
Presence of NO Scavengers: Components in your experimental system (e.g., certain media components, high cell densities) could be scavenging the released NO. Consider including a positive control with a known NO-responsive element to ensure NO is active in your system.
Q2: I am not observing the expected biological effect of this compound. What should I check?
If you are not seeing the expected effect, consider the following:
-
Verify this compound Activity: The most direct way to confirm this compound is releasing NO is to measure NO levels in your system using a fluorescent indicator or a Griess assay.
-
Check Downstream Signaling: The biological effect of NO is often mediated by the sGC-cGMP pathway.[3][4] You can check for the activation of this pathway by measuring cGMP levels or using inhibitors of sGC (like ODQ) or cGMP-dependent protein kinase (like Rp-8-pCPT-cGMPS) to see if they reverse the effects of this compound.[3]
-
Consider Alternative Signaling: Some studies suggest that under certain conditions, the effects of this compound may not be solely mediated by the released nitric oxide.[8] The parent molecule or its byproducts could have biological activity. It's important to include appropriate controls, such as a "decomposed" this compound solution (a solution that has been allowed to fully release its NO prior to the experiment).[8]
Q3: I am observing cytotoxicity in my cell culture experiments with this compound. How can I mitigate this?
High concentrations of nitric oxide can be cytotoxic.[9] If you observe unexpected cell death, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cytotoxicity.
-
Time-Course Experiment: The duration of exposure to this compound can also influence cytotoxicity. A time-course experiment can help identify the ideal treatment duration.
-
Control for Byproducts: The decomposition of this compound releases diethylenetriamine (B155796). While generally considered to have low toxicity at the concentrations used, it's a good practice to test the effect of the diethylenetriamine backbone alone as a control.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Alkaline Stock Solution (100 mM):
-
Prepare a stock solution of 0.01 M NaOH in ultrapure water.
-
Weigh out the required amount of this compound crystalline solid in a fume hood.
-
Dissolve the this compound in the 0.01 M NaOH to a final concentration of 100 mM.
-
This alkaline stock solution can be stored on ice for up to 24 hours.[5]
-
-
Preparation of Working Solution:
-
Immediately before the experiment, dilute the 100 mM alkaline stock solution into your experimental buffer or cell culture medium (e.g., PBS, DMEM) to the desired final concentration.
-
Ensure the final pH of the working solution is at the desired experimental pH (typically 7.0-7.4). The small volume of the alkaline stock should not significantly alter the pH of a well-buffered solution.
-
Use the working solution immediately after preparation.
-
Protocol 2: In Vitro Cell Treatment with this compound
-
Cell Seeding: Seed your cells in an appropriate culture plate and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution: Prepare the this compound working solution in your cell culture medium as described in Protocol 1.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared this compound working solution to the cells.
-
Include appropriate controls:
-
Vehicle control (medium with the same final concentration of 0.01 M NaOH used to prepare the stock solution).
-
Decomposed this compound control (prepare the this compound working solution and let it sit at 37°C for at least 5 half-lives to ensure complete NO release before adding it to the cells).
-
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Assay: Proceed with your downstream analysis (e.g., cell viability assay, protein expression analysis, cGMP measurement).
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Half-life | 20 hours | 0.1 M phosphate buffer, pH 7.4, 37°C | [5] |
| Half-life | 56 hours | 0.1 M phosphate buffer, pH 7.4, 22-25°C | [5] |
| Effective Concentration (Neuroprotection) | 1-10 µM | Rat cortical neurons | [3] |
| Effective Concentration (Anti-cancer) | Varies by cell line (dose-dependent) | Human endometrial cancer cells | [9] |
| Effective Concentration (Antimicrobial) | 8 mM and 65 mM | E. coli | [10] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
- 1. youtube.com [youtube.com]
- 2. DETA NONOate | NO Synthase | TargetMol [targetmol.com]
- 3. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deta-NO in Long-Term Cell Culture
Welcome to the technical support center for the use of Deta-NO in long-term cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term cell culture?
A1: this compound, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a popular nitric oxide (NO) donor. It is favored for long-term studies due to its relatively long half-life, which is approximately 20 hours at 37°C and pH 7.4.[1] This allows for a sustained and predictable release of NO over an extended period, mimicking chronic exposure to low levels of NO.
Q2: How stable is this compound in cell culture medium?
A2: this compound exhibits good stability in standard cell culture medium, with its decomposition and NO release being pH-dependent.[1] However, factors such as the composition of the medium, the presence of serum, and exposure to light can influence its stability and the rate of NO release. It is recommended to prepare fresh this compound solutions for each experiment and to protect them from light.
Q3: What are the typical concentrations of this compound used in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. For long-term studies, concentrations typically range from the low micromolar (µM) to the millimolar (mM) range. It is crucial to perform a dose-response curve to determine the appropriate concentration for your specific cell line and experimental goals. For instance, in endometrial cancer cell lines, concentrations between 37.1 µM and 1000 µM have been used to assess effects on cell viability over 120 hours.[2] In human breast cancer cells (MDA-MB-231), 1 mM this compound was used to induce cytostasis.[3]
Q4: What are the primary mechanisms of this compound-induced cytotoxicity in long-term culture?
A4: In long-term culture, higher concentrations of this compound can induce cytotoxicity through various mechanisms, including:
-
Apoptosis: this compound can trigger programmed cell death, or apoptosis, which is often confirmed by TUNEL assays and measurement of caspase activity.[2][3]
-
Cell Cycle Arrest: It can cause cells to arrest in specific phases of the cell cycle, such as the G1 phase.[3] This is often associated with the downregulation of key cell cycle proteins like cyclin D1.[3]
-
Mitochondrial Dysfunction: Prolonged exposure to NO can lead to alterations in mitochondrial function.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term cell culture experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound Treatment
| Possible Cause | Suggested Solution |
| This compound Degradation | Prepare fresh this compound solutions immediately before each experiment. Store the stock solution in a dark, cool, and dry place as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Perform a thorough literature search for your specific cell line or a similar one. Crucially, determine the optimal concentration by performing a dose-response experiment (e.g., using an MTS assay) to establish the IC50 value at different time points (e.g., 48, 72, 96 hours). |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of NO. Consider using a different cell line or increasing the concentration of this compound after careful dose-response evaluation. |
| Media Components Interference | Certain components in the cell culture medium, such as high concentrations of antioxidants, may scavenge NO, reducing its effective concentration. Use a defined, serum-free medium if possible, or test the effect of this compound in different media formulations. |
Issue 2: Excessive Cell Death or Cytotoxicity
| Possible Cause | Suggested Solution |
| Concentration Too High | The concentration of this compound is likely too high for your specific cell line. Refer to your dose-response curve and select a lower concentration that induces the desired biological effect without causing excessive cell death. |
| Prolonged Exposure | The duration of the treatment may be too long. Consider reducing the exposure time or using a time-course experiment to identify the optimal treatment duration. |
| Cellular Sensitivity | Your cells may be particularly sensitive to NO-induced stress. Ensure your cells are healthy and not stressed from other factors (e.g., high passage number, contamination) before starting the experiment. |
| Formation of Toxic Byproducts | In aqueous solutions, NO can react with oxygen to form other reactive nitrogen species (RNS) like peroxynitrite, which can be more toxic than NO itself. Ensure proper cell culture conditions to minimize oxidative stress. |
Issue 3: Difficulty in Reproducing Results
| Possible Cause | Suggested Solution |
| Inconsistent this compound Preparation | Standardize your this compound solution preparation method. Always use the same solvent (e.g., sterile PBS or DMSO) and ensure it is fully dissolved before adding to the culture medium. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell density at seeding, passage number, and media changes. Fluctuations in these parameters can significantly impact experimental outcomes. |
| Batch-to-Batch Variation of this compound | If you suspect variability in the this compound compound, purchase a new batch from a reputable supplier and perform a quality control check to ensure its activity. |
| Inaccurate Measurement of NO Release | The actual concentration of NO reaching the cells can be influenced by various factors. Consider using a nitric oxide sensor to directly measure the NO concentration in your cell culture medium over time. |
Quantitative Data Summary
Table 1: Nitric Oxide (NO) Release from this compound in Culture Medium
| This compound Concentration | Medium | Temperature (°C) | Peak NO Concentration | Total NO Released (moles in 24h) | Average Flux (mol/cm²/s in 24h) |
| 100 µM | DMEM + 10% FBS | 37 | 400-500 nM | Not Reported | Not Reported |
| 25 µM | PBS (pH 7.4) | 37 | Not Reported | 9.30E-08 (± 1.30E-08) | 8.11E-14 (± 1.14E-14) |
Data compiled from multiple sources.[2]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Treatment Duration | IC50 | Assay |
| Endometrial Cancer Cells (HEC-1B, Ishikawa, AN3CA, KLE) | 120 hours | Dose- and time-dependent reduction in viability; specific IC50 not provided. | MTS |
| Glioblastoma Stem Cells | 7 days | 170.4 µM | Trypan Blue Exclusion |
| Human Breast Cancer (MDA-MB-231) | 48 hours | 1 mM resulted in cytostasis with 95% viability. Apoptosis observed at later time points. | Trypan Blue Exclusion, TUNEL |
Note: IC50 values are highly dependent on the cell line, experimental conditions, and the assay used. The data presented here are for reference, and it is strongly recommended to determine the IC50 for your specific experimental setup.[2][3][4]
Experimental Protocols
1. Cell Viability Assessment using MTS Assay
This protocol is for determining the cytotoxic effects of this compound on cell proliferation.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, 120 hours).
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
2. Apoptosis Detection using TUNEL Assay
This protocol outlines the detection of DNA fragmentation associated with apoptosis.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired duration. Include positive (e.g., DNase I treatment) and negative controls.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Add 50 µL of TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.
-
3. Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cell line of interest
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate (black for fluorescent assays)
-
Microplate reader
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein from the cell lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 350/450 nm for fluorometric) using a microplate reader.
-
Calculate the caspase-3 activity based on the manufacturer's instructions.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Variability in DETA-NO Release Rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in the nitric oxide (NO) release rate from DETA-NO.
Troubleshooting Guide
Variability in the rate of NO release from this compound can lead to inconsistent experimental outcomes. This guide addresses common issues and provides systematic solutions to enhance reproducibility.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or Unpredictable NO Release Rates Between Experiments | 1. Inconsistent pH of the buffer or medium. The decomposition of this compound is highly pH-dependent.[1][2] 2. Temperature fluctuations. The rate of NO release is sensitive to temperature changes.[1][2] 3. Improper storage of solid this compound. Exposure to moisture and air can lead to degradation.[3][4] 4. Instability of this compound stock solutions. Aqueous solutions of this compound are not stable for long periods.[5][6] 5. Variation in buffer composition. Different buffer components can affect the stability of NONOates.[7] | 1. pH Control: Precisely prepare and verify the pH of all buffers and media immediately before use. Ensure the buffer has sufficient capacity to resist pH changes during the experiment.[7] 2. Temperature Control: Use a calibrated and stable incubator or water bath to maintain a constant temperature throughout the experiment.[1] 3. Proper Storage: Store solid this compound at -80°C in a desiccator, sealed from light and moisture.[4][8] 4. Fresh Solution Preparation: Prepare this compound solutions fresh for each experiment. If a stock solution is necessary, prepare it in an alkaline buffer (e.g., 10 mM NaOH), aliquot, and store at -80°C for short-term use, though fresh preparation is always preferred.[3][6] 5. Consistent Buffer System: Use the same buffer composition for all related experiments. If comparing results across different studies, be mindful of potential buffer effects.[7] |
| Lower Than Expected NO Release | 1. Degradation of solid this compound. Improper storage can lead to loss of potency.[3][4] 2. Premature decomposition of stock solution. Preparing aqueous solutions too far in advance will result in significant NO loss before the experiment begins.[5] 3. Inaccurate measurement of this compound. Errors in weighing the solid compound will lead to incorrect concentrations. 4. Presence of NO scavengers in the experimental system. | 1. Quality Control: Use high-purity this compound from a reputable supplier. Discard any discolored solid. 2. Timely Preparation: Add the this compound solution to the experimental system immediately after preparation. 3. Accurate Weighing: Use a calibrated analytical balance to weigh the this compound powder. 4. System Evaluation: Be aware of potential NO scavengers in your medium or cell culture system and consider their impact on the effective NO concentration. |
| Rapid Initial Burst of NO Followed by a Sharp Decline | 1. Use of a NONOate with a short half-life by mistake. 2. pH of the solution is too low. Acidic conditions cause rapid decomposition.[9] | 1. Verify Compound: Double-check that you are using this compound, which has a long half-life, and not a short-lived NONOate like PROLI-NO. 2. pH Adjustment: Ensure the pH of your experimental solution is in the desired physiological range (e.g., 7.4) for a slow and sustained release.[9] |
| Difficulty Reproducing Published Results | 1. Differences in experimental protocols. Minor variations in pH, temperature, buffer, or cell culture conditions can significantly alter NO release kinetics. 2. Different NO quantification methods used. Each method has its own sensitivity and potential for interferences. | 1. Protocol Standardization: Adhere strictly to a detailed, validated protocol. Document all experimental parameters meticulously. 2. Method Consideration: Be aware of the limitations of your chosen NO detection method and how it compares to the method used in the publication you are trying to reproduce. |
Frequently Asked Questions (FAQs)
1. What are the most critical factors for achieving a consistent this compound release rate?
The two most critical factors are precise control of pH and temperature . The rate of NO release from this compound is highly dependent on these two parameters.[1][2] Maintaining a constant and accurately measured pH and temperature throughout your experiment is essential for reproducibility.
2. How should I prepare a this compound stock solution?
For maximum consistency, it is highly recommended to prepare this compound solutions fresh for each experiment by dissolving the solid in your experimental buffer immediately before use.[5] If a stock solution is absolutely necessary, it can be prepared in a cold, alkaline solution (e.g., 0.01 M NaOH) where it is more stable.[3] This stock solution should be kept on ice, aliquoted into single-use volumes, and stored at -80°C.[6][8] Avoid repeated freeze-thaw cycles.
3. How long can I store a this compound stock solution?
Aqueous solutions of this compound are inherently unstable.[5] Even when prepared in an alkaline solution and stored at -80°C, it is best to use them within a short period. For optimal reproducibility, prepare solutions fresh daily and discard any unused solution. Do not store aqueous solutions for more than one day.[4]
4. Can I dissolve this compound in DMSO or ethanol?
While some NONOates are soluble in organic solvents like DMSO and ethanol, for this compound, aqueous buffers are the recommended solvent for initiating NO release.[3] If you must use an organic solvent for initial solubilization, ensure that the final concentration of the solvent in your experimental system is minimal to avoid any confounding physiological effects.[4]
5. How does the choice of buffer affect this compound stability and NO release?
The composition of the buffer can influence the stability of NONOates.[7] For instance, different buffer salts may have minor effects on the decomposition rate. Therefore, it is crucial to use a consistent and well-defined buffer system for all your experiments to ensure comparability of results.
6. Is this compound sensitive to light?
While some NO donors, particularly S-nitrosothiols, are known to be light-sensitive, the primary factors driving this compound decomposition are pH and temperature. However, as a general good laboratory practice for handling potentially sensitive compounds, it is advisable to protect this compound solutions from prolonged exposure to direct light.[10]
Data Presentation
Half-lives of Common NONOates
The choice of NONOate is critical for achieving the desired NO release profile. The following table summarizes the half-lives of several common NONOates at physiological pH and temperature, highlighting the long half-life of this compound.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |
| PROLI NONOate | ~1.8 seconds | 2 |
| MAHMA NONOate | ~1 minute | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| Spermine (SPER) NONOate | ~39 minutes | 2 |
| DETA NONOate | ~20 hours | 2 |
(Data sourced from Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates)[9]
Comparison of Nitric Oxide Detection Methods
The method used to quantify NO can impact the measured release rate. This table provides a comparison of common NO detection methods.
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Chemiluminescence | Direct detection of NO gas reacting with ozone.[11] | High (nanomolar)[12] | Gold standard, highly sensitive and specific for NO.[11] | Requires specialized, expensive equipment; sensitive to oxygen in the system.[11] |
| Electrochemical Sensors | Direct amperometric measurement of NO.[13] | High (sub-nanomolar to nanomolar)[14] | Real-time measurements, can be used in vivo.[15] | Sensor calibration can drift; potential for interference from other electroactive species.[16] |
| Griess Assay | Indirect colorimetric detection of nitrite (B80452) (a stable oxidation product of NO).[4] | Low (micromolar)[17] | Inexpensive and simple to perform. | Indirect measurement; interference from nitrite present in the sample; less sensitive.[17] |
| Oxyhemoglobin Assay | Spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO. | High (nanomolar) | Direct reaction with NO; highly sensitive. | Limited to hemoglobin solutions; potential for interference from other reducing or oxidizing agents. |
Experimental Protocols
Protocol for Preparation of this compound Solution
This protocol outlines the steps for preparing a fresh this compound solution for experimental use.
-
Pre-cool all solutions and equipment: Place your experimental buffer (e.g., phosphate-buffered saline, pH 7.4) and microcentrifuge tubes on ice.
-
Weigh this compound: In a controlled environment with minimal exposure to ambient air and moisture, accurately weigh the required amount of solid this compound using a calibrated analytical balance.
-
Dissolve this compound: Add the weighed this compound solid to a pre-chilled microcentrifuge tube. Immediately add the appropriate volume of cold experimental buffer to achieve the desired final concentration.
-
Vortex briefly: Vortex the solution gently and briefly until the solid is completely dissolved. Keep the solution on ice.
-
Immediate Use: Use the freshly prepared this compound solution in your experiment without delay to ensure a predictable and reproducible NO release.
Protocol for Nitric Oxide Measurement using the Griess Assay
This protocol provides a general procedure for the indirect measurement of NO production by quantifying nitrite accumulation in the experimental medium.
-
Sample Collection: At designated time points, collect aliquots of the cell culture supernatant or experimental buffer.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same medium/buffer used for the experiment.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Note: These reagents should be stored in dark bottles and protected from light.
-
-
Assay Procedure (96-well plate format): a. Add 50 µL of each standard and sample to separate wells of a 96-well plate. b. Add 50 µL of Reagent A to all wells. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Reagent B to all wells. e. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium/buffer only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.
Visualizations
Signaling Pathway of Nitric Oxide (NO)
Caption: The NO/cGMP signaling pathway initiated by this compound.
Experimental Workflow for Minimizing Variability
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goitsystems.de [goitsystems.de]
- 12. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9 Common Pitfalls That Can Sink Your Experimentation Program [blog.growthbook.io]
- 14. 7 Experimentation Pitfalls — Data Captains [datacaptains.com]
- 15. mdpi.com [mdpi.com]
- 16. Common experiment design pitfalls [statsig.com]
- 17. unige.ch [unige.ch]
Validation & Comparative
A Comparative Analysis of Nitric Oxide Release from Deta-NO and SIN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO) release profiles of two commonly used NO donors: Diethylamine NONOate (Deta-NO) and 3-morpholinosydnonimine (SIN-1). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate donor for their specific experimental needs.
Executive Summary
This compound and SIN-1 are both valuable tools for studying the physiological and pathological effects of nitric oxide. However, they exhibit distinct release profiles and generate different reactive species, which are critical considerations for experimental design and data interpretation. This compound is characterized by a slow, prolonged, and pH-dependent release of nitric oxide. In contrast, SIN-1 has a more complex decomposition pathway that can simultaneously generate both nitric oxide and superoxide (B77818), leading to the formation of peroxynitrite, a potent oxidizing and nitrating agent.
Quantitative Comparison of NO Release Profiles
The following table summarizes the key quantitative parameters of NO release from this compound and SIN-1 under physiological conditions. It is important to note that the values presented are compiled from various studies and may have been determined under slightly different experimental conditions.
| Parameter | This compound | SIN-1 |
| Half-life (t½) at 37°C, pH 7.4 | Approximately 20 hours[1] | Significantly shorter than this compound; decomposition is rapid and influenced by oxygen concentration. |
| Moles of NO Released per Mole of Donor | 2 | 1 |
| Primary Reactive Species Released | Nitric Oxide (•NO) | Nitric Oxide (•NO) and Superoxide (O₂⁻) |
| Potential Secondary Reactive Species | - | Peroxynitrite (ONOO⁻) |
| Release Kinetics | Slow, first-order, pH-dependent | Complex, dependent on pH and oxygen concentration |
| Typical NO Concentration Range | Sustained low nanomolar to micromolar concentrations | Can produce a burst of NO and superoxide |
Release Mechanisms and Influencing Factors
This compound belongs to the class of diazeniumdiolates (NONOates). Its decomposition to release nitric oxide is initiated by protonation and follows a predictable, first-order kinetic model. The rate of NO release is primarily dependent on pH and temperature, with a slower release at higher pH and a faster release at lower pH. This characteristic allows for a controlled and sustained delivery of NO over extended periods.
SIN-1 decomposition is a more intricate process. In aqueous solutions, SIN-1 can undergo autooxidation, leading to the simultaneous formation of nitric oxide and superoxide radicals. The reaction between NO and superoxide is diffusion-limited, resulting in the rapid formation of peroxynitrite. The relative amounts of NO and superoxide, and consequently peroxynitrite, are influenced by factors such as oxygen tension and the presence of other redox-active molecules in the experimental system.
Experimental Protocols
Accurate measurement of nitric oxide release is crucial for interpreting experimental results. Below are detailed methodologies for three commonly used techniques to quantify NO release from donors like this compound and SIN-1.
Griess Assay for Nitrite (B80452) and Nitrate (B79036) Detection
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Protocol:
-
Sample Preparation: Collect the experimental samples (e.g., cell culture supernatant, buffer solution) at desired time points after the addition of the NO donor.
-
Nitrate Reduction (Optional but Recommended): To measure total NOx (nitrite + nitrate), nitrate in the sample must first be converted to nitrite. This can be achieved using nitrate reductase.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Solution A consists of sulfanilamide (B372717) in an acidic solution, and Solution B contains N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water. These solutions should be prepared fresh and protected from light.
-
Reaction: Mix equal volumes of the experimental sample with the Griess reagent (pre-mixed Solution A and B).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Chemiluminescence Detection of Nitric Oxide
Chemiluminescence detection offers a highly sensitive and real-time method for measuring NO in the gas phase.
Protocol:
-
System Setup: A chemiluminescence NO analyzer detects the light produced from the reaction of NO with ozone (O₃). The sample containing the NO donor is placed in a sealed reaction vessel connected to the analyzer.
-
Purging: The reaction vessel is typically purged with an inert gas (e.g., nitrogen or argon) to remove atmospheric oxygen, which can react with NO.
-
NO Release: The NO donor is introduced into the reaction buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).
-
Detection: As NO is released, it is carried by the inert gas stream into the reaction chamber of the chemiluminescence analyzer, where it reacts with ozone.
-
Signal Acquisition: The light emitted from the reaction is detected by a photomultiplier tube, and the signal is proportional to the NO concentration. The data is recorded over time to generate a release profile.
Electrochemical Detection of Nitric Oxide
Electrochemical sensors provide a direct and real-time measurement of NO concentration in solution.
Protocol:
-
Sensor Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of a short-half-life NO donor or saturated NO solutions.
-
Experimental Setup: Place the calibrated NO sensor in the experimental solution (e.g., cell culture medium, buffer) maintained at the desired temperature.
-
Baseline Recording: Record a stable baseline reading before adding the NO donor.
-
NO Donor Addition: Introduce a known concentration of this compound or SIN-1 into the solution.
-
Real-Time Monitoring: Continuously record the current generated by the electrode, which is directly proportional to the NO concentration. This will provide a real-time profile of NO release.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparing NO release.
Caption: Nitric oxide signaling pathways.
References
A Comparative Guide to Deta-NO and Sodium Nitroprusside for Vasodilation
For researchers and drug development professionals investigating vascular smooth muscle relaxation, the choice of a nitric oxide (NO) donor is critical. Both Diethylenetriamine/NO (Deta-NO) and sodium nitroprusside (SNP) are widely used to elicit vasodilation, but their distinct chemical properties, mechanisms of NO release, and toxicological profiles make them suitable for different experimental applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: The Common Pathway of NO-Mediated Vasodilation
Both this compound and sodium nitroprusside function by releasing nitric oxide (NO), the key signaling molecule that initiates vasodilation. Upon release, NO diffuses into vascular smooth muscle cells and activates its primary receptor, soluble guanylyl cyclase (sGC).[1][2] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[1][4] This cascade leads to a decrease in intracellular calcium (Ca2+) concentrations and dephosphorylation of myosin light chains, ultimately causing the relaxation of the smooth muscle and dilation of the blood vessel.[1][5]
Caption: Signaling pathway of nitric oxide (NO)-mediated vasodilation.
Comparative Performance and Characteristics
The primary differences between this compound and SNP lie in their kinetics of NO release, duration of action, and byproducts.
Sodium Nitroprusside (SNP) is a potent and rapidly acting vasodilator.[4][5] It is a prodrug that requires metabolic activation, reacting with sulfhydryl groups on erythrocytes and other proteins to release NO.[5][6] This process also liberates five cyanide ions for every molecule of SNP, which is a major toxicological concern.[4][5]
This compound , a member of the diazeniumdiolate (NONOate) class, releases NO spontaneously under physiological conditions through proton-mediated decomposition.[7][8] This release is predictable and follows first-order kinetics, with a rate dependent on pH and temperature.[8][9] Crucially, it does not produce cyanide.
The following tables summarize the key quantitative differences between the two compounds.
| Parameter | This compound | Sodium Nitroprusside (SNP) | Reference |
| Class | Diazeniumdiolate (NONOate) | Nitrosoferricyanide | [5][8] |
| NO Release Mechanism | Spontaneous, pH-dependent decomposition | Metabolic activation (requires sulfhydryl groups) | [5][7][8] |
| Byproducts | Diethylenetriamine | 5 Cyanide (CN-) ions, Cyanmethemoglobin | [5] |
| Vascular Selectivity | Not specified | Balanced arterial and venous vasodilator | [2][4][10] |
| Performance Metric | This compound | Sodium Nitroprusside (SNP) | Reference |
| Onset of Action | Slow | Rapid (30 seconds) | [4] |
| Peak Effect | Not applicable (sustained release) | Within 2 minutes | [4] |
| Half-life of NO Release | ~20-56 hours (pH 7.4, 22-37°C) | ~2 minutes (elimination half-life in circulation) | [5][8][11] |
| Duration of Action | Long (hours) | Short (dissipates within 3-7 minutes of stopping infusion) | [4] |
| Potency (Vasodilation) | Potent NO donor | Highly potent vasodilator | [4][5] |
| Primary Toxicity Concern | Parent amine compound at high concentrations | Cyanide and thiocyanate (B1210189) toxicity, methemoglobinemia | [5] |
Experimental Protocols
Comparing the vasodilatory effects of this compound and SNP typically involves an in vitro organ bath experiment using isolated arterial rings. This methodology allows for the precise measurement of vascular smooth muscle tension in a controlled environment.
Protocol: In Vitro Vasodilation Assay in Isolated Aortic Rings
-
Vessel Preparation:
-
Euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings, taking care not to damage the endothelium.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen (B8564812) gas (95% O2, 5% CO2) to maintain a physiological pH.
-
Connect the upper hook to an isometric force transducer to record changes in vascular tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
-
-
Pre-contraction:
-
After equilibration, induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 10⁻⁶ M) or the thromboxane (B8750289) A2 mimetic U46619.[12]
-
-
Cumulative Concentration-Response Curve:
-
Once the contraction reaches a stable plateau, add the vasodilator (this compound or SNP) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next dose.
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the maximal pre-contraction tone.
-
Plot the percentage of relaxation against the log concentration of the vasodilator to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (maximal relaxation) for both this compound and SNP.
-
References
- 1. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium nitroprusside in 2014: A clinical concepts review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 10. droracle.ai [droracle.ai]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Deta-NO Effects: A Comparative Guide Using Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the nitric oxide (NO)-mediated effects of the donor compound Deta-NO. A key technique to confirm that the observed biological effects are due to the released NO, rather than other properties of the donor molecule, is the concurrent use of a nitric oxide synthase (NOS) inhibitor. By blocking endogenous NO production, any remaining effect can be more confidently attributed to the exogenous NO supplied by this compound. This guide offers a comparative analysis of this compound with other common NO donors, detailed experimental protocols, and visual workflows to support your research.
The Principle of Validation with a NOS Inhibitor
Nitric oxide (NO) is a critical signaling molecule produced endogenously by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1][2] NO donors, such as this compound, are frequently used to study the effects of NO in various biological systems. However, it is crucial to demonstrate that the observed effects are indeed due to the released NO and not a result of off-target effects of the donor molecule itself.
A non-selective NOS inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME), blocks all three NOS isoforms, thereby inhibiting endogenous NO production.[3] The experimental logic is as follows: if the biological effect of this compound is truly mediated by NO, then the effect should persist even in the presence of a NOS inhibitor. Conversely, if the effect is diminished or absent when endogenous NO production is blocked, it suggests a more complex interaction or a role for endogenous NO in the observed phenomenon.
Comparative Performance of NO Donors
The choice of NO donor is critical and depends on the desired kinetics of NO release. This compound is known for its slow and prolonged release of NO. Below is a comparison of this compound with other commonly used NO donors.
| Feature | This compound (NONOate) | Sodium Nitroprusside (SNP) | S-Nitroso-N-acetyl-penicillamine (SNAP) |
| NO Release Kinetics | Slow, long-lasting | Rapid, light-sensitive | Relatively rapid, dependent on light and thiols |
| Mechanism of NO Release | Spontaneous decomposition in aqueous solution | Requires enzymatic or non-enzymatic reduction, releases cyanide | Spontaneous and light-induced decomposition |
| Potency (cGMP stimulation) | High | Moderate | Moderate to High |
| Potential Off-Target Effects | At high concentrations, some effects may be NO-independent | Cyanide toxicity | S-nitrosylation of proteins |
Quantitative Data from Validation Studies
The following tables summarize experimental data from studies that have used a NOS inhibitor to validate the effects of this compound and other NO donors.
Table 1: Effect of this compound and SNP on Red Blood Cell (RBC) Deformability in the Presence of L-NAME
| Treatment | RBC Elongation Index (Mean ± SE) |
| Control | 0.58 ± 0.01 |
| L-NAME (10⁻³ M) | 0.54 ± 0.01 |
| L-NAME + this compound (10⁻⁶ M) | 0.60 ± 0.01† |
| L-NAME + SNP (10⁻⁵ M) | 0.59 ± 0.01† |
| Statistically significant decrease compared to control. †Statistically significant increase compared to L-NAME alone. Data adapted from a study on human red blood cells. The reversal of L-NAME's effect by both this compound and SNP indicates the observed effect on RBC deformability is mediated by NO. |
Table 2: Comparative Potency of NO Donors on cGMP Accumulation in Bovine Chromaffin Cells
| NO Donor | EC₅₀ for cGMP Accumulation (µM) |
| DEA/NO (a NONOate similar to this compound) | 0.38 ± 0.02 |
| Spermine/NO (SPER/NO) | >1 |
| Sodium Nitroprusside (SNP) | ~10 |
| S-Nitroso-N-acetyl-penicillamine (SNAP) | ~100 |
| Data adapted from a study comparing the effects of various NO donors on intracellular cGMP levels.[1] The lower EC₅₀ for the NONOate indicates a higher potency in stimulating the NO-cGMP signaling pathway. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the NO-mediated effects of this compound.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on cell viability in the presence and absence of a NOS inhibitor.
Materials:
-
Cells of interest (e.g., endothelial cells, smooth muscle cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
L-NAME
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare fresh solutions of this compound and L-NAME in cell culture medium.
-
Treat the cells with the following conditions (in triplicate):
-
Vehicle control (medium only)
-
This compound at various concentrations
-
L-NAME (a concentration known to inhibit NOS in your cell type, e.g., 1 mM)
-
This compound (various concentrations) + L-NAME (fixed concentration)
-
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Nitrite (B80452) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (typically a two-part solution: sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solution (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from each treatment group.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of each supernatant sample and standard to a 96-well plate.
-
Add 50 µL of each component of the Griess Reagent to each well (follow manufacturer's instructions).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
Protocol 3: Quantification of Intracellular cGMP (ELISA)
This protocol measures the levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key downstream messenger of NO signaling.
Materials:
-
Cells cultured and treated as in Protocol 1
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit
-
Microplate reader
Procedure:
-
After the desired incubation period, aspirate the medium and lyse the cells with 100 µL of 0.1 M HCl.
-
Incubate for 10 minutes at room temperature to ensure complete lysis.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
Follow the instructions of the commercial cGMP ELISA kit to quantify the cGMP concentration in each sample.
-
Normalize the cGMP concentration to the total protein concentration of each sample.
Nitric Oxide Signaling Pathway
The primary signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cGMP. cGMP then activates protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a physiological response.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the inhibitory effects of sodium nitroprusside, pinacidil and nifedipine on pressor response to NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Nitric Oxide Dependence: A Comparative Guide to Using L-NAME with Deta-NO
For Researchers, Scientists, and Drug Development Professionals
In the realm of nitric oxide (NO) research, unequivocally demonstrating that the observed biological effects of an NO donor are indeed mediated by nitric oxide is paramount. This guide provides a comprehensive comparison of the effects of the NO donor Deta-NO and the use of the nitric oxide synthase (NOS) inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME), as a critical control to validate NO-dependent mechanisms. This guide will delve into experimental data, detailed protocols, and the underlying signaling pathways to equip researchers with the knowledge to design and interpret their experiments rigorously.
This compound and L-NAME: A Tale of Donor and Inhibitor
This compound (diethylenetriamine/nitric oxide adduct) is a popular long-acting NO donor that spontaneously releases nitric oxide in a pH-dependent manner. It is widely used to investigate the physiological and pathophysiological roles of NO, including vasodilation, apoptosis, and inflammation.
L-NAME, conversely, is a widely used inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production from L-arginine. In the context of experiments with exogenous NO donors like this compound, L-NAME serves as an essential negative control. By inhibiting the cell's own NO production, any observed effect of this compound that is subsequently reversed or attenuated by L-NAME can be more confidently attributed to the exogenous NO.
However, it is crucial to acknowledge a significant caveat: studies have shown that under certain conditions, particularly in the presence of reducing agents, L-NAME itself can release nitric oxide[1][2]. This highlights the importance of careful experimental design and data interpretation. Furthermore, some effects of this compound may be independent of nitric oxide release, necessitating thorough controls[3].
Comparative Analysis of this compound's Effects and Their NO-Dependence
To illustrate the interplay between this compound and L-NAME, this section presents a comparative summary of their effects on key biological processes, supported by experimental data.
Vasodilation
Nitric oxide is a potent vasodilator, a key regulator of blood pressure and blood flow. This compound is expected to induce vasodilation, and the use of L-NAME helps to dissect the contribution of endogenous versus exogenous NO.
Table 1: Comparison of Vasorelaxant Effects
| Treatment Group | Agonist | Vessel Type | Maximal Relaxation (%) | EC50 (µM) | Reference |
| This compound | Phenylephrine (B352888) | Rat Aorta | 85 ± 5 | 1.2 ± 0.2 | Hypothetical Data |
| This compound + L-NAME (100 µM) | Phenylephrine | Rat Aorta | 82 ± 6 | 1.5 ± 0.3 | Hypothetical Data |
| Control (Endogenous NO) | Acetylcholine | Rat Aorta | 95 ± 3 | 0.5 ± 0.1 | Hypothetical Data |
| L-NAME (100 µM) | Acetylcholine | Rat Aorta | 15 ± 4 | > 10 | Hypothetical Data |
Note: The data in this table is illustrative and intended to demonstrate the expected experimental outcomes. Researchers should consult specific literature for precise values relevant to their experimental setup.
The hypothetical data illustrates that L-NAME significantly inhibits acetylcholine-induced (endothelium-dependent) vasodilation, confirming its efficacy as a NOS inhibitor. In contrast, the vasorelaxant effect of the direct NO donor this compound is largely unaffected by L-NAME, indicating the effect is independent of endogenous NO synthesis.
Apoptosis
Nitric oxide can have both pro- and anti-apoptotic effects depending on its concentration, cell type, and the surrounding environment. This compound has been shown to induce apoptosis in various cell lines.
Table 2: Effect of this compound and L-NAME on Apoptosis
| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) | Cell Viability (%) | Reference |
| Endometrial Cancer Cells | This compound (500 µM) | 3.5 ± 0.4 | 45 ± 5 | [4] |
| Endometrial Cancer Cells | This compound (500 µM) + L-NAME (1 mM) | 3.3 ± 0.5 | 48 ± 6 | Hypothetical Data |
| Control | Untreated | 1.0 ± 0.1 | 100 | [4] |
Note: The data for the this compound + L-NAME group is hypothetical, illustrating the expected outcome if the apoptotic effect is solely due to the donated NO.
A study on endometrial cancer cells demonstrated that this compound induced a dose- and time-dependent reduction in cell viability and activated caspase-3, a key executioner of apoptosis[4]. The addition of L-NAME would not be expected to significantly alter this effect, as this compound provides an external source of NO.
Anti-inflammatory Effects
Nitric oxide plays a complex role in inflammation. High concentrations of NO can be pro-inflammatory, while lower concentrations can have anti-inflammatory effects.
Table 3: Modulation of Inflammatory Markers
| Cell Type | Treatment | Cytokine (e.g., TNF-α) Release (pg/mL) | iNOS Expression (Fold Change vs. Control) | Reference |
| Macrophages (LPS-stimulated) | This compound (100 µM) | 250 ± 30 | 0.8 ± 0.1 | Hypothetical Data |
| Macrophages (LPS-stimulated) | This compound (100 µM) + L-NAME (1 mM) | 260 ± 35 | 0.9 ± 0.1 | Hypothetical Data |
| Macrophages (LPS-stimulated) | Control | 500 ± 50 | 5.0 ± 0.5 | Hypothetical Data |
| Macrophages (LPS-stimulated) | L-NAME (1 mM) | 480 ± 45 | 1.2 ± 0.2 | Hypothetical Data |
Note: This data is illustrative. The specific effects of this compound on inflammatory markers can vary depending on the experimental conditions.
The hypothetical data suggests that this compound can reduce the release of pro-inflammatory cytokines like TNF-α in stimulated macrophages. As with other direct effects of this compound, L-NAME is not expected to reverse this inhibition.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential.
Vasorelaxation in Aortic Rings
This protocol assesses the vasodilatory effects of this compound in the presence and absence of L-NAME.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
L-NAME
-
Organ bath system with force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g.
-
To assess the role of endogenous NO, pre-incubate some rings with L-NAME (e.g., 100 µM) for 30 minutes.
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to induce a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ baths to generate a concentration-response curve.
-
Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.
Cell Viability and Apoptosis Assay
This protocol measures the effect of this compound on cell viability and apoptosis.
Materials:
-
Cell line of interest (e.g., cancer cells, endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
L-NAME
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Caspase-3 activity assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat a subset of wells with L-NAME (e.g., 1 mM) for 1-2 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.
-
For Cell Viability: At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
For Caspase-3 Activity: Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's protocol. Measure the fluorescence or absorbance to quantify caspase-3 activity.
Measurement of Inflammatory Cytokines
This protocol quantifies the effect of this compound on the production of inflammatory cytokines.
Materials:
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
L-NAME
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Culture the immune cells in appropriate multi-well plates.
-
Pre-treat a subset of wells with L-NAME (e.g., 1 mM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS.
-
Concurrently, treat the cells with this compound at various concentrations.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform an ELISA for the target cytokine according to the manufacturer's instructions to quantify its concentration in the supernatant.
Visualizing the Signaling Pathways and Experimental Logic
Graphviz diagrams can effectively illustrate the complex relationships in these experiments.
Caption: Signaling pathways of exogenous and endogenous nitric oxide.
Caption: General experimental workflow for confirming NO-dependence.
Caption: Logical relationship for validating NO-dependent effects.
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A [mdpi.com]
- 3. [Beneficial effects of exogenous NO donors on morphologic changes induced by long-term administration of NO synthase blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various nitric oxide (NO) donors, supported by experimental data. The information is intended to assist researchers in selecting appropriate NO donors for their studies and to provide insights into the mechanisms of NO-induced cell death.
Overview of Nitric Oxide Donors and Cytotoxicity
Nitric oxide (NO) is a pleiotropic signaling molecule with a dual role in cancer biology; it can either promote or inhibit tumor growth and survival, largely depending on its concentration and the cellular microenvironment.[1][2][3] High concentrations of NO are generally considered cytotoxic, inducing apoptosis or necrosis in cancer cells.[1][2][3] NO donors are a diverse class of compounds that release NO and are widely used to study its biological effects and as potential therapeutic agents.[2][4] This guide focuses on comparing the cytotoxic properties of different classes of NO donors, including S-nitrosothiols, diazeniumdiolates (NONOates), organic nitrates, and metal-NO complexes.
Comparative Cytotoxicity of NO Donors
The cytotoxic efficacy of NO donors varies significantly depending on the donor's chemical structure, the rate and amount of NO release, and the specific cell line being investigated.[2][5] Direct comparison of cytotoxicity can be challenging due to variations in experimental conditions across different studies. However, by compiling available data, we can draw meaningful comparisons.
Quantitative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an NO donor required to inhibit the viability of a cell population by 50%.
Table 1: IC50 Values of Various NO Donors in Different Cell Lines
| NO Donor Class | NO Donor | Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| Organic Nitrate | GT-094 | HT-29 (Colon Cancer) | Crystal Violet | 59 ± 1 | 48 h | [5] |
| GT-094 | Hepa 1c1c7 (Liver Cancer) | Crystal Violet | 38 ± 3 | 48 h | [5] | |
| GT-094 | RAW 264.7 (Macrophage) | Crystal Violet | 51 ± 1 | 24 h | [5] | |
| NO-releasing NSAID | NCX 4040 | HT1376 (Bladder Cancer) | SRB Assay | 10 | 6 h | |
| NCX 4040 | MCR (Bladder Cancer) | SRB Assay | 50 | 6 h | ||
| Metal-NO Complex | [Zn(PipNONO)Cl] | A549 (Lung Cancer) | Not specified | > 100 (non-cytotoxic) | Not specified | [6] |
| [Zn(PipNONO)Cl] | A375 (Melanoma) | Not specified | > 100 (non-cytotoxic) | Not specified | [6] |
Note: The variability in IC50 values can be influenced by factors such as the specific cytotoxicity assay used, cell seeding density, and culture conditions.
Qualitative Cytotoxicity Ranking
One study provided a direct comparison of the cytotoxicity of several NO donors on human gingival epithelioid S-G cells, revealing the following order of toxicity after a 4-hour exposure:
S-nitrosoglutathione > spermine (B22157) NONOate > SNAP (S-nitroso-N-acetylpenicillamine) > DPTA NONOate > DETA NONOate
This ranking suggests that the rate of NO release is a critical determinant of cytotoxicity, with donors that release NO more rapidly exhibiting greater toxicity.
Experimental Protocols
Accurate assessment of cytotoxicity is crucial for comparing the effects of different NO donors. The following are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NO donor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the NO donor at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the donor, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the donor concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.
-
Data Analysis: Determine the amount of LDH release for each treatment group. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included to calculate the percentage of cytotoxicity.
Signaling Pathways of NO-Induced Cytotoxicity
High concentrations of NO can induce cell death through various signaling pathways, primarily leading to apoptosis. The following diagrams illustrate key pathways involved in NO-mediated cytotoxicity.
NO-Induced Intrinsic Apoptosis Pathway
High levels of NO can induce mitochondrial-mediated apoptosis. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent cell death.
Caption: High concentrations of NO can trigger the intrinsic apoptosis pathway by inducing the release of cytochrome c from mitochondria.
Peroxynitrite-Mediated Cytotoxicity
NO can react with superoxide (B77818) anions (O2•−) to form peroxynitrite (ONOO−), a potent oxidant that can induce both apoptosis and necrosis through DNA damage and the activation of PARP (poly(ADP-ribose) polymerase).
Caption: Peroxynitrite, formed from NO and superoxide, induces cytotoxicity via DNA damage and PARP activation.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a general workflow for comparing the cytotoxicity of different NO donors.
Caption: A generalized workflow for the comparative assessment of NO donor cytotoxicity.
References
- 1. Nitric Oxide and S-Nitrosylation in Cancers: Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. S-nitrosothiols and H2S donors: Potential chemo-therapeutic agents in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Nitric Oxide Donors: Deta-NO vs. Spermine NONOate
For researchers and drug development professionals harnessing the therapeutic potential of nitric oxide (NO), the selection of an appropriate NO donor is a critical decision. The kinetics of NO release, dictated by the donor's half-life, profoundly influences experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of two widely used diazeniumdiolate (NONOate) NO donors: Deta-NO and Spermine NONOate, focusing on their half-life under various conditions, the methodologies for their characterization, and their engagement with cellular signaling pathways.
Performance Comparison: Half-Life and NO Release
The defining characteristic that distinguishes this compound from Spermine NONOate is their rate of nitric oxide release, which is directly related to their half-life (t½). This compound is characterized by a significantly longer half-life, leading to a slow and sustained release of NO. In contrast, Spermine NONOate has a much shorter half-life, resulting in a more rapid, bolus-like release of NO.
The decomposition of NONOates, and thus their half-life, is highly dependent on environmental conditions, primarily pH and temperature.[1] Generally, NONOates are more stable in alkaline solutions (pH > 8.0) and their decomposition to release NO is accelerated as the pH decreases.[1] At a pH of 5.0, the decomposition of most NONOates is considered to be almost instantaneous.[1]
The quantitative data on the half-lives of this compound and Spermine NONOate under standard physiological conditions are summarized in the table below.
| Compound | Temperature (°C) | pH | Half-life (t½) | Moles of NO Released per Mole of Donor |
| This compound | 37 | 7.4 | 20 hours[1][2] | 2[1][2] |
| 22-25 | 7.4 | 56 hours[1][3] | 2[1][2] | |
| Spermine NONOate | 37 | 7.4 | 39 minutes[4][5] | 2[4][5] |
| 22-25 | 7.4 | 230 minutes[4][5] | 2[4][5] |
Experimental Protocols
Accurate determination of the half-life of NO donors is crucial for the design and interpretation of experiments. The following are detailed methodologies for key experiments cited in the characterization of this compound and Spermine NONOate.
Determination of Half-Life via UV-Vis Spectrophotometry
This method is based on monitoring the disappearance of the NONOate chromophore, which absorbs UV light at a characteristic wavelength.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Stock solution of the NONOate in 0.01 M NaOH
-
Constant temperature water bath or Peltier-based temperature controller for the spectrophotometer
Procedure:
-
Prepare a stock solution of the NONOate (e.g., 10 mM) in 0.01 M NaOH to ensure stability.
-
Set the spectrophotometer to the maximum absorbance wavelength (λmax) of the NONOate, which is typically around 250-252 nm for many NONOates.[2][4]
-
Equilibrate the phosphate buffer to the desired temperature (e.g., 37°C) in a quartz cuvette placed within the temperature-controlled spectrophotometer.
-
Initiate the decomposition by adding a small volume of the NONOate stock solution to the pre-warmed buffer in the cuvette and mix quickly. The final concentration should be sufficient to give a reliable absorbance reading.
-
Immediately begin recording the absorbance at the λmax at regular time intervals until the absorbance value plateaus, indicating complete decomposition.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the linear portion of this plot is equal to the negative of the first-order rate constant (-k).
-
Calculate the half-life using the formula: t½ = 0.693 / k.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of nitrite (B80452) (NO₂⁻), a stable and measurable oxidation product of NO in aqueous solutions.
Materials:
-
Microplate reader
-
96-well microplates
-
Griess Reagent system (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[6]
-
Sodium nitrite (NaNO₂) standard solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
NONOate solution
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions of known concentrations (e.g., 1-100 µM) in PBS.[7]
-
Sample Preparation: Incubate the NONOate solution in PBS at the desired temperature for various time points.
-
Griess Reaction:
-
To each well of a 96-well plate, add a specific volume of the standard or sample (e.g., 50 µL).[8]
-
Add the sulfanilamide solution (e.g., 50 µL) to each well and incubate for 5-10 minutes at room temperature, protected from light.[8]
-
Add the N-(1-naphthyl)ethylenediamine solution (e.g., 50 µL) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[8]
-
-
Measurement: Measure the absorbance of the wells at a wavelength of approximately 540 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS with Griess reagent) from all readings.
-
Plot the absorbance of the nitrite standards against their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve. This provides a measure of the amount of NO released over time.
-
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
Nitric oxide is a key signaling molecule that plays a crucial role in various physiological processes. A primary downstream target of NO is soluble guanylate cyclase (sGC). The activation of sGC by NO leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the effects of NO.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. DETA NONOate - Focus Biomolecules [mayflowerbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Spermine NONOate - Cayman Chemical [bioscience.co.uk]
- 6. assaygenie.com [assaygenie.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of NONOate Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for experimental success. NONOates, or diazeniumdiolates, are a versatile class of compounds that spontaneously release NO under physiological conditions. This guide provides an objective, data-driven comparison of common NONOate compounds to aid in the selection of the most suitable agent for your research needs.
This comprehensive guide details the chemical properties, nitric oxide release kinetics, and cytotoxic profiles of several widely used NONOate compounds. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also provided to support your research endeavors.
Quantitative Comparison of NONOate Properties
The defining characteristic of a NONOate is its half-life (t½), which dictates the rate and duration of NO release. This property, along with the stoichiometry of NO release, is crucial for designing experiments that require specific NO concentration profiles. The data presented below has been compiled from various studies to provide a comparative overview.
| Compound Name (Abbreviation) | Chemical Structure | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound |
| Diethylamine NONOate (DEA/NO) | (C₂H₅)₂N-N(O)=NO⁻ Na⁺ | ~2 minutes[1] | 1.5[1] |
| Diethylenetriamine NONOate (DETA/NO) | H₂N(CH₂)₂NH(CH₂)₂NH₂|N(O)=NO⁻ Na⁺ | ~20 hours[2] | 2.0[2] |
| 3-(Aminopropyl)amino-propyldiazen-1-ium-1,2-diolate (PAPA/NO) | H₂N(CH₂)₃N(CH₂CH₂CH₃)-N(O)=NO⁻ Na⁺ | ~15 minutes[2] | 2.0[2] |
| Proline NONOate (PROLI/NO) | C₅H₉NO₂-N(O)=NO⁻ Na⁺ | ~1.8 seconds | 2.0 |
| Spermine NONOate (SPER/NO) | H₂N(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂|N(O)=NO⁻ Na⁺ | ~39 minutes | 2.0 |
| (Z)-1-[N-Methyl-N-[6-(N-methylammoniohexyl)amino]]diazen-1-ium-1,2-diolate (MAHMA/NO) | CH₃NH(CH₂)₆N(CH₃)-N(O)=NO⁻ | ~1 minute | 2.0 |
Note: Half-lives are approximate and can be influenced by buffer composition, temperature, and pH.
Cytotoxicity Profile
The cytotoxic effects of NONOates are primarily mediated by the released NO and are highly dependent on the concentration and duration of exposure, as well as the cell type. High concentrations of NO can induce apoptosis and cell cycle arrest, while lower concentrations can have varied, sometimes even pro-proliferative, effects.
Direct comparative studies of IC50 values across a range of NONOates on a single cell line are limited. However, available data indicates:
-
DETA/NO: At a concentration of 1 mM, DETA/NO has been shown to induce cytostasis in the human breast cancer cell line MDA-MB-231.
-
DEA/NO: In head and neck squamous cell carcinoma (HNSCC) cell lines, DEA/NO exhibited a biphasic effect, with concentrations between 5-200 µM showing pro-proliferative effects, while concentrations above 200 µM were anti-proliferative.
-
Spermine NONOate: Has been investigated for its cytotoxic effects in L5178Y mouse lymphoma cells, where its cytotoxicity was found to outweigh its genotoxic potential.[3]
It is crucial for researchers to determine the optimal concentration of a given NONOate for their specific cell model and experimental goals.
Experimental Protocols
To ensure reproducibility and accuracy in your research, detailed methodologies for key experiments are provided below.
Measurement of Nitric Oxide Release (Griess Assay)
The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452).
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Note: Store solutions in the dark at 4°C.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate reader.
Procedure:
-
Prepare a stock solution of the NONOate compound in 10 mM NaOH.
-
Dilute the NONOate stock solution to the desired concentration in pre-warmed PBS (37°C, pH 7.4) to initiate NO release.
-
At various time points, collect 50 µL aliquots of the NONOate solution.
-
To each 50 µL sample in a 96-well plate, add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standards and calculate the nitrite concentration in the samples.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Cell culture medium.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NONOate compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.
Mechanism of NO Release from NONOates
Caption: General mechanism of proton-dependent nitric oxide release from NONOate compounds.
Typical Experimental Workflow for Comparing NONOates
Caption: A typical experimental workflow for the head-to-head comparison of NONOate compounds.
Simplified NO-sGC-cGMP Signaling Pathway
Caption: The canonical nitric oxide signaling pathway involving soluble guanylate cyclase (sGC).
References
Validating Deta-NO Specificity: A Comparative Guide to Hemoglobin Scavenging and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the specificity of nitric oxide (NO) donors is paramount to accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of methods for validating the NO-dependent effects of the widely used donor, Deta-NO, with a focus on the classic hemoglobin scavenging assay and alternative pharmacological and chemical approaches.
This guide presents experimental data and detailed protocols to objectively compare the performance of different validation strategies. By understanding the strengths and limitations of each method, researchers can confidently attribute the observed biological effects to the release of nitric oxide.
Comparison of Methods for Validating this compound Specificity
| Validation Method | Principle | Advantages | Limitations | Key Experimental Parameters |
| Hemoglobin Scavenging | Oxyhemoglobin rapidly scavenges NO, converting it to inactive nitrate, thereby abolishing NO-dependent biological effects. | Biologically relevant scavenger. Directly tests for NO mediation. | Can have non-specific effects at high concentrations. May not be suitable for all experimental systems (e.g., those sensitive to extracellular protein). | This compound concentration, Hemoglobin concentration, Incubation time. |
| ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one) | A selective, irreversible inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for NO in many signaling pathways. | Highly specific for the canonical NO/sGC/cGMP pathway. Effective at low concentrations. | Does not inhibit NO-mediated effects that are independent of sGC. | ODQ concentration, Pre-incubation time. |
| Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) | A stable organic radical that stoichiometrically reacts with and scavenges NO. | Water-soluble and effective NO scavenger. Can be used for EPR detection of NO. | Its reaction product, carboxy-PTI, may have biological effects, complicating data interpretation.[4] | Carboxy-PTIO concentration. |
Experimental Data: Hemoglobin Scavenging of this compound-Induced Vasodilation
A key application for validating this compound specificity is in the context of vasodilation, a primary physiological effect of nitric oxide. The following data from a study on porcine coronary arteries demonstrates the efficacy of hemoglobin in reversing this compound-induced vasodilation.
| Condition | This compound Concentration (µM) | Hemoglobin (Hb) Concentration (µM) | Change in Arterial Tension |
| Baseline | 0 | 0 | No change |
| This compound induced dilation | 1 | 0 | Dilation |
| Hb addition | 1 | 1 | Contraction |
| Hb addition | 1 | 10 | Stronger Contraction |
Data summarized from a study demonstrating the dose-dependent contraction of NO-dilated arteries by cell-free hemoglobin.[5]
Experimental Protocols
Validating this compound Specificity using Hemoglobin Scavenging in an Ex Vivo Vasodilation Assay
This protocol describes how to confirm that the vasodilatory effect of this compound is mediated by nitric oxide using isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., porcine coronary arteries)
-
This compound solution
-
Oxyhemoglobin solution (ferrous, Fe2+)
-
Organ bath system with force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
Vasoconstrictor agent (e.g., phenylephrine)
Procedure:
-
Mount the arterial rings in the organ bath system filled with physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate and then induce a stable contraction with a vasoconstrictor agent.
-
Once a stable contraction is achieved, add this compound to the bath to induce vasodilation. Record the change in tension.
-
After a stable dilation is reached, add increasing concentrations of oxyhemoglobin to the bath.
-
Record the changes in arterial tension. A reversal of the this compound-induced dilation (i.e., contraction) upon addition of hemoglobin indicates that the initial dilation was mediated by nitric oxide.
Validating this compound Specificity using the sGC Inhibitor ODQ
This protocol outlines the use of ODQ to validate that a biological response to this compound is mediated through the canonical NO/sGC/cGMP signaling pathway.
Materials:
-
Cell culture or tissue preparation of interest
-
This compound solution
-
ODQ solution (dissolved in a suitable solvent like DMSO)
-
Assay-specific reagents to measure the biological endpoint (e.g., cGMP assay kit, reagents for measuring protein phosphorylation)
Procedure:
-
Prepare the cells or tissue and divide them into experimental groups: control, this compound alone, ODQ alone, and this compound + ODQ.
-
Pre-incubate the designated groups with ODQ (typically 1-10 µM) for a sufficient time (e.g., 20-30 minutes) to allow for sGC inhibition.[1][3]
-
Add this compound to the this compound and this compound + ODQ groups.
-
Incubate for the desired period to elicit the biological response.
-
Measure the biological endpoint. A significant reduction in the this compound-induced effect in the presence of ODQ confirms the involvement of the sGC pathway.
Visualizing the Mechanisms
To further clarify the principles behind these validation methods, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The detection of the nitrite reductase and NO-generating properties of haemoglobin by mitochondrial inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haptoglobin Preserves Vascular Nitric Oxide Signaling during Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Deta-NO Purity from Different Suppliers
For researchers in drug development and related scientific fields, the purity of chemical reagents is paramount. This is particularly true for nitric oxide (NO) donors like Deta-NO ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate), where impurities can lead to anomalous results and compromise experimental validity. This guide provides a framework for assessing the purity of this compound from various suppliers, complete with detailed experimental protocols and supporting data to aid in making informed purchasing decisions.
Comparative Purity Analysis of this compound
The purity of this compound from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized below, indicate variations in purity and impurity profiles that could be critical for sensitive experimental systems.
Table 1: Comparative Purity of this compound from Different Suppliers
| Supplier | Purity by HPLC-UV (%) | Purity by qNMR (%) | Major Impurity (by LC-MS) | Impurity Content (%) |
| Supplier A | 99.2 | 99.1 | Diethylenetriamine | 0.7 |
| Supplier B | 98.5 | 98.4 | Unidentified Species (m/z 189) | 1.2 |
| Supplier C | 99.8 | 99.7 | Diethylenetriamine | 0.2 |
Note: Data presented is hypothetical and for illustrative purposes. Researchers should perform their own analysis.
Based on this comparative analysis, Supplier C provides this compound with the highest purity and the lowest level of the primary known impurity, diethylenetriamine. While Supplier A also offers a high-purity product, the slightly higher impurity content may be a consideration for highly sensitive assays. The presence of an unidentified impurity in the product from Supplier B warrants caution and further investigation before use in critical applications.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols can be adapted by researchers to perform their own in-house purity verification.
High-Performance Liquid Chromatography (HPLC-UV) for this compound Purity
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying the relative peak areas using UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify known and unknown impurities in this compound samples by their mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
As per HPLC-UV protocol
Procedure:
-
LC Conditions:
-
Use the same chromatographic conditions as the HPLC-UV method.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol.
-
-
Data Analysis:
-
Analyze the mass spectra of any impurity peaks detected in the chromatogram to determine their m/z values.
-
Compare the observed m/z values with those of known potential impurities (e.g., diethylenetriamine, m/z 104.18).
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard with a known concentration.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., D₂O)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated.
References
Cross-Validation of DETA-NO: A Comparative Guide to Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Diethylenetriamine/Nitric Oxide (DETA-NO), a widely used NONOate, with other prominent nitric oxide (NO) donors. By presenting objective comparisons of performance supported by experimental data, this document aims to assist researchers in selecting the most appropriate NO donor for their specific experimental needs.
Data Presentation: Quantitative Comparison of NO Donors
The selection of an appropriate nitric oxide (NO) donor is critical for reproducible and physiologically relevant research. The kinetics of NO release, the total amount of NO delivered, and the generation of potentially confounding byproducts are key factors to consider. This section provides a quantitative comparison of this compound with other commonly used NO donors, including S-nitrosoglutathione (GSNO), S-nitroso-N-acetyl-DL-penicillamine (SNAP), and Sodium Nitroprusside (SNP).
| Property | This compound | GSNO (S-nitrosoglutathione) | SNAP (S-nitroso-N-acetyl-DL-penicillamine) | Sodium Nitroprusside (SNP) |
| Class | Diazeniumdiolate (NONOate) | S-nitrosothiol (RSNO) | S-nitrosothiol (RSNO) | Metal-nitrosyl complex |
| NO Release Mechanism | Spontaneous, pH-dependent decomposition | Spontaneous, catalyzed by light, temperature, and enzymes | Spontaneous, catalyzed by light and thiols | Spontaneous, enhanced by reducing agents and light |
| Half-life (t½) at 37°C, pH 7.4 | ~20 hours[1][2] | Minutes to hours (highly condition-dependent)[3] | ~37 hours (in the absence of thiols)[1] | < 2 minutes in circulation[3] |
| NO Moles Released per Mole of Donor | 2[1] | 1 | 1 | 1 |
| Potency (EC50 for cGMP elevation) | 0.38 ± 0.02 µM (DEA/NO, a related NONOate)[1] | Not directly comparable due to variable release kinetics | Threshold at 1 µM, full activation at 500–750 µM[1] | Not directly comparable due to rapid release |
| Key Advantages | Long, predictable NO release; well-characterized kinetics. | Endogenous molecule; participates in S-nitrosylation signaling. | Stable in the absence of thiols; well-studied. | Rapid and potent NO release. |
| Key Disadvantages | Potential for effects independent of NO at high concentrations[4]. | Unstable; release is highly sensitive to experimental conditions[3]. | Slow NO release in the absence of catalysts. | Releases cyanide as a byproduct; photolabile. |
Experimental Protocols
Accurate and reproducible assessment of NO donor performance is crucial for the cross-validation of experimental results. Below are detailed methodologies for key experiments cited in the comparative analysis.
Quantification of Nitric Oxide Release: Griess Assay
The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable oxidation product, nitrite (B80452) (NO₂⁻).
Principle: Nitrite reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound that can be measured spectrophotometrically at approximately 540 nm[5][6][7][8][9].
Protocol:
-
Sample Preparation: Collect cell culture supernatant or other biological fluids. If nitrate (B79036) is also to be measured, it must first be reduced to nitrite using nitrate reductase.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add an equal volume of the Griess reagent to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Real-Time Nitric Oxide Detection: Chemiluminescence
Chemiluminescence-based detection offers high sensitivity and real-time measurement of NO release.
Principle: This method is based on the reaction of NO with ozone (O₃) in the gas phase, which produces an excited state of nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration[10][11][12][13].
Protocol:
-
System Setup: A chemiluminescence NO analyzer is connected to a purge vessel containing the sample.
-
Sample Introduction: The NO donor solution is added to the purge vessel, which is continuously purged with an inert gas (e.g., nitrogen or helium) to carry the released NO to the analyzer.
-
Reaction with Ozone: In the reaction chamber of the analyzer, the sample gas is mixed with ozone.
-
Detection: A photomultiplier tube detects the light emitted from the decay of excited NO₂*.
-
Data Acquisition: The signal is recorded over time to generate a real-time profile of NO release.
Functional Assay: Aortic Ring Vasodilation
This ex vivo assay assesses the vasodilatory capacity of NO donors on isolated blood vessels.
Principle: The relaxation of pre-contracted aortic rings is measured in response to the application of an NO donor. The degree of relaxation reflects the biological activity of the released NO on vascular smooth muscle.
Protocol:
-
Aorta Dissection: A thoracic aorta is carefully excised from a euthanized animal (e.g., rat or mouse) and placed in cold, oxygenated Krebs-Henseleit buffer[14].
-
Ring Preparation: The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 1-3 mm in width[14][15][16][17].
-
Mounting: The aortic rings are mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor, such as phenylephrine (B352888) or potassium chloride[18].
-
NO Donor Application: Once a stable contraction is achieved, cumulative concentrations of the NO donor are added to the organ bath.
-
Measurement: The changes in isometric tension are recorded to generate a dose-response curve for the vasodilatory effect of the NO donor.
Mandatory Visualization
Signaling Pathways
Nitric oxide released from donors like this compound and GSNO primarily exerts its biological effects through the canonical NO/cGMP signaling pathway.
Caption: Canonical NO/cGMP signaling pathway activated by NO donors.
Experimental Workflow: Quantification of NO Release
The following diagram illustrates a typical workflow for comparing the NO release profiles of different donors using a chemiluminescence-based approach.
Caption: Workflow for comparing NO release from different donors.
References
- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-independent nitric oxide signaling and regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Griess Test [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Research Portal [iro.uiowa.edu]
- 14. mdpi.com [mdpi.com]
- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
DETA-NO: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the nitric oxide (NO) donor, Diethylenetriamine/NO adduct (DETA-NO). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of this compound's biological activities and aid in the design of future research and therapeutic strategies.
At a Glance: In Vitro vs. In Vivo Effects of this compound
This compound exhibits a concentration-dependent dual role in many biological systems. Generally, low concentrations promote cell survival and proliferation, while high concentrations tend to be cytostatic or cytotoxic. This biphasic effect is observed both in cell culture and in animal models, although the effective concentrations and downstream consequences can differ significantly.
| Biological Process | In Vitro Effects | In Vivo Effects |
| Cancer | Low Conc. (<100 µM): Can promote proliferation in some cancer cell lines. High Conc. (250 µM - 1 mM): Induces dose- and time-dependent decreases in cell viability, promotes apoptosis, and causes cell cycle arrest in various cancer cell lines including endometrial and ovarian cancer.[1][2][3] | High Doses: Can inhibit tumor growth in xenograft models.[4][5] |
| Angiogenesis | Low Conc.: Promotes endothelial cell proliferation and migration.[6][7] High Conc.: Can inhibit endothelial cell growth.[8] | Potentiates angiogenesis in models like the rabbit cornea.[6][7] |
| Neurobiology | Low Conc.: Can offer neuroprotection against excitotoxicity in primary cortical neuron cultures.[9] High Conc. (100 µM - 10 mM): Can induce an inward current in neurons, potentially independent of NO release, and can lead to delayed cell death.[6][7][10] | Upregulates neurogenesis and reduces functional deficits after traumatic brain injury in rats.[11] Modulates neurotransmitter release in the hippocampus.[12] |
| Hematopoiesis | Low Conc. (0.5-1 µM): Promotes proliferation of human hematopoietic stem and progenitor cells (HSPCs). High Conc. (≥10 µM): Inhibits proliferation and induces differentiation of HSPCs.[13] | Not well-documented for this compound specifically. |
| Hemostasis | High Conc. (≥10 mmol/L): Significantly decreases hemostatic function in whole blood.[4] | No significant effect on hemostatic function after alveolar instillation in rabbits.[4] |
Signaling Pathways and Mechanisms of Action
This compound's effects are mediated through both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and -independent pathways. The balance between these pathways is often concentration-dependent.
cGMP-Dependent Signaling
At lower concentrations, this compound-released NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. This, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to effects like vasodilation and modulation of cell proliferation.[13]
cGMP-Independent Signaling
At higher concentrations, the effects of this compound can be independent of cGMP. These include the upregulation of tumor suppressor genes like RASSF1 and CDKN1A, activation of caspase-3 leading to apoptosis, and cell cycle arrest.[1][2] In some contexts, high concentrations of this compound can also lead to nitrosative stress.
Experimental Protocols
In Vitro: Cell Viability (MTS/MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (prepared fresh in appropriate solvent, e.g., PBS)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor effects of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound solution for injection (sterile)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group receives vehicle injections.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups.
Conclusion
This compound demonstrates a complex, concentration-dependent biological activity profile that varies between in vitro and in vivo systems. While in vitro studies are invaluable for elucidating cellular mechanisms and dose-responses, in vivo models provide a more physiologically relevant context by incorporating systemic effects such as pharmacokinetics and interactions with the microenvironment. The data presented in this guide underscore the importance of carefully considering the experimental model and this compound concentration when interpreting results and translating findings from the laboratory to potential clinical applications. Future research should aim to bridge the gap between in vitro and in vivo studies by employing more integrated experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Animal testing - Wikipedia [en.wikipedia.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Nitric oxide mediates angiogenesis in vivo and endothelial cell growth and migration in vitro promoted by substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Models of Cerebral Ischemia Show Discrepancy in Therapeutic Effects of M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic Mice for cGMP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Endothelial cell proliferation during angiogenesis. In vitro modulation by basement membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for DETA-NO Studies
For scientists and drug development professionals investigating the myriad roles of nitric oxide (NO), the NO donor DETA-NO (diethylenetriamine/nitric oxide adduct) is an invaluable tool due to its slow and sustained release of NO. However, the accurate interpretation of experimental results hinges on the implementation of rigorous controls. This guide provides a comparative overview of essential control experiments for this compound studies, complete with experimental data and detailed protocols, to ensure the validity and reproducibility of your findings.
The Critical Role of Controls in this compound Research
The primary goal of using this compound is to study the effects of nitric oxide. Therefore, it is crucial to design experiments that unequivocally demonstrate that the observed biological responses are due to the released NO and not to the parent compound, its decomposition byproducts, or other confounding factors. This is achieved through a combination of negative and positive controls.
Negative controls are designed to show no effect, thereby confirming that the experimental treatment is the sole driver of the observed outcome.[1][2][3] In the context of this compound studies, these controls help to rule out false positives and ensure that the effects are genuinely NO-dependent.
Positive controls are expected to produce a known effect, validating that the experimental system is responsive and capable of detecting the anticipated outcome.[4] They are essential for interpreting negative results, as they can help distinguish between a true lack of effect and a technical failure in the experimental setup.
Comparison of Key Control Experiments
To facilitate the selection of appropriate controls, the following tables summarize key negative and positive control experiments for this compound studies, along with expected outcomes.
Table 1: Negative Control Experiments for this compound Studies
| Control Experiment | Purpose | Expected Outcome | Key Reagents |
| Decomposed this compound | To ensure the observed effects are from freshly released NO and not the parent compound or its stable byproducts (diethylenetriamine).[5] | No significant biological effect compared to the vehicle control. | This compound solution allowed to fully decompose (e.g., incubated at 37°C for >5 half-lives). |
| Nitric Oxide Scavenger (e.g., carboxy-PTIO) | To confirm that the biological effect is mediated by nitric oxide.[6][7] | Attenuation or complete inhibition of the this compound induced effect. | Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide). |
| Soluble Guanylate Cyclase (sGC) Inhibitor (e.g., ODQ) | To determine if the NO-mediated effect is dependent on the canonical sGC-cGMP signaling pathway.[8][9][10][11][12] | Blockade of the this compound induced effect, if the pathway is sGC-dependent. | ODQ (1H-[8][9][10]oxadiazolo[4,3-a]quinoxalin-1-one). |
Table 2: Positive Control Experiments for this compound Studies
| Control Experiment | Purpose | Expected Outcome | Key Reagents |
| cGMP Analog (e.g., 8-bromo-cGMP) | To mimic the downstream effects of NO signaling and confirm that the cellular machinery downstream of cGMP is functional.[13][14][15] | Activation of the same biological pathway as this compound, bypassing the need for NO and sGC. | 8-bromo-cGMP (8-bromoguanosine 3',5'-cyclic monophosphate). |
| Alternative NO Donor (e.g., Spermine NONOate) | To confirm that the observed effect is a general response to NO and not specific to this compound.[16][17][18] | A similar biological effect to this compound, though the kinetics may differ based on the NO release profile. | Spermine NONOate or other NONOates with different half-lives. |
Experimental Protocols
Detailed methodologies for key control experiments are provided below.
Protocol 1: Preparation of Decomposed this compound
-
Prepare a stock solution of this compound in the appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To ensure complete decomposition, incubate the this compound solution at 37°C for a period equivalent to at least five half-lives. The half-life of this compound at 37°C and pH 7.4 is approximately 20 hours, so an incubation of 100 hours is recommended.[19]
-
Use this "decomposed" solution as a negative control alongside freshly prepared this compound in your experiments.
Protocol 2: Application of a Nitric Oxide Scavenger (carboxy-PTIO)
-
Prepare a stock solution of carboxy-PTIO in an appropriate solvent (e.g., water or DMSO).[7]
-
Pre-incubate the cells or tissue with carboxy-PTIO at a concentration sufficient to scavenge the expected amount of NO released from this compound (typically in the range of 10-100 µM) for a suitable duration (e.g., 30-60 minutes) before adding this compound.
-
Include a vehicle control for carboxy-PTIO.
-
Assess the biological endpoint of interest and compare the results between the this compound alone group and the carboxy-PTIO + this compound group. A significant reduction in the effect in the presence of carboxy-PTIO indicates NO-dependence.[6] Note: Researchers should be aware of potential off-target effects of carboxy-PTIO and its byproducts.[20][21]
Protocol 3: Inhibition of Soluble Guanylate Cyclase (ODQ)
-
Prepare a stock solution of ODQ in a suitable solvent (e.g., DMSO).[11]
-
Pre-incubate the cells or tissue with ODQ (typically 1-10 µM) for a sufficient time (e.g., 30-60 minutes) to allow for cellular uptake and inhibition of sGC before the addition of this compound.[9]
-
Include a vehicle control for ODQ.
-
Measure the biological response and compare the this compound treated group with the ODQ + this compound treated group. A lack of response in the presence of ODQ suggests the involvement of the sGC-cGMP pathway.[8][10][12]
Protocol 4: Measurement of Intracellular cGMP Levels
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Treat cells with this compound, decomposed this compound (negative control), or a vehicle control for the desired time.
-
Lyse the cells using 0.1 M HCl and incubate at room temperature for 20 minutes.[22]
-
Centrifuge the lysates to pellet cellular debris.
-
Quantify cGMP levels in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.[23][24]
-
Normalize cGMP concentrations to the total protein content of each sample.
Protocol 5: Western Blot for Phosphorylated VASP (p-VASP)
-
Treat cells with this compound, decomposed this compound, 8-bromo-cGMP (positive control), or a vehicle control for the appropriate duration.
-
Lyse the cells in a lysis buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[25][26][27]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., p-VASP Ser239) overnight at 4°C.[28]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein (e.g., β-actin).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the relationships between this compound, its controls, and the downstream signaling events, the following diagrams have been generated.
By incorporating these control experiments into your research, you can significantly enhance the confidence in your data and contribute to a more robust understanding of the physiological and pathological roles of nitric oxide.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. simplicable.com [simplicable.com]
- 3. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 4. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. astorscientific.us [astorscientific.us]
- 8. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. 8-Bromo-cgmp | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 20. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Byproducts of Deta-NO Decomposition for Researchers
For researchers, scientists, and drug development professionals, understanding the complete decomposition profile of a nitric oxide (NO) donor is critical for interpreting experimental results and predicting in vivo effects. This guide provides a detailed comparison of the byproducts of Diethylenetriamine/Nitric Oxide Adduct (Deta-NO) and other commonly used NO donors, supported by experimental data and detailed analytical protocols.
This compound, a member of the diazeniumdiolate (NONOate) class of NO donors, is valued for its long half-life and spontaneous, pH-dependent release of nitric oxide. However, like all NO donors, its decomposition yields byproducts other than NO that can have their own biological effects. This guide aims to provide a clear, data-driven comparison of these byproducts to aid in the selection of the most appropriate NO donor for your research needs.
Quantitative Comparison of NO Donor Byproducts
The decomposition of NO donors results in the formation of nitric oxide, the parent molecule, and other nitrogen oxides such as nitrite (B80452) and nitrate. The relative amounts of these byproducts can vary significantly between different classes of NO donors and are influenced by experimental conditions.
| Nitric Oxide Donor | Class | Primary Byproducts | Moles of NO per Mole of Donor | Key Secondary Byproducts |
| This compound | Diazeniumdiolate | Nitric Oxide (NO), Diethylenetriamine (DETA) | ~2 | Nitrite (NO₂⁻), Nitrate (NO₃⁻) |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | S-Nitrosothiol | Nitric Oxide (NO), N-acetyl-DL-penicillamine disulfide | ~1 | Nitrite (NO₂⁻), Nitrate (NO₃⁻) |
| Sodium Nitroprusside (SNP) | Metal-Nitrosyl | Nitric Oxide (NO) | 1 | Cyanide (CN⁻), Nitrite (NO₂⁻), Nitrate (NO₃⁻) |
Decomposition Pathways and Experimental Workflows
To accurately assess the byproducts of this compound and other NO donors, a systematic experimental approach is required. The following diagrams illustrate the decomposition pathway of this compound and a general workflow for byproduct analysis.
DETA-NO vs. Endogenous Nitric Oxide: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the exogenous nitric oxide (NO) donor, DETA-NO (diethylenetriamine/nitric oxide adduct), and endogenously produced nitric oxide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways to facilitate a clear understanding of their respective roles and mechanisms of action in biological systems.
Quantitative Comparison of Efficacy
The following tables summarize the comparative efficacy of this compound and endogenous nitric oxide across various biological effects. The data is compiled from multiple studies to provide a comprehensive overview.
| Parameter | This compound | Endogenous Nitric Oxide | Key Findings | Reference |
| NO Release Kinetics | Slow, prolonged, and pH-dependent release. | Rapid, transient, and tightly regulated by NOS enzyme activity (eNOS, iNOS, nNOS). | This compound provides a sustained release of NO, whereas endogenous NO production is typically short-lived and localized. | |
| Concentration | Can achieve high micromolar to millimolar concentrations depending on the dose. | Typically in the nanomolar to low micromolar range. | This compound can generate significantly higher concentrations of NO compared to endogenous sources. | |
| Arteriogenesis | Strongly stimulates collateral artery growth. | Essential for arteriogenesis, with iNOS playing a significant role. | Both are critical for arteriogenesis, with this compound serving as a potent stimulator. The combination of eNOS knockout and iNOS inhibition completely abolishes arteriogenesis. | |
| Anti-inflammatory Effects | Suppresses expression of adhesion molecules (ICAM-1/VCAM-1) at high concentrations. | Does not significantly influence NF-κB signaling or adhesion molecule expression in some models. | Higher concentrations of NO, as provided by this compound, are required to suppress NF-κB-mediated inflammation in human aortic endothelial cells. | |
| Angiogenesis | Can inhibit angiogenic growth at higher concentrations. | Can have both pro- and anti-angiogenic effects depending on the context and concentration. | The effect of NO on angiogenesis is concentration-dependent. | |
| Vasodilation | Induces potent vasodilation. | A primary endogenous vasodilator. | Both effectively induce vasodilation, but the sustained release from this compound can lead to prolonged effects. |
Signaling Pathways
The signaling pathways for both endogenous nitric oxide and the action of this compound converge on the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Nitric Oxide Release from this compound using the Griess Assay
This protocol is adapted from standard methodologies for quantifying nitrite (B80452), a stable and quantifiable end-product of NO in aqueous solutions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions to create standards ranging from 1 µM to 100 µM.
-
Add 50 µL of each standard to a 96-well plate in triplicate.
-
-
Sample Preparation:
-
Dissolve this compound in PBS (pH 7.4) to the desired concentration.
-
Incubate the this compound solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 50 µL aliquots of the sample solution in triplicate and add them to the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing standards and samples.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. This concentration is indicative of the amount of NO released.
-
Quantification of Endogenous Nitric Oxide Synthase (NOS) Activity
This protocol outlines a common method for measuring NOS activity in cell lysates by quantifying the conversion of L-arginine to L-citrulline.
Materials:
-
Cell or tissue lysates
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
Tetrahydrobiopterin (BH4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate, NOS assay buffer, L-[³H]arginine, NADPH, calmodulin, and BH4.
-
Initiate the reaction by incubating at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Separation of L-citrulline:
-
Prepare a column with Dowex AG 50W-X8 resin.
-
Apply the reaction mixture to the column. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
-
Collect the eluate containing L-[³H]citrulline.
-
-
Measurement:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the amount of L-[³H]citrulline produced, which reflects the NOS activity.
-
Calculate the specific activity (e.g., in pmol/min/mg protein).
-
Conclusion
This compound and endogenous nitric oxide share the same fundamental signaling pathway but differ significantly in their kinetics and the concentrations they achieve in biological systems. This compound acts as a tool to deliver high, sustained levels of NO, which can elicit responses not observed with the lower, transient levels of endogenously produced NO. This is particularly evident in the context of anti-inflammatory signaling, where high NO concentrations are required to inhibit the NF-κB pathway. Conversely, endogenous NO is a tightly regulated signaling molecule crucial for physiological homeostasis. Understanding these differences is paramount for researchers designing experiments to probe the effects of nitric oxide and for drug development professionals exploring the therapeutic potential of NO donors.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Deta-NO
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the nitric oxide (NO) donor Deta-NO (also known as DETA NONOate or NOC-18), are critical to prevent potential hazards and ensure regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound is a crystalline solid that is sensitive to moisture and air.[1] It is known to spontaneously dissociate in a pH-dependent manner to release nitric oxide.[1][2] While alkaline solutions of this compound are relatively stable, decomposition is rapid at an acidic pH of 5.0.[1][2] The decomposition of this compound yields diethylenetriamine (B155796) and nitric oxide gas.[3] Understanding these properties is fundamental to its safe deactivation and disposal.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. The following table summarizes key quantitative data regarding its half-life under different conditions.
| Parameter | Condition | Value | Reference |
| Half-life | 0.1 M Phosphate Buffer (pH 7.4) at 37°C | 20 hours | [1][2] |
| Half-life | 0.1 M Phosphate Buffer (pH 7.4) at 22-25°C | 56 hours | [1] |
| Decomposition | pH 5.0 | Essentially instantaneous | [2] |
| Stability in Solution | 0.01 M NaOH at 0°C | Stable for 24 hours | [1] |
Experimental Protocol for this compound Disposal
This protocol outlines a safe and effective method for the deactivation and disposal of residual this compound and contaminated materials. This procedure should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Materials:
-
Waste this compound solution or contaminated materials
-
Sodium nitrite (B80452) (NaNO₂) solution (10% w/v)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
pH indicator strips
-
Stir bar and stir plate
-
Appropriate waste container, properly labeled
Procedure:
-
Preparation: In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and add a stir bar.
-
Acidification for NO Release: Slowly add an excess of 10% sodium nitrite solution to the this compound waste. This step is to ensure any residual NONOate is converted to a more readily decomposable form.
-
Controlled Decomposition: While stirring, slowly add glacial acetic acid to the solution to lower the pH to approximately 5. This will initiate the rapid and complete decomposition of this compound, releasing nitric oxide gas. Ensure the fume hood is functioning correctly to safely vent the evolved NO gas.
-
Verification of Decomposition: Allow the reaction to proceed for at least one hour to ensure complete decomposition of the this compound.
-
Neutralization: After decomposition is complete, carefully neutralize the acidic solution by slowly adding sodium bicarbonate until the pH is between 6 and 8. Use pH indicator strips to monitor the pH. Be cautious as the addition of sodium bicarbonate to an acidic solution will cause effervescence (release of carbon dioxide).
-
Disposal: The neutralized solution can now be disposed of as hazardous waste according to your institution's and local regulations. The waste container must be clearly labeled with its contents.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DETA/NO
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Handling the nitric oxide (NO) donor DETA/NO ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) requires stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
DETA/NO is a crystalline solid that is sensitive to moisture and air.[1] It is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause irritation.[2] For solutions with solvents like DMSO or ethanol, consult glove manufacturer's chemical resistance data. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Face Protection | Face shield | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
Experimental Protocol: Safe Handling and Disposal of DETA/NO
This protocol outlines the essential steps for the safe handling of DETA/NO, from receiving and storage to use and disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store DETA/NO in a tightly sealed container at -80°C for long-term stability.[1] The storage area should be dry and well-ventilated.
-
Inert Atmosphere: As DETA/NO is sensitive to moisture and air, handling in a glove box with an inert atmosphere is recommended.[1]
Preparation of Solutions
-
Warning: This material should be considered hazardous. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Stock Solutions:
-
Working Solutions:
-
To initiate the release of nitric oxide, add a portion of the alkaline stock solution to a buffer with a pH of 7.0-7.4.[1]
-
The half-life of DETA/NO in 0.1 M phosphate (B84403) buffer (pH 7.4) is 20 hours at 37°C and 56 hours at 22-25°C.[1]
-
Handling Procedures
-
Engineering Controls: All work with DETA/NO should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin and eyes.[4] Wash hands thoroughly after handling.[1]
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, silica (B1680970) gel).[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Identification: All DETA/NO waste, including empty containers, contaminated PPE, and unused solutions, should be considered hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling DETA/NO in a laboratory setting.
Caption: Workflow for the safe handling of DETA/NO from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
